MIDD0301
Description
Structure
3D Structure
Properties
CAS No. |
2187489-08-1 |
|---|---|
Molecular Formula |
C19H13BrFN3O2 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
(4R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid |
InChI |
InChI=1S/C19H13BrFN3O2/c1-10-18-17(19(25)26)22-9-24(18)15-7-6-11(20)8-13(15)16(23-10)12-4-2-3-5-14(12)21/h2-10H,1H3,(H,25,26)/t10-/m1/s1 |
InChI Key |
OSBXEAZWQGBYFU-SNVBAGLBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MIDD0301: A Novel, First-in-Class GABA-A Receptor Modulator for the Treatment of Asthma
An In-depth Technical Guide
This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and safety profile of MIDD0301, a novel, orally available and nebulized drug candidate for the treatment of asthma. Developed as a first-in-class therapeutic, this compound targets γ-aminobutyric acid type A receptors (GABA-A receptors) in the lungs to achieve both bronchodilation and anti-inflammatory effects, offering a distinct advantage over existing asthma therapies.[1][2][3]
Core Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor, a ligand-gated chloride ion channel.[2][4] Unlike traditional asthma medications that target adrenergic or corticosteroid pathways, this compound leverages the GABAergic system present in the pulmonary tissues.[3] Its therapeutic action is twofold:
-
Bronchodilation: GABA-A receptors are expressed on airway smooth muscle (ASM) cells.[2][4] this compound potentiates the effect of GABA on these receptors, leading to chloride ion influx, hyperpolarization of the cell membrane, and subsequent relaxation of constricted ASM.[4][5] This action directly counteracts the bronchoconstriction characteristic of an asthma attack.[1]
-
Anti-inflammatory Effects: The drug also targets GABA-A receptors found on various inflammatory cells implicated in asthma pathogenesis, including CD4+ T cells, eosinophils, and macrophages.[2][4] By modulating these receptors, this compound reduces the influx and activity of these cells in the lungs.[4][6] This leads to a significant decrease in the expression of pro-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-17A (IL-17A), and Tumor Necrosis Factor-alpha (TNF-α).[4][6]
A key design feature of this compound is its chemical structure, which includes a carboxylic acid group. This modification limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects commonly associated with other GABA-A receptor modulators like benzodiazepines.[4][5]
Signaling Pathway
The proposed mechanism involves this compound binding to an allosteric site on the GABA-A receptor located on airway smooth muscle and immune cells. This enhances the binding of the endogenous ligand GABA, increasing the frequency of chloride channel opening. The resulting influx of Cl- ions leads to hyperpolarization of the cell membrane, which in turn causes muscle relaxation and reduced inflammatory cell activity.
Caption: Proposed signaling pathway for this compound in the lung.
Quantitative Preclinical Data
The efficacy, pharmacokinetics, and receptor affinity of this compound have been quantified across several preclinical studies.
Table 1: Efficacy and Potency
| Parameter | Model / Assay | Result | Citation |
| Airway Hyperresponsiveness (AHR) | Ovalbumin-induced asthma (mouse model) | Significant reduction at 50 mg/kg (oral, b.i.d.) | [4][7] |
| Inflammatory Cell Reduction | Ovalbumin-induced asthma (mouse model) | Significant reduction of eosinophils & macrophages at 100 mg/kg (oral) | [4] |
| CD4+ T Cell Reduction | Ovalbumin-induced asthma (mouse model) | Significant reduction at 20 mg/kg (oral, b.i.d.) | [4][6] |
| Airway Smooth Muscle Relaxation | Ex vivo guinea pig tracheal rings | Relaxation at single micromolar concentrations | [4] |
| CD4+ T Cell Current Potentiation | Automated Patch Clamp | EC₅₀ = 17 nM | [2] |
| Bronchoconstriction Reduction | Nebulized this compound vs. Albuterol/Fluticasone | Comparable or better therapeutic potency | [1][6] |
Table 2: Pharmacokinetics and Safety
| Parameter | Administration Route | Value | Citation |
| Half-life (t½) in Serum | 25 mg/kg Oral (mouse) | ~14 hours | [4] |
| Half-life (t½) in Lung | 25 mg/kg Oral (mouse) | ~3.9 - 6 hours | [2][5] |
| Half-life (t½) | 1 mg/kg IV (mouse) | ~1 - 2 hours | [5] |
| Time to Max Concentration (Tₘₐₓ) | 25 mg/kg Oral (mouse) | 20 minutes | [5] |
| Brain Distribution | Oral, IV, or IP | Very low levels detected | [4][5] |
| Sensorimotor Effects (Rotarod) | Up to 1000 mg/kg (oral) | No adverse CNS effects | [4][6] |
| Immunotoxicity | 100 mg/kg (oral, b.i.d. for 28 days) | No systemic immune suppression observed | [2] |
| Cardiovascular Safety | 100 mg/kg (i.p.) | No adverse cardiovascular effects observed | [1] |
Experimental Protocols
Detailed methodologies for key in vivo and ex vivo experiments are outlined below.
Murine Model of Allergic Asthma (Ovalbumin)
This model is used to induce an asthma-like phenotype, including AHR and lung inflammation, to test the efficacy of this compound.
-
Animals: BALB/c mice are typically used.[4]
-
Sensitization: Mice are sensitized via intraperitoneal injections of ovalbumin (ova) mixed with an adjuvant like alum on days 0, 7, and 14 to stimulate an immune response.[4]
-
Challenge: Following sensitization, mice are challenged intranasally with ovalbumin for several consecutive days (e.g., 5 days) to induce airway inflammation and hyperresponsiveness.[4]
-
Drug Treatment: this compound (e.g., 20, 50, or 100 mg/kg) or vehicle is administered orally (p.o.) or via nebulization during the challenge period.[4][7] A positive control group, such as salmeterol, may also be included.[4]
-
Endpoint Analysis: 24 hours after the final challenge and treatment, AHR, bronchoalveolar lavage fluid (BALF) cell counts, and lung tissue histology are assessed.
Caption: Experimental workflow for the ovalbumin-induced asthma model.
Assessment of Airway Hyperresponsiveness (AHR)
AHR is measured to determine the level of bronchoconstriction in response to a stimulus.
-
Apparatus: A whole-body plethysmograph (e.g., Buxco FinePointe) is used to measure respiratory parameters in conscious, spontaneously breathing mice.[1][8]
-
Procedure:
-
Mice are placed in the plethysmography chamber and allowed to acclimatize.
-
A baseline reading of specific airway resistance (sRaw) is recorded.[1]
-
The mouse is prophylactically treated with nebulized vehicle, this compound, or a comparator drug (e.g., albuterol).[1]
-
After a short interval, the mouse is challenged with increasing concentrations of nebulized methacholine (B1211447), a bronchoconstricting agent.[8]
-
sRaw is recorded for a set duration (e.g., 3 minutes) after each methacholine dose.[1][8]
-
-
Data Analysis: The change in sRaw from baseline is plotted against the methacholine concentration to generate a dose-response curve, indicating the severity of AHR.
Ex Vivo Airway Smooth Muscle Relaxation
This assay directly measures the bronchodilatory effect of this compound.
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution.[4]
-
Contraction: The tracheal rings are pre-constricted with an agent like substance P to induce muscle tension.[4]
-
Treatment: Increasing concentrations of this compound are added to the organ bath.
-
Measurement: Changes in isometric tension are recorded to quantify the extent of muscle relaxation.[4]
Quantification of Inflammatory Cells and Cytokines
-
Bronchoalveolar Lavage (BAL): The lungs of euthanized mice are flushed with saline to collect BALF.
-
Cell Counting: Total and differential cell counts (eosinophils, macrophages, lymphocytes) in the BALF are determined using flow cytometry or cytospin preparations with staining.[4] Key markers include Siglec F+ for eosinophils/macrophages and F4/80+ for macrophages.[4]
-
Cytokine Analysis: Lung tissue is homogenized, and the levels of cytokines (e.g., IL-4, IL-17A, TNF-α, IL-10) are quantified using methods like ELISA or multiplex assays.[4]
Pharmacokinetic (PK) Studies
-
Administration: this compound is administered to mice via oral gavage (p.o.), intravenous (i.v.), or intraperitoneal (i.p.) injection.[5]
-
Sample Collection: At various time points post-administration, blood, lung, and brain tissues are harvested.[5]
-
Quantification: The concentration of this compound and its metabolites in the collected samples is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Analysis: The data is used to calculate key PK parameters such as half-life (t½), maximum concentration (Cₘₐₓ), and area under the curve (AUC).[2][5]
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwmrf.org [uwmrf.org]
- 4. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 7. uwmrf.org [uwmrf.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to MIDD0301: A Novel GABA-A Receptor Modulator for Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIDD0301 is a first-in-class, orally available small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It represents a novel therapeutic approach for the treatment of respiratory diseases, particularly asthma. By targeting GABA-A receptors expressed on airway smooth muscle and inflammatory cells, this compound exerts both bronchodilatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of the molecular target, mechanism of action, pharmacological properties, and key experimental data related to this compound.
Molecular Target: The GABA-A Receptor
The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel that is the main inhibitory neurotransmitter receptor in the central nervous system.[1] However, functional GABA-A receptors are also expressed in various peripheral tissues, including the lungs.[1] These receptors are pentameric structures composed of a combination of different subunits, with the most common arrangement being two α, two β, and one γ subunit.[1] The specific subunit composition determines the pharmacological properties of the receptor. In the context of asthma, GABA-A receptors have been identified on airway smooth muscle cells and various immune cells, including T-lymphocytes and macrophages.[1] this compound has been shown to have activity at GABA-A receptors containing α1-6 subunits.[1]
Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor. This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA. When GABA binds to its receptor, it causes the receptor's chloride ion channel to open, leading to an influx of chloride ions and hyperpolarization of the cell membrane. This hyperpolarization makes the cell less likely to fire an action potential, resulting in an inhibitory effect. This compound potentiates this GABA-induced chloride current, leading to a more profound inhibitory signal in target cells.
Signaling Pathways
The binding of this compound to GABA-A receptors on airway smooth muscle cells and immune cells initiates a cascade of intracellular events that ultimately lead to its therapeutic effects.
-
In Airway Smooth Muscle Cells: Activation of GABA-A receptors leads to membrane hyperpolarization, which in turn inhibits the influx of calcium (Ca2+) through voltage-gated calcium channels. Reduced intracellular calcium levels lead to the relaxation of airway smooth muscle, resulting in bronchodilation.
-
In Immune Cells (T-lymphocytes): this compound modulates the transmembrane potential of T-cells, which can directly or indirectly reduce the release of intracellular calcium.[1] This disruption of calcium homeostasis is a critical step in T-cell activation. By inhibiting calcium-dependent signaling pathways, this compound can suppress the production and release of pro-inflammatory cytokines, such as IL-4, IL-17, and TNF-α.[1] There is also evidence to suggest that the anti-inflammatory effects of GABA-A receptor activation may involve the suppression of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | Value | Cell/Tissue Type | Assay |
| IC50 | 26.3 nM | Rat Brain | [³H]-flunitrazepam binding |
| EC50 | 17 nM | Murine CD4+ T-lymphocytes | Patch-clamp |
| Maximal Potentiation | 512% | Murine CD4+ T-lymphocytes | Patch-clamp |
Table 2: In Vivo Pharmacokinetics in Mice (Oral Administration)
| Parameter | 25 mg/kg Dose | 100 mg/kg Dose |
| t½ (serum) | 13.9 hours[1] | - |
| t½ (lung) | 3.9 hours[1] | - |
| Cmax (blood) | - | ~15 µM |
| tmax (blood) | 20 minutes[2] | 20 minutes[3] |
| AUC (serum) | 84.0 µM/h[1] | - |
| Brain Exposure | Very low | Minimal |
Table 3: In Vivo Efficacy in Murine Asthma Models
| Model | Dose | Effect |
| Ovalbumin-induced | 20 mg/kg (p.o.) | Reduced CD4+ T-cell numbers in the lung[1] |
| Ovalbumin-induced | 50 mg/kg (p.o.) | Reduced airway hyperresponsiveness[4] |
| Ovalbumin-induced | 100 mg/kg (p.o.) | Reduced eosinophils and macrophages in BALF[4] |
Detailed Experimental Protocols
Ovalbumin-Induced Murine Model of Asthma
This model is used to induce allergic airway inflammation and hyperresponsiveness, mimicking key features of human asthma.
Protocol:
-
Sensitization: On days 0 and 7, BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 50 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in saline.[5]
-
Challenge: From day 14 to 17, mice are challenged daily for 30 minutes with an aerosolized solution of 1% OVA in saline.[6]
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or via oral gavage twice daily for the duration of the challenge period.[1][4] A common vehicle for oral gavage is a 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol solution.[1]
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is assessed by measuring the change in lung function in response to increasing concentrations of nebulized methacholine (B1211447) using whole-body plethysmography.[7][8]
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and a BAL is performed to collect airway inflammatory cells. Cell differentials are determined by flow cytometry or cytospin analysis.[4]
-
Cytokine Analysis: Lung tissue homogenates or BAL fluid can be analyzed for the levels of various cytokines using ELISA or multiplex assays.[1]
Caption: Workflow for the ovalbumin-induced asthma model.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the effect of this compound on GABA-A receptor-mediated currents in individual cells.
Protocol:
-
Cell Preparation: CD4+ T-lymphocytes are isolated from the spleens of OVA-sensitized mice.
-
Recording Solutions:
-
Extracellular Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 glucose, pH 7.4.
-
Intracellular (Pipette) Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES, pH 7.2.
-
-
Recording Procedure:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
GABA (e.g., 600 nM) is applied to the cell to establish a baseline current.
-
Increasing concentrations of this compound are co-applied with GABA to determine the dose-dependent potentiation of the GABA-induced current.
-
Currents are recorded using a patch-clamp amplifier and digitized for analysis.
-
-
Data Analysis: The potentiation of the GABA current by this compound is calculated, and an EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for whole-cell patch-clamp experiments.
Conclusion
This compound is a promising drug candidate with a novel mechanism of action for the treatment of asthma and potentially other respiratory diseases. Its ability to act as both a bronchodilator and an anti-inflammatory agent by targeting GABA-A receptors in the lung offers a significant advantage over existing therapies. The data presented in this technical guide highlight the potent and selective activity of this compound, supporting its continued development as a new therapeutic option for patients with respiratory diseases. Further research into its effects on specific GABA-A receptor subtypes and downstream signaling pathways will continue to elucidate its full therapeutic potential.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 6. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Ovalbumin-sensitized mice are good models for airway hyperresponsiveness but not acute physiological responses to allergen inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of MIDD0301 in Lung Disease: A Deep Dive into GABAA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asthma and other obstructive lung diseases remain a significant global health challenge, with a pressing need for novel therapeutic strategies that can overcome the limitations of current treatments. A promising and innovative approach lies in the modulation of γ-aminobutyric acid type A (GABAA) receptors in the lungs. This whitepaper provides a comprehensive technical overview of MIDD0301, a first-in-class, orally available, and peripherally restricted positive allosteric modulator of the GABAA receptor. We will explore its mechanism of action, preclinical efficacy in relaxing airway smooth muscle and reducing lung inflammation, and its favorable safety profile. This document will delve into the quantitative data supporting its therapeutic potential, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Untapped Potential of GABAA Receptors in the Lung
While GABAA receptors are well-known for their role as the primary inhibitory neurotransmitter receptors in the central nervous system (CNS), their expression and function in peripheral tissues, particularly the lungs, have opened up new avenues for therapeutic intervention. GABAA receptors are ligand-gated chloride ion channels that, upon activation, lead to cell membrane hyperpolarization and subsequent inhibition of cellular activity.[1][2] In the context of the lung, these receptors are expressed on airway smooth muscle (ASM) cells and various immune cells.[1][3][4] Their activation offers a dual benefit: direct bronchodilation through ASM relaxation and a reduction in the underlying inflammatory processes that drive diseases like asthma.[3][5]
This compound is a novel imidazobenzodiazepine derivative designed to selectively target these peripheral GABAA receptors with limited penetration of the blood-brain barrier.[6] This targeted approach is crucial for avoiding the sedative side effects commonly associated with centrally acting GABAA receptor modulators. Preclinical studies have demonstrated that this compound effectively relaxes pre-contracted airway smooth muscle, alleviates airway hyperresponsiveness (AHR) in various animal models of asthma, and reduces lung inflammation, all without causing systemic immune suppression.[3][5][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its pharmacological and pharmacokinetic properties.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Species/Cell Type | Comments | Reference |
| GABAA Receptor Binding Affinity (IC50) | 26.3 nM | Rat Brain | Competitive inhibition of ³H-flunitrazepam binding. | [9] |
| Potentiation of GABA-induced Current (EC50) | 17 nM | Mouse CD4+ T cells | Demonstrates potentiation of GABAA receptor function in immune cells. | [3] |
| Airway Smooth Muscle Relaxation | Significant relaxation at single-micromolar concentrations | Guinea Pig Tracheal Rings | Effective against substance P-induced contractions. | [5][10] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Administration Route | Dose | Tmax | Cmax (Lung) | Half-life (t1/2) (Lung) | AUC (Lung) | Brain/Blood Ratio | Reference |
| Oral Gavage | 25 mg/kg | 20 min | >72 nM | ~3.9 - 5 hours | 56.0 µM/h | <7% | [3][11] |
| Nebulized | 7.5 mg/kg | ~5 min (earliest measurement) | Therapeutic levels sustained for at least 25 min | Not specified | Not specified | Minimal brain exposure | [7] |
| Intraperitoneal (IP) | 25 mg/kg | <40 min | High concentrations observed | ~4 - 5 hours | Not specified | Not specified | [11] |
| Intravenous (IV) | 1 mg/kg | Not applicable | Not specified | ~1 - 2 hours | Not specified | Not specified | [8] |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Asthma
| Asthma Model | Administration Route | Dose | Effect on Airway Hyperresponsiveness (AHR) | Effect on Lung Inflammation | Reference |
| Ovalbumin-induced Allergic Asthma | Oral Gavage | 20-100 mg/kg b.i.d. for 5 days | Significant reduction in AHR | Reduced eosinophils, macrophages, and CD4+ T cells; Decreased IL-4, IL-17A, and TNF-α | [5][10] |
| House Dust Mite (HDM)-induced Allergic Asthma | Nebulized | 1.5 mg/kg | Reduced airway resistance | Not specified | [7] |
| LPS and IFNγ-induced Steroid-Resistant Asthma | Nebulized | 7.2 mg/kg | Reduced AHR, comparable to albuterol | Not specified | [6] |
| LPS and IFNγ-induced Steroid-Resistant Asthma | Oral Gavage | 100 mg/kg/day for 3 days | Reduced AHR | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Ex Vivo Airway Smooth Muscle Relaxation (Organ Bath Studies)
Objective: To assess the direct relaxant effect of this compound on pre-contracted airway smooth muscle.
Materials:
-
Guinea pig tracheas
-
Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Contractile agonists (e.g., histamine (B1213489), substance P)
-
This compound
-
Organ bath system with force transducers
Protocol:
-
Isolate guinea pig tracheas and prepare tracheal rings.
-
Mount the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Allow the tissues to equilibrate under a resting tension of 1.5 g for at least 1 hour.
-
Induce a stable contraction with a contractile agonist (e.g., 1 µM histamine or 100 nM substance P).
-
Once a plateau in contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension using force transducers.
-
Express the relaxation as a percentage of the pre-induced contraction.
In Vivo Airway Hyperresponsiveness (AHR) Measurement
Objective: To evaluate the effect of this compound on AHR in conscious, spontaneously breathing mice using whole-body plethysmography.
Materials:
-
BALB/c or C57BL/6J mice
-
Ovalbumin (Ova) or House Dust Mite (HDM) extract for sensitization and challenge
-
Methacholine (MCh)
-
Whole-body plethysmograph system
-
Nebulizer
Protocol:
-
Asthma Model Induction:
-
Ovalbumin Model: Sensitize mice with intraperitoneal injections of Ova emulsified in alum. Subsequently, challenge the mice with nebulized Ova.
-
HDM Model: Administer HDM extract intranasally to mice daily for a specified period.
-
-
Drug Administration: Administer this compound via the desired route (oral gavage or nebulization) at the specified dose and time before MCh challenge.
-
AHR Measurement:
-
Place the mice in the whole-body plethysmograph chambers and allow them to acclimatize.
-
Record baseline readings.
-
Expose the mice to nebulized saline followed by increasing concentrations of nebulized MCh.
-
Record the enhanced pause (Penh), a dimensionless value that correlates with airway resistance, after each MCh concentration.
-
-
Data Analysis: Calculate the percentage increase in Penh from baseline for each MCh concentration and compare the dose-response curves between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound and GABAA receptor modulation in the lung.
GABAA Receptor Signaling in Airway Smooth Muscle
Caption: GABAA receptor activation in airway smooth muscle.
This compound's Anti-inflammatory Mechanism of Action
References
- 1. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 9. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwmrf.org [uwmrf.org]
- 11. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of MIDD0301: A Novel Approach to Asthma Therapy
A technical overview of the discovery, mechanism of action, and preclinical development of a first-in-class GABAA receptor modulator for the treatment of asthma.
Introduction
MIDD0301 is an investigational, first-in-class small molecule being developed as an oral treatment for asthma.[1][2] Its discovery represents a paradigm shift in asthma therapy, moving beyond traditional bronchodilators and corticosteroids to a novel mechanism of action that targets the gamma-aminobutyric acid type A (GABAA) receptors present in the lungs.[1][3] Developed by researchers at the University of Wisconsin-Milwaukee and Columbia University, and advanced by Pantherics Incorporated, this compound is designed to address both airway constriction and inflammation, the two cardinal features of asthma, without the systemic side effects associated with current treatments.[1][2] This technical guide provides an in-depth summary of the discovery, preclinical development, and mechanism of action of this compound.
Rationale for Development: Targeting a Novel Pathway
The development of this compound was spurred by the identification of GABAA receptors on non-neuronal cells in the lungs, including airway smooth muscle (ASM) and various immune cells.[1][4] This discovery opened a new avenue for therapeutic intervention in asthma. Unlike existing therapies that often have significant side effects or are limited in their efficacy, this compound offers a targeted approach by modulating the activity of these pulmonary GABAA receptors.[3][5] The rationale is to provide a safe and effective oral treatment that can reduce both bronchoconstriction and airway inflammation.[6]
Mechanism of Action: A Dual Approach to Asthma Control
This compound functions as a positive allosteric modulator of GABAA receptors, which are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions across the cell membrane.[1] In the context of asthma, this compound's mechanism of action is twofold:
-
Bronchodilation: By targeting GABAA receptors on airway smooth muscle cells, this compound facilitates smooth muscle relaxation, leading to bronchodilation.[4][6]
-
Anti-inflammatory Effects: this compound also modulates the function of immune cells, such as T-lymphocytes and eosinophils, which play a crucial role in the inflammatory cascade of asthma.[1][6] This leads to a reduction in the release of pro-inflammatory cytokines and a decrease in the number of inflammatory cells in the lungs.[6][7]
This dual mechanism of action is a key advantage of this compound, as it addresses both the immediate symptoms and the underlying inflammation of asthma.
Preclinical Efficacy and Pharmacokinetics
An extensive body of preclinical research has demonstrated the efficacy and favorable pharmacokinetic profile of this compound in various animal models of asthma.
In Vivo Efficacy
| Parameter | Model | Dose | Effect | Reference |
| Airway Hyperresponsiveness (AHR) | Ovalbumin-induced murine asthma | 50 mg/kg, p.o., b.i.d. for 5 days | Significant reduction in AHR | [6] |
| Methacholine-induced bronchoconstriction in A/J mice | 10.8 mg/kg, nebulized | Reduction of AHR | [8] | |
| IFN-γ and LPS-induced severe airway inflammation | 7.2 mg/kg, nebulized | Reduction of AHR | [8] | |
| Airway Inflammation | Ovalbumin-induced murine asthma | 100 mg/kg, p.o. | Reduced numbers of eosinophils and macrophages in BALF | [6] |
| Ovalbumin-induced murine asthma | 20 mg/kg, p.o., b.i.d. for 5 days | Reduced number of CD4+ T cells in the lung | [6] | |
| Pro-inflammatory Cytokines | Ovalbumin-induced murine asthma | Not specified | Reduced expression of IL-17A, IL-4, and TNF-α in the lung | [6] |
| Airway Smooth Muscle Relaxation | Substance P-contracted guinea pig tracheal rings | Single micromolar concentrations | Relaxation of airway smooth muscle | [4][6] |
Pharmacokinetics and Safety
| Parameter | Administration Route | Dose | Value | Reference |
| Half-life (t1/2) | Oral (mice) | 25 mg/kg | ~13.9 hours (serum), ~3.9 hours (lung) | [1] |
| Intraperitoneal (mice) | 25 mg/kg | 4-6 hours (blood, lung, brain) | [9] | |
| Intravenous (mice) | 1 mg/kg | 1-2 hours (blood, lung, brain) | [9] | |
| Brain Distribution | Oral, IP, IV (mice) | Various | Very low levels detected in the brain | [6][9] |
| Metabolism | In vitro and in vivo | N/A | No phase I metabolism; moderate phase II metabolism (glucuronidation, glucosidation, taurine (B1682933) conjugation) | [8][9] |
| Immunotoxicity | 28-day repeat dose study (mice) | 100 mg/kg, p.o., twice daily | No signs of general toxicity or systemic immune suppression | [1][10] |
| Off-target Effects | In vitro screen | N/A | No affinity for 48 other receptors | [8] |
Experimental Protocols
Ovalbumin-Induced Murine Model of Asthma
A commonly used model to study allergic airway inflammation and hyperresponsiveness involves sensitization and challenge with ovalbumin (Ova).
Methodology:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin mixed with alum as an adjuvant on days 0, 7, and 14.[6]
-
Challenge: Following sensitization, mice are challenged intranasally with ovalbumin for several consecutive days to induce an asthmatic phenotype.[6]
-
Treatment: During the challenge period, separate groups of mice are treated with this compound (e.g., 20, 50, or 100 mg/kg orally, twice daily for 5 days) or a vehicle control.[6]
-
Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using a whole-body plethysmograph to record changes in specific airway resistance in response to increasing concentrations of nebulized methacholine.[3][5]
-
Quantification of Airway Inflammatory Cells: Bronchoalveolar lavage fluid (BALF) is collected to quantify the number of inflammatory cells, such as eosinophils, macrophages, and lymphocytes, using flow cytometry.[6]
-
Cytokine Expression Analysis: Lung tissue is homogenized to measure the expression levels of various pro-inflammatory and anti-inflammatory cytokines.[6]
Pharmacokinetic Studies
Methodology:
-
Administration: this compound is administered to mice via different routes, including oral gavage, intraperitoneal injection, and intravenous injection, at specified doses.[9]
-
Sample Collection: At various time points after administration, blood, lung, and brain tissues are collected.[9]
-
Quantification: The concentration of this compound and its metabolites in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Analysis: The data is used to determine key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (tmax), and area under the curve (AUC).[1][9]
Conclusion
This compound represents a promising, first-in-class oral therapeutic candidate for asthma. Its novel mechanism of action, targeting GABAA receptors in the lung to simultaneously induce bronchodilation and reduce inflammation, sets it apart from existing treatments. Preclinical studies have consistently demonstrated its efficacy in well-established animal models of asthma, along with a favorable safety and pharmacokinetic profile, including low brain penetration. The continued development of this compound holds the potential to offer a much-needed, safe, and effective oral treatment option for asthma patients.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantherics Incorporated Receives SBIR Funding from the NIH to Advance New Drug Development - Milwaukee Institute for Drug Discovery [uwm.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwmrf.org [uwmrf.org]
- 5. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 8. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Imidazobenzodiazepines in Respiratory Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazobenzodiazepines, a class of compounds acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, are being explored for their therapeutic potential in respiratory diseases, particularly asthma. This technical guide provides an in-depth overview of the pharmacology of these compounds, focusing on their dual mechanism of action that includes both canonical GABAA receptor modulation and novel, receptor-independent pathways. We present a compilation of quantitative data on their binding affinities and physiological effects, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of respiratory therapeutics.
Introduction
Asthma is a chronic respiratory disease characterized by airway hyperresponsiveness, inflammation, and excessive airway smooth muscle (ASM) contraction[1]. While traditional therapies such as β2-agonists and corticosteroids are effective for many patients, there is a significant unmet need for novel therapeutics, especially for severe or refractory asthma. The discovery of GABAA receptors on airway smooth muscle has opened a new avenue for the development of bronchodilators[1][2].
Imidazobenzodiazepines are a class of drugs that bind to the benzodiazepine (B76468) site on the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA. While classical benzodiazepines like diazepam and midazolam are known for their sedative and anxiolytic effects, they also exhibit respiratory depressant effects at therapeutic doses[3][4]. Recent research has focused on developing novel imidazobenzodiazepines with high tissue selectivity and reduced central nervous system (CNS) penetration to harness their bronchodilatory potential while minimizing adverse effects[1][5]. This guide delves into the pharmacology of these compounds in the context of respiratory disease.
Mechanism of Action in Airway Smooth Muscle
The therapeutic effects of imidazobenzodiazepines in respiratory disease are believed to be mediated through two distinct mechanisms: a canonical GABAA receptor-dependent pathway and a novel, receptor-independent pathway involving intracellular calcium modulation.
GABAA Receptor-Dependent Pathway
The classical mechanism of action for imidazobenzodiazepines involves their role as positive allosteric modulators of GABAA receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions (Cl-), leading to hyperpolarization of the cell membrane and reduced excitability[6]. GABAA receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε, π, θ)[6]. The benzodiazepine binding site is located at the interface of the α and γ subunits[7].
In airway smooth muscle cells, the activation of GABAA receptors is hypothesized to cause Cl- influx, leading to membrane hyperpolarization. This change in membrane potential can inhibit the opening of voltage-gated Ca2+ channels, thereby reducing intracellular calcium concentration and promoting muscle relaxation and bronchodilation[1].
GABAA Receptor-Independent Pathway: Inhibition of Intracellular Calcium Mobilization
Recent studies on the novel imidazobenzodiazepine PI320 have revealed a surprising GABAA receptor-independent mechanism of action in murine peripheral airways[1][5]. This pathway is centered on the inhibition of intracellular calcium (Ca2+) mobilization from the sarcoplasmic reticulum (SR)[1][8].
In this mechanism, bronchoconstrictors like methacholine (B1211447) (MCh) activate G protein-coupled receptors (GPCRs) on the ASM cell surface, leading to the production of inositol (B14025) triphosphate (IP3). IP3 then binds to IP3 receptors (IP3Rs) on the SR, triggering the release of stored Ca2+ into the cytoplasm. This rise in intracellular Ca2+ is a key signal for muscle contraction[1].
PI320 has been shown to inhibit these MCh-induced intracellular Ca2+ oscillations, and this effect is not blocked by GABAA receptor antagonists like picrotoxin (B1677862) or flumazenil[1][5]. Furthermore, PI320 inhibits airway constriction induced by the direct introduction of IP3, suggesting that it acts downstream of IP3 generation, likely by directly or indirectly inhibiting the IP3R[1][8].
Quantitative Data
The following tables summarize the available quantitative data for various imidazobenzodiazepines and classical benzodiazepines.
Table 1: Binding Affinities of Imidazobenzodiazepines for GABAA Receptors
| Compound | Receptor Subtype(s) | Assay | Affinity (IC50/Ki) | Reference(s) |
| MIDD0301 | Mixed (Rat Brain Homogenate) | [3H]flunitrazepam displacement | IC50: 72 nM | [9] |
| This compound (R-enantiomer) | Mixed (Rat Brain) | [3H]flunitrazepam displacement | IC50: 26.3 nM | [10] |
| MIDD0301S (S-enantiomer) | Mixed (Rat Brain) | [3H]flunitrazepam displacement | IC50: 25.1 nM | [10] |
| PI310 | Mixed (Rat Brain Homogenate) | [3H]flunitrazepam displacement | IC50: 576 nM | [9] |
| PI320 | Mixed (Rat Brain Homogenate) | [3H]flunitrazepam displacement | IC50: 242 nM | [9] |
| Compound 5c | Mixed (Brain expressed) | Not specified | Affinity: 9 nM | [2] |
| Compound 3c | Mixed (Brain expressed) | Not specified | IC50: 42 nM | [2] |
| Compound 4c | Mixed (Brain expressed) | Not specified | IC50: 87 nM | [2] |
| FG 8205 | Cortical membranes | [3H]flumazenil displacement | Ki: 3.3 nM | [11] |
| Compound 1-R | α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2 | [3H]flunitrazepam displacement | Ki: 11-47 nM | [12] |
| Compound 1-S | α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2 | [3H]flunitrazepam displacement | Ki: 13-26 nM | [12] |
Table 2: Effects of Benzodiazepines on Respiratory Parameters in Humans
| Drug | Dose | Route | Parameter | Effect | Reference(s) |
| Midazolam | 2.0 mg | IV | Minute Ventilation (MV) | ↓ 14.3% | [13] |
| Tidal Volume (TV) | ↓ 22.3% | [13] | |||
| Respiratory Rate (RR) | ↑ 10.3% | [13] | |||
| Midazolam | 0.15 mg/kg | IV | Ventilatory response to CO2 | ↓ from 2.1 to 1.4 L/min/torr | [4] |
| Diazepam | 0.3 mg/kg | IV | Ventilatory response to CO2 | ↓ from 2.0 to 1.3 L/min/torr | [4] |
| Midazolam | 0.05 mg/kg (repeated doses) | IV | Tidal Volume (TV) | ↓ | [1] |
| Respiratory Rate (RR) | ↑ | [1] | |||
| Minute Ventilation (MV) | Unaltered | [1] | |||
| Diazepam | 0.15 mg/kg (repeated doses) | IV | Tidal Volume (TV) | ↓ | [1] |
| Respiratory Rate (RR) | ↑ | [1] | |||
| Minute Ventilation (MV) | Unaltered | [1] | |||
| Midazolam | 7.5 mg | Oral | Resting Ventilation | No significant alteration | [3] |
| Diazepam | 5 mg | Oral | Resting Ventilation | No significant alteration | [3] |
Experimental Protocols
In Vivo Assessment of Respiratory Mechanics (FlexiVent)
This protocol is used to assess airway resistance and compliance in live, anesthetized, and mechanically ventilated mice.
-
Animals: A/J mice (8-10 weeks old) are often used due to their increased airway responsiveness to methacholine.
-
Anesthesia and Paralysis: Mice are anesthetized with pentobarbital (B6593769) (50 mg/kg i.p.) and paralyzed with succinylcholine (B1214915) (10 mg/kg i.p.).
-
Ventilation: A 20-gauge cannula is inserted into the trachea via tracheostomy, and the mouse is mechanically ventilated (tidal volume, 10 mg/kg; 150 breaths/min; positive end-expiratory pressure, 3 cm H2O).
-
Drug Administration: The imidazobenzodiazepine (e.g., 2 mM PI320) or vehicle is administered via nebulization (e.g., 10 s nebulization, delivering ~25 µl) 10 minutes prior to the bronchoconstrictor challenge.
-
Bronchoconstriction Challenge: A graded dose of methacholine (0-50 mg/ml) is administered via nebulization.
-
Measurements: Airway resistance (conducting airway resistance and respiratory system resistance) and compliance are measured using the forced oscillation technique with a FlexiVent system.
Ex Vivo Assessment of Airway Relaxation (Precision-Cut Lung Slices - PCLS)
PCLS allows for the study of peripheral airway responses in a system that preserves the native lung architecture.
-
Tissue Preparation: Lungs from euthanized mice are instilled with low-melting-point agarose (B213101) via the trachea to inflate the airways. The agarose is solidified by cooling.
-
Slicing: The agarose-filled lung lobes are sectioned into thin slices (typically 150-500 µm) using a vibratome.
-
Culture: The PCLS are cultured in a suitable medium.
-
Bronchoconstriction: Airways in the PCLS are pre-constricted with an agonist such as methacholine.
-
Drug Application: The imidazobenzodiazepine is added to the culture medium, and changes in the airway luminal area are observed and quantified over time using microscopy and image analysis software.
-
Antagonist Studies: To determine the mechanism of action, GABAA receptor antagonists (e.g., picrotoxin, flumazenil) can be added prior to the imidazobenzodiazepine.
Ex Vivo Assessment of Airway Relaxation (Guinea Pig Tracheal Rings)
This classic pharmacological preparation is used to assess the contractile and relaxant properties of compounds on larger airways.
-
Tissue Preparation: Male Hartley guinea pigs (250-700 g) are euthanized, and the trachea is dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution). The trachea is then cut into rings (4-5 mm in length).
-
Mounting: The tracheal rings are mounted in an organ bath containing the gassed (95% O2, 5% CO2) physiological salt solution maintained at 37°C. One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.
-
Equilibration and Viability Check: The tissues are allowed to equilibrate for at least one hour, with the solution being replaced every 20 minutes. Viability is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM).
-
Pre-contraction: A tonic contraction is induced with an agonist such as histamine (B1213489) (10 µM) or methacholine (1 µM).
-
Drug Administration: The imidazobenzodiazepine is added cumulatively to the organ bath, and the relaxation of the tracheal ring is recorded.
-
Data Analysis: The relaxant effect is typically expressed as a percentage of the maximal relaxation induced by a standard bronchodilator like isoproterenol.
Clinical and Safety Considerations
While novel imidazobenzodiazepines are in preclinical development for respiratory diseases, there is a lack of published clinical trial data in asthma or COPD patients for these specific compounds. The clinical data available for classical benzodiazepines in patients with respiratory conditions are primarily focused on their use for sedation and anxiolysis, and the associated risk of respiratory depression.
Studies in healthy volunteers have shown that intravenous administration of midazolam and diazepam can depress the ventilatory response to hypercapnia[4]. The effects on resting ventilation are more variable, with some studies showing a decrease in tidal volume compensated by an increase in respiratory rate, resulting in unchanged minute ventilation[1]. Oral administration of standard doses of midazolam and diazepam in healthy subjects did not significantly alter resting ventilation or the ventilatory responses to hypoxia and hypercapnia, despite causing sedation[3].
A prospective study in patients with interstitial lung disease found that low-dose benzodiazepine use was not associated with increased mortality, although high-dose use was[14]. These findings highlight the critical importance of dose and patient population when considering the respiratory safety of benzodiazepines. The development of imidazobenzodiazepines with high lung-to-brain ratios is a key strategy to mitigate the risk of centrally-mediated respiratory depression[5].
Conclusion
Imidazobenzodiazepines represent a promising class of compounds for the treatment of respiratory diseases like asthma. Their multifaceted pharmacology, encompassing both GABAA receptor-dependent and -independent mechanisms of airway smooth muscle relaxation, offers novel therapeutic avenues. The development of lung-selective imidazobenzodiazepines with limited CNS penetration is a crucial step towards realizing their therapeutic potential while ensuring a favorable safety profile. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of these compounds as next-generation respiratory therapeutics. Further research, particularly clinical trials in patient populations, is necessary to fully elucidate their efficacy and safety in the treatment of human respiratory diseases.
References
- 1. Changes in respiratory pattern after repeated doses of diazepam and midazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of oral midazolam and diazepam on respiration in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Respiratory depression by midazolam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of respiratory depression during pre-operative administration of midazolam using a non-invasive respiratory volume monitor | PLOS One [journals.plos.org]
- 14. Safety of benzodiazepines and opioids in interstitial lung disease: a national prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
MIDD0301: A Novel GABA-A Receptor Modulator for Airway Smooth Muscle Relaxation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Asthma and other obstructive lung diseases are characterized by airway hyperresponsiveness (AHR), inflammation, and airway remodeling, with airway smooth muscle (ASM) contraction being a key factor in acute bronchoconstriction. Current therapies, while effective for many, have limitations in terms of efficacy in severe asthma, side effects, and patient compliance. MIDD0301 is an investigational, first-in-class, orally available small molecule that targets γ-aminobutyric acid type A receptors (GABA-A receptors) present on airway smooth muscle and inflammatory cells.[1][2] As a positive allosteric modulator of the GABA-A receptor, this compound facilitates the opening of chloride ion channels, leading to ASM relaxation and a reduction in pro-inflammatory mediators.[1][3] This document provides a comprehensive technical overview of this compound's effects on airway smooth muscle cells, detailing its mechanism of action, quantitative efficacy from preclinical studies, and the experimental protocols used to derive these data.
Core Mechanism of Action on Airway Smooth Muscle
Airway smooth muscle cells express GABA-A receptors, which are ligand-gated chloride ion channels.[4][5] The activation of these receptors plays a crucial role in regulating ASM tone. This compound is a positive allosteric modulator that enhances the effect of GABA on these receptors, promoting an influx of chloride ions.[2] This ion influx leads to hyperpolarization of the cell membrane, which in turn inhibits the opening of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration prevents the activation of the contractile apparatus, leading to smooth muscle relaxation.[3] This mechanism provides a novel, non-adrenergic pathway for bronchodilation.
Quantitative Efficacy Data
The efficacy of this compound has been demonstrated in multiple preclinical models, both ex vivo and in vivo.
Ex Vivo Relaxation of Airway Smooth Muscle
This compound has shown potent relaxation of pre-contracted airway tissues from different species, including human.
| Tissue Type | Contractile Agent | Key Finding | Reference |
| Guinea Pig Tracheal Rings | Substance P | Significant relaxation at low micromolar concentrations. | [2][6] |
| Guinea Pig Tracheal Rings | Histamine (B1213489) | Significant relaxation observed. | [4][5] |
| Human Tracheal Smooth Muscle | Histamine | Significant relaxation demonstrated. | [3][4][5] |
| Mouse Peripheral Airways | Serotonin | Dilation of airways in precision-cut lung slices. | [4][5] |
In Vivo Reduction of Airway Hyperresponsiveness (AHR)
Oral and nebulized administration of this compound effectively attenuates AHR in murine models of asthma.
| Animal Model | Administration Route | This compound Dose | Key Outcome | Reference |
| Ovalbumin (Ova)-Sensitized Mice | Oral (b.i.d. for 5 days) | 50 mg/kg | Significantly reduced methacholine-induced AHR. | [2][7] |
| Ova-Sensitized Mice | Oral (b.i.d. for 5 days) | 20 mg/kg | Reduced CD4+ T cell numbers in the lung. | [2][8] |
| House Dust Mite (HDM) Model | Nebulized | Not specified | Reduced AHR. | [3] |
| Steroid-Resistant Model (LPS/IFN-γ) | Nebulized | Not specified | Prophylactic treatment reduced bronchoconstriction, comparable to albuterol. | [9][10] |
| Normal Mice (Methacholine Challenge) | Nebulized | 3 - 7.2 mg/kg | Rapidly reversed bronchospasm, comparable to albuterol. | [9] |
Anti-Inflammatory Effects in the Lung
Beyond its direct effects on ASM, this compound exhibits significant anti-inflammatory properties that contribute to its overall therapeutic potential.
| Animal Model | Administration Route | This compound Dose | Effect on Inflammatory Cells | Effect on Cytokines | Reference |
| Ova-Sensitized Mice | Oral (b.i.d. for 5 days) | 20-100 mg/kg | Reduced eosinophils, macrophages, and CD4+ T cells in BAL fluid. | Reduced IL-17A, IL-4, and TNF-α in lung homogenate. | [2][3][6][8] |
| Ova-Sensitized Mice | Oral | 20 mg/kg | Was sufficient to reduce CD4+ T cell numbers. | Not specified | [1] |
Detailed Experimental Protocols
Protocol: Ex Vivo Tracheal Ring Relaxation Assay
This assay is used to determine the direct relaxant effect of this compound on airway smooth muscle tissue.
Methodology:
-
Tissue Preparation: Tracheas are isolated from guinea pigs or from human donor tissue. The surrounding connective tissue is removed, and the trachea is cut into 2-3 mm wide rings.
-
Mounting: Rings are suspended in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: Tissues are equilibrated under a resting tension of 1.0-1.5 g for approximately 60 minutes. The buffer is changed every 15 minutes.
-
Contraction: Tissues are pre-contracted to a stable plateau using a contractile agonist such as histamine (1 µM) or Substance P.
-
Drug Administration: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative concentration-dependent manner.
-
Data Analysis: The relaxation at each concentration is measured and expressed as a percentage of the initial pre-contraction. Concentration-response curves are then generated to determine potency (e.g., EC₅₀).
Protocol: In Vivo Airway Hyperresponsiveness Measurement
This protocol assesses the ability of this compound to protect against bronchoconstriction in a live animal model of asthma.[2][9]
Methodology:
-
Animal Model: An allergic asthma phenotype is induced in mice (e.g., BALB/c strain) via sensitization and challenge with an allergen, typically ovalbumin (Ova). This involves intraperitoneal injections of Ova followed by challenges with nebulized Ova.
-
Drug Administration: A cohort of asthmatic mice is treated with this compound, typically via oral gavage (e.g., 20-100 mg/kg) or nebulization, for a specified duration (e.g., twice daily for 5 days). A control group receives a vehicle.
-
AHR Measurement: Airway responsiveness is measured using a whole-body plethysmograph (e.g., Buxco FinePointe). Conscious, unrestrained mice are placed in the chambers.
-
Baseline Reading: A baseline specific airway resistance (sRaw) is recorded.
-
Bronchoconstrictor Challenge: Mice are exposed to increasing concentrations of nebulized methacholine (B1211447), a bronchoconstricting agent.
-
Data Acquisition: The sRaw is recorded for several minutes following each methacholine dose.
-
Data Analysis: Dose-response curves for methacholine are plotted for both the this compound-treated and vehicle-treated groups. A reduction in the sRaw curve for the treated group indicates a protective effect against AHR.
Pharmacokinetic and Safety Profile
A critical aspect of this compound's design is its favorable safety profile, which is essential for a drug targeting a receptor class known for central nervous system (CNS) effects.
-
Limited Brain Penetration: Pharmacokinetic studies have consistently shown that this compound has very low distribution to the brain.[2][4][8] This is a key design feature that minimizes the risk of CNS side effects like sedation, which are common with other GABA-A receptor modulators.[4][5]
-
Safety and Tolerability: No adverse CNS effects were observed in sensorimotor studies even at high doses (up to 1000 mg/kg orally).[1][2] Furthermore, 28-day repeat-dose immunotoxicity studies in mice showed no signs of general toxicity or systemic immune suppression, unlike corticosteroids.[1][11][12]
-
Oral Bioavailability: The compound demonstrates good oral availability and a half-life of nearly 14 hours in mice, making it suitable for oral dosing regimens.[2][6][8]
Conclusion
This compound represents a promising, first-in-class therapeutic candidate for asthma and other bronchoconstrictive diseases. Its unique mechanism of action, targeting GABA-A receptors on airway smooth muscle cells, offers a direct pathway to bronchodilation. This is complemented by significant anti-inflammatory effects, addressing another core component of asthma pathophysiology. The quantitative data from both ex vivo and in vivo preclinical models demonstrate potent and effective relaxation of airway smooth muscle and attenuation of airway hyperresponsiveness. Coupled with a favorable pharmacokinetic profile that limits CNS exposure, this compound stands out as a novel and safe alternative to current asthma therapies. Further clinical investigation is warranted to translate these compelling preclinical findings into a new treatment paradigm for patients.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 4. A novel GABAA receptor ligand this compound with limited blood-brain barrier penetration relaxes airway smooth muscle ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. uwmrf.org [uwmrf.org]
- 8. A Novel Orally Available Asthma Drug Candidate That Reduces Smooth Muscle Constriction and Inflammation by Targeting GABAA Receptors in the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
MIDD0301: A Novel GABA-A Receptor Modulator with Potent Anti-Inflammatory Properties for the Treatment of Asthma
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the pre-clinical data on MIDD0301, a first-in-class, orally available and nebulized drug candidate for asthma. This compound acts as a positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A), targeting a novel therapeutic pathway to control both bronchoconstriction and airway inflammation, two of the cardinal features of asthma.
Core Mechanism of Action
This compound's therapeutic effects stem from its activity on GABA-A receptors (GABAARs), which are ligand-gated chloride ion channels. While traditionally known for their role in the central nervous system, functional GABAARs have been identified on key cell types in the lungs, including airway smooth muscle (ASM) and various inflammatory cells like T-cells, eosinophils, and macrophages.[1][2] this compound potentiates the effect of GABA on these receptors, leading to an influx of chloride ions. This hyperpolarization of the cell membrane results in two primary therapeutic outcomes: relaxation of constricted ASM and a reduction in the activity and proliferation of inflammatory cells.[1][2][3] A key advantage of this compound is its chemical design, which significantly limits its ability to cross the blood-brain barrier, thereby avoiding the sedative effects associated with other GABAAR modulators like benzodiazepines.[1][4]
Caption: this compound mechanism of action in the lung.
Quantitative Data Summary
The anti-inflammatory and bronchodilatory efficacy of this compound has been quantified in several murine models of asthma. The following tables summarize the key findings.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) Data from ovalbumin (OVA), house dust mite (HDM), and steroid-resistant (LPS/IFNγ) murine models.
| Model | Administration | This compound Dose | Comparator | Outcome | Reference |
|---|---|---|---|---|---|
| Normal Mice | Nebulized | 1 & 3 mg/kg | Albuterol (7.2 mg/kg) | This compound was similarly or more effective than albuterol in reducing methacholine-induced specific airway resistance (sRaw).[3][5] | [3][5] |
| OVA-induced | Oral (5 days) | 50 & 100 mg/kg (b.i.d.) | Vehicle | Significantly reduced sRaw at 12.5 mg/mL methacholine (B1211447) challenge.[1] | [1] |
| HDM-induced | Nebulized | 1.5 mg/kg | Vehicle | Reduced airway resistance at 12.5, 25, and 50 mg/mL methacholine doses.[3] | [3] |
| Steroid-Resistant | Oral (3 days) | 200 mg/kg/day | Dexamethasone (B1670325) (1 mg/kg/day) | Significantly reduced sRaw; dexamethasone was ineffective.[5] | [5] |
| Steroid-Resistant | Nebulized | N/A | Albuterol, Fluticasone | Efficacy was comparable to nebulized albuterol or fluticasone.[5] |[5] |
Table 2: Effect of Oral this compound on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) Data from ovalbumin-sensitized/challenged (ova s/c) mice treated for 5 days (b.i.d.).
| Cell Type | Marker | 20 mg/kg | 50 mg/kg | 100 mg/kg | Outcome | Reference |
|---|---|---|---|---|---|---|
| Total Leukocytes | CD45+ | No significant change | No significant change | Significant Reduction | Dose-dependent reduction in total inflammatory cells.[1] | [1][6] |
| Eosinophils / Alveolar Macrophages | Siglec F+ | No significant change | No significant change | Significant Reduction | High-dose treatment reduces eosinophils/macrophages.[1] | [1] |
| Macrophages | F4/80+ | No significant change | No significant change | Significant Reduction | High-dose treatment reduces macrophages.[1] | [1] |
| CD4+ T-cells | CD4+ | Significant Reduction | N/A | N/A | Effective at reducing CD4+ T-cells at a lower dose.[1][4] |[1][4] |
Table 3: Effect of Oral this compound on Lung Cytokine Expression Data from ovalbumin-sensitized/challenged (ova s/c) mice.
| Cytokine | Effect of this compound Treatment | Implication | Reference |
|---|---|---|---|
| IL-4 | Reduced | Attenuation of Th2-driven inflammation and IgE production. | [1][4][7] |
| IL-17A | Reduced | Attenuation of neutrophilic inflammation pathways. | [1][4][7] |
| TNF-α | Reduced | Reduction of a key pro-inflammatory mediator. | [1][4][7] |
| IL-10 | No significant change | The anti-inflammatory cytokine IL-10 was not suppressed.[1] |[1] |
Key Experimental Protocols
The following sections detail the methodologies used to generate the data presented above.
This is the primary model used to establish the anti-inflammatory efficacy of this compound.
-
Sensitization: BALB/c mice are sensitized via intraperitoneal (i.p.) injections of ovalbumin adsorbed to an alum adjuvant on days 0 and 14.
-
Challenge: On days 24, 25, and 26, mice are challenged with an aerosolized solution of ovalbumin (e.g., 1% in saline) for a set duration (e.g., 30 minutes) to induce an asthmatic phenotype.
-
Drug Treatment: this compound or a vehicle control is administered to the mice, typically via oral gavage, twice daily (b.i.d.) for a period of 5 days, starting from day 22 or 23.[1]
-
Endpoint Analysis: 24 to 48 hours after the final OVA challenge, analyses such as AHR assessment and BALF collection are performed.
Caption: Workflow for the ovalbumin-induced asthma model.
AHR is measured in conscious, spontaneously breathing animals using a whole-body plethysmograph.[3][5]
-
Acclimatization: Mice are placed in the plethysmography chambers and allowed to acclimate for a period (e.g., 5 days of training).[3][5]
-
Baseline Measurement: A baseline reading of specific airway resistance (sRaw) is recorded.
-
Methacholine Challenge: Mice are exposed to increasing concentrations of nebulized methacholine (a bronchoconstrictor), typically ranging from 1.6 to 50 mg/mL.
-
Data Acquisition: sRaw is recorded for a defined period (e.g., 3 minutes) after each methacholine dose.[3][5]
-
Drug Efficacy Measurement: To test prophylactic efficacy, the drug (this compound or comparator) is nebulized into the chamber before the methacholine challenge sequence begins. To test rescue efficacy, the drug is administered after a methacholine challenge has induced bronchoconstriction.[5]
Cellular infiltration into the airways is quantified by analyzing the bronchoalveolar lavage fluid (BALF).[1]
-
BALF Collection: Post-euthanasia, the trachea is cannulated, and the lungs are lavaged with a buffered saline solution (e.g., PBS).
-
Cell Preparation: The collected BALF is centrifuged to pellet the cells. Red blood cells are lysed if necessary.
-
Antibody Staining: The cell pellet is resuspended and stained with a cocktail of fluorescently-labeled antibodies specific for cell surface markers. Key markers include:
-
Anti-CD45: To identify all leukocytes.
-
Anti-Siglec F: To identify eosinophils.
-
Anti-F4/80: To identify macrophages.
-
Anti-CD4: To identify CD4+ T-helper cells.
-
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer to quantify the percentage and absolute number of each cell population.[1][6]
Safety and Pharmacokinetic Profile
A critical aspect of this compound's development is its favorable safety profile.
-
CNS Safety: Pharmacokinetic studies confirm very low brain distribution of this compound.[1][2] No adverse CNS or sensorimotor effects were observed in mice at oral doses up to 1000 mg/kg or nebulized doses of 150 mg/kg.[2][5]
-
Immunotoxicity: A 28-day repeat-dose immunotoxicity study in mice (100 mg/kg, b.i.d.) showed no signs of general toxicity or systemic immune suppression.[2][8] Unlike the corticosteroid prednisone, this compound did not cause weight loss or a reduction in the weight of the spleen and thymus.[2][8] It also did not affect circulating lymphocyte counts or impair systemic humoral immune function.[2][8]
-
Pharmacokinetics: After oral administration, this compound demonstrates a half-life of approximately 14 hours in serum and nearly 4 hours in the lung, indicating sustained local concentrations.[2] When nebulized, therapeutic levels in the lung are maintained for at least 25 minutes.[5][9]
Conclusion
This compound represents a promising novel therapeutic for asthma, acting through the modulation of GABA-A receptors in the lung. Pre-clinical data robustly demonstrates its dual action in reducing both airway hyperresponsiveness and inflammation. It effectively suppresses key inflammatory cells, including eosinophils and CD4+ T-cells, and downregulates pro-inflammatory Th2 and Th17 cytokines. With its efficacy demonstrated in multiple relevant animal models, including steroid-resistant asthma, and a strong safety profile characterized by minimal CNS exposure and a lack of systemic immunosuppression, this compound stands out as a compelling candidate for clinical development.
References
- 1. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 5. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Faculty Collaboration Database - Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models. ACS Pharmacol Transl Sci 2020 Dec 11;3(6):1381-1390 [fcd.mcw.edu]
An In-depth Technical Guide to MIDD0301: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIDD0301 is a novel, orally available, small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. It has demonstrated significant potential as a therapeutic agent for bronchoconstrictive diseases such as asthma. Unlike traditional benzodiazepines, this compound exhibits limited brain penetration, thereby reducing the risk of central nervous system (CNS) side effects. This technical guide provides a comprehensive overview of the chemical structure, an improved and scalable synthesis protocol, and a detailed summary of the in vitro and in vivo pharmacological properties of this compound. The document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development efforts.
Chemical Structure and Properties
This compound, also known as GL-II-93, is a chiral imidazobenzodiazepine derivative. Its chemical structure is characterized by a fused imidazole (B134444) ring, a benzodiazepine (B76468) core, and strategic substitutions that contribute to its unique pharmacological profile.
-
IUPAC Name: (R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1][2]diazepine-3-carboxylic acid[2]
-
SMILES String: C[C@H]1N=C(c2ccccc2F)c3cc(Br)ccc3N=C1c4cncn4C(=O)O
-
Molecular Formula: C₁₉H₁₃BrFN₃O₂
-
Molecular Weight: 414.23 g/mol
Physicochemical Properties:
| Property | Value | Reference |
| XLogP3 | 2.7 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 413.0226 g/mol | |
| Monoisotopic Mass | 413.0226 g/mol | |
| Topological Polar Surface Area | 66.9 Ų | |
| Heavy Atom Count | 26 | |
| Formal Charge | 0 | |
| Complexity | 605 |
Synthesis of this compound
An improved and scalable four-step synthesis for this compound has been developed to overcome challenges related to the low reactivity of the starting aniline (B41778) and racemization at the chiral center. This method avoids the need for column chromatography, making it suitable for larger-scale production.[1][2][3]
Synthesis Workflow
Experimental Protocol: Improved Scale-up Synthesis[1][2]
Step 1: (R)-7-bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one To a solution of 2-amino-5-bromo-2'-fluorobenzophenone (B16372) in toluene (B28343) is added D-alanine N-carboxyanhydride. Trifluoroacetic acid is then added, and the mixture is heated to 50°C. After completion of the reaction, the mixture is neutralized with triethylamine (B128534) to induce cyclization. The product is isolated by filtration.
Step 2: Iminophosphate Formation The benzodiazepine from Step 1 is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -20°C. Potassium tert-butoxide is added, followed by the dropwise addition of diethyl chlorophosphate. The reaction is maintained at -20°C.
Step 3: Ethyl (R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1][2]diazepine-3-carboxylate To the solution containing the iminophosphate from Step 2 at -20°C, a solution of ethyl isocyanoacetate in THF is added, followed by the addition of potassium tert-butoxide. The resulting product is precipitated and collected by filtration.
Step 4: (R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1][2]diazepine-3-carboxylic acid (this compound) The ethyl ester from Step 3 is suspended in a mixture of THF and water. Sodium hydroxide (B78521) is added, and the mixture is heated to 55°C. After hydrolysis is complete, the solution is cooled, and the pH is adjusted to precipitate this compound. The final product is collected by filtration and can be further purified by recrystallization.
Biological Activity and Mechanism of Action
This compound is a positive allosteric modulator of the GABAA receptor, meaning it enhances the effect of GABA without directly activating the receptor itself.[1][4] This modulation leads to an increase in chloride ion influx, resulting in hyperpolarization of the cell membrane and subsequent functional inhibition. This mechanism is central to its bronchodilatory and anti-inflammatory effects observed in preclinical models of asthma.[1]
Signaling Pathway
In Vitro Activity
| Assay | Cell Type/System | Parameter | Value | Reference |
| Patch Clamp | CD4+ T-cells from asthmatic mice | EC₅₀ (transmembrane current potentiation) | 17 nM | [1] |
| Receptor Binding | Rat brain | IC₅₀ | 26.3 nM | [5] |
| Microsomal Stability | Human liver microsomes | t₁/₂ | > 25 hours | [1][6] |
| Microsomal Stability | Mouse liver microsomes | t₁/₂ | > 9 hours | [1][6] |
In Vivo Pharmacokinetics (Mice, Oral Administration)
| Parameter | Dose | Tissue | Value | Reference |
| t₁/₂ (half-life) | 25 mg/kg | Serum | 13.9 hours | [1] |
| t₁/₂ (half-life) | 25 mg/kg | Lung | 3.9 hours | [1] |
| AUC (Area Under the Curve) | 25 mg/kg | Serum | 84.0 µMh | [1] |
| AUC (Area Under the Curve) | 25 mg/kg | Lung | 56.0 µMh | [1] |
| Tₘₐₓ (Time to maximum concentration) | 25 mg/kg | Blood | 20 minutes | [7] |
Key Experimental Protocols
Ovalbumin-Induced Murine Model of Asthma[1][8][9]
This model is widely used to mimic the allergic airway inflammation characteristic of asthma.
Experimental Workflow:
Protocol:
-
Sensitization: Mice are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) on day 0 and day 14.
-
Challenge: From day 25 to 27, mice are challenged with aerosolized OVA for a set duration each day to induce an allergic airway response.
-
Treatment: this compound or vehicle is administered orally to the mice, typically starting before or during the challenge phase and continuing until the end of the experiment.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is assessed by exposing the mice to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and measuring the resulting changes in airway resistance using techniques like whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways. The total and differential cell counts (e.g., eosinophils, macrophages, lymphocytes) in the BAL fluid are determined.
-
Lung Tissue Analysis: Lung tissues are collected for histological analysis to assess inflammation and mucus production, and for biochemical assays to measure the levels of pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and IL-17.
Automated Patch Clamp Electrophysiology[10][11][12][13]
This technique is used to measure the effect of this compound on the ion channel function of GABAA receptors in specific cell types.
Protocol:
-
Cell Preparation: CD4+ T-lymphocytes are isolated from the spleens of OVA-sensitized and challenged mice.
-
Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
Solutions: The external solution contains standard physiological salt concentrations. The internal solution within the pipette contains a salt solution that mimics the intracellular environment and includes GABA at a fixed concentration (e.g., 600 nM).
-
Drug Application: Increasing concentrations of this compound are applied to the cells while recording the transmembrane current. The potentiation of the GABA-induced current by this compound is measured.
-
Data Analysis: The concentration-response data is fitted to a logistical equation to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal effect.
Conclusion
This compound represents a promising first-in-class therapeutic candidate for asthma and other bronchoconstrictive diseases. Its unique chemical structure allows for potent positive allosteric modulation of GABAA receptors in the airways and on immune cells, leading to both bronchodilation and anti-inflammatory effects. The improved, scalable synthesis facilitates the production of this chiral molecule with high purity and enantiomeric excess. The comprehensive in vitro and in vivo data presented in this guide underscore the potential of this compound as a safe and effective treatment, warranting further clinical investigation. The detailed protocols and structured data provided herein are intended to serve as a valuable resource for researchers in the fields of respiratory medicine, pharmacology, and drug development.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved scale-up synthesis and purification of clinical asthma candidate this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Safety and Toxicity Profile of MIDD0301: A Technical Overview
An in-depth examination of the investigational oral asthma drug candidate, MIDD0301, reveals a promising preclinical safety and toxicity profile. Extensive in vitro and in vivo studies in murine models indicate a lack of systemic immune suppression, central nervous system effects, and general toxicity, positioning it as a potentially safer alternative to corticosteroids for the treatment of asthma.
Developed to target gamma-aminobutyric acid type A (GABAA) receptors in the lungs, this compound has demonstrated efficacy in reducing airway hyperresponsiveness and inflammation in animal models of asthma.[1][2] This technical guide synthesizes the available preclinical data on the safety and toxicity of this compound, presenting key findings in a structured format for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: Limited CNS Exposure and Moderate Metabolism
Pharmacokinetic studies in mice have shown that orally administered this compound is well-distributed to the lungs with limited penetration of the blood-brain barrier.[1][2] Following a single 25 mg/kg oral dose in mice, this compound exhibited a half-life of nearly 14 hours in the serum and almost 4 hours in the lung.[1][3] Notably, only 5% of the circulating amount of this compound was found in the brain, consistent with the absence of central nervous system effects.[3]
Metabolism studies have identified that this compound does not undergo Phase I biotransformation.[4] Instead, it undergoes moderate Phase II metabolism, with glucuronidation being the primary metabolic pathway for orally administered this compound.[2][5] The major metabolite, this compound glucuronide, along with this compound taurine, binds to GABAA receptors, albeit with a 10-fold weaker affinity than the parent compound.[6]
Table 1: Pharmacokinetic Parameters of this compound in Mice (25 mg/kg oral dose)
| Parameter | Serum | Lung |
| AUC (μM/h) | 84.0 | 56.0 |
| t1/2 (hr) | 13.9 | 3.9 |
| Data sourced from reference[3] |
Immunotoxicity Assessment: A Safer Profile Compared to Prednisone
A key finding from the preclinical evaluation of this compound is its lack of immunosuppressive effects, a significant concern with current corticosteroid therapies. A 28-day repeat-dose immunotoxicity study in mice, with twice-daily oral administration of 100 mg/kg this compound, revealed no signs of general toxicity.[3][7] Unlike prednisone, which caused weight loss and reduced spleen and thymus weights, this compound did not affect these parameters.[2][3]
Furthermore, this compound treatment did not alter the numbers of circulating lymphocytes, monocytes, and granulocytes, nor did it affect the systemic humoral immune function, as indicated by the unaltered IgG antibody response to dinitrophenyl-keyhole limpet hemocyanin immunization.[3][7] Histological examination of the spleen and thymus showed no morphological changes with this compound treatment, in stark contrast to the changes induced by prednisone.[3][8]
Table 2: Comparative Effects of this compound and Prednisone in a 28-Day Murine Immunotoxicity Study
| Parameter | This compound (100 mg/kg b.i.d.) | Prednisone (5 mg/kg/day) |
| Animal Weight | No effect on weight gain | Weight loss |
| Spleen and Thymus Weights | Unchanged | Significantly reduced |
| Spleen Histology | No differences observed | Morphological changes induced |
| Circulating Lymphocytes | Unchanged | Reduced |
| Systemic Humoral Immune Function | Not affected | Not reported |
| Data compiled from references[2][3][7][8] |
General Safety and Tolerability: High Doses Well-Tolerated
Across multiple studies, this compound has been shown to be well-tolerated in mice at high doses. Single oral doses of up to 1000 mg/kg and repeated daily oral doses of 200 mg/kg for 28 days did not produce observable adverse effects.[2][9] Sensorimotor studies using a rotarod apparatus confirmed the lack of central nervous system effects at doses as high as 1000 mg/kg.[3]
Cardiovascular safety has also been demonstrated, with no adverse effects observed following a 100 mg/kg intraperitoneal dose.[2][9] Furthermore, initial genotoxicity studies have not revealed any concerns.[2]
Experimental Protocols
28-Day Repeat-Dose Immunotoxicity Study
The immunotoxicity of this compound was evaluated in male and female Swiss Webster mice.[3][8] The study design involved the oral administration of 100 mg/kg this compound mixed in peanut butter twice daily for 28 days. A control group received peanut butter without the drug, and a comparator group was treated with 5 mg/kg prednisone. Throughout the study, animal weight and general health were monitored. At the end of the 28-day period, a battery of anatomic, hematologic, and immunologic measures were evaluated, including organ weights (spleen, thymus), histology of the spleen and thymus, complete blood counts, and humoral immune response to a T-dependent antigen (dinitrophenyl-keyhole limpet hemocyanin).[3]
Pharmacokinetic Studies
The pharmacokinetic profile of this compound was determined in mice following a single oral gavage administration of 25 mg/kg.[1] The vehicle used was 2% hydroxypropyl methylcellulose (B11928114) and 2.5% polyethylene (B3416737) glycol. At various time points over a 24-hour period, blood, lung, and brain tissues were collected. The concentrations of this compound in these samples were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] Pharmacokinetic parameters such as AUC (Area Under the Curve) and t1/2 (half-life) were then calculated.[3]
Sensorimotor Coordination Study (Rotarod Test)
To assess potential central nervous system effects, a rotarod test was conducted in mice.[1] Animals were treated orally with 100 mg/kg this compound. A positive control group received 5 mg/kg diazepam administered intraperitoneally. The ability of the mice to remain on a rotating rod was measured to evaluate motor coordination and balance.[1]
Visualizing Experimental and Logical Frameworks
To further elucidate the experimental design and the proposed mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for the 28-day repeat-dose immunotoxicity study of this compound in mice.
References
- 1. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 3. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Directed Pre-Clinical Studies of Asthma Candidate this compound and Its Analogs - ProQuest [proquest.com]
- 5. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with MIDD0301
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIDD0301 is a first-in-class, orally available and nebulizable small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A receptor).[1][2][3][4] It represents a novel therapeutic approach for inflammatory respiratory diseases like asthma by targeting GABA-A receptors in the lungs.[1][2] This mechanism of action allows for both bronchodilator and anti-inflammatory effects, distinguishing it from existing treatments.[5][6] In vivo studies have demonstrated its efficacy in reducing airway hyperresponsiveness (AHR) and inflammation in various murine models of asthma, including allergen-induced and steroid-resistant models.[1][3][7] Notably, this compound has been designed to have limited brain distribution, thereby avoiding central nervous system (CNS) side effects such as sedation, which can be a concern with other GABA-A receptor activators.[4][6][7]
Mechanism of Action
This compound enhances the effect of GABA on GABA-A receptors, which are ligand-gated chloride ion channels. In the context of asthma, these receptors are expressed on airway smooth muscle (ASM) cells and various inflammatory cells, including T-cells and macrophages.[5][8] Activation of these receptors leads to chloride ion influx, hyperpolarization of the cell membrane, and subsequent relaxation of constricted ASM and modulation of inflammatory cell activity.[5] This dual action on both bronchoconstriction and inflammation makes this compound a promising candidate for asthma treatment.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Data Presentation
Table 1: In Vivo Efficacy of Orally Administered this compound in Murine Asthma Models
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Ovalbumin-induced asthma | 20 mg/kg, b.i.d. | 5 days | Reduced number of CD4+ T cells in the lung. | [6] |
| Ovalbumin-induced asthma | 50 mg/kg, b.i.d. | 5 days | Attenuated airway hyperresponsiveness (AHR). | [6] |
| Ovalbumin-induced asthma | 100 mg/kg, b.i.d. | 5 days | Significantly reduced AHR and numbers of eosinophils and macrophages. | [6] |
| House Dust Mite (HDM)-induced asthma | 50 mg/kg, b.i.d. | 5 days | Significant reduction of specific airway resistance (sRaw). | [1] |
| Steroid-resistant (LPS/IFNγ) asthma | 200 mg/kg/day | 3 days | Significantly reduced AHR. | [1] |
| Immunotoxicity Study | 100 mg/kg, b.i.d. | 28 days | No signs of general toxicity or adverse immunotoxicological effects. | [5] |
Table 2: In Vivo Efficacy of Nebulized this compound in Murine Asthma Models
| Animal Model | Dosage | Treatment Schedule | Key Findings | Reference |
| Normal Mice (C57BL/6J-129S6) | 3 mg/kg | Prophylactic | More effective than 7.2 mg/kg albuterol in reducing sRaw. | [1][2] |
| Ovalbumin-induced asthma | 7.2 mg/kg | Prophylactic | Comparable reduction in AHR to albuterol. | [1] |
| House Dust Mite (HDM)-induced asthma | 1.5 mg/kg | Prophylactic | Reduced airway resistance at multiple methacholine (B1211447) doses. | [2] |
| Steroid-resistant (LPS/IFNγ) asthma | 7.2 mg/kg | Prophylactic | Similar reduction of AHR compared to albuterol. | [1] |
| Methacholine-induced bronchospasm | 3 mg/kg | Therapeutic (post-challenge) | Effective in reversing bronchospasm, comparable to albuterol. | [1] |
Experimental Protocols
Formulation of this compound for In Vivo Studies
For Oral Administration:
-
Vehicle: 2% hydroxypropyl methylcellulose (B11928114) (HPMC) and 2.5% polyethylene (B3416737) glycol (PEG) in water.[1][5][6]
-
Preparation:
-
Suspend this compound in polyethylene glycol.
-
Dilute the suspension in a 2% aqueous solution of hydroxypropyl methylcellulose to the final desired concentration.[1]
-
-
Alternative Formulation for Repeated Dosing:
-
Mix 100 mg/kg of this compound with 100 mg of peanut butter for voluntary consumption by mice.[5]
-
For Nebulization:
-
Vehicle: Phosphate-buffered saline (PBS; 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, and 1.8 mM KH2PO4) or water.[1]
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 3 mg/mL) in PBS or water.
-
Adjust the pH to 7.2 with NaOH.
-
Dilute the stock solution with water to achieve the desired final concentrations for nebulization.[1]
-
For Intraperitoneal (i.p.) Injection:
-
While less common for efficacy studies, pharmacokinetic studies have utilized i.p. administration. A suitable vehicle would be required to ensure solubility and biocompatibility. Safety has been demonstrated with a 100 mg/kg i.p. dose.[1]
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol is designed to induce an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness and inflammation.
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel GABAA receptor ligand this compound with limited blood-brain barrier penetration relaxes airway smooth muscle ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 8. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of MIDD0301 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of MIDD0301 in murine models, particularly for studies related to asthma and airway inflammation.
Introduction
This compound is a first-in-class, orally available small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABAᴀR).[1][2][3] It represents a novel therapeutic approach for inflammatory respiratory diseases like asthma by targeting GABAᴀRs present on airway smooth muscle and inflammatory cells in the lungs.[2][4] This mechanism of action allows for both bronchodilator and anti-inflammatory effects.[5][6] Preclinical studies in mice have demonstrated its efficacy in reducing airway hyperresponsiveness (AHR) and lung inflammation without the systemic side effects associated with corticosteroids or central nervous system effects sometimes seen with other GABAᴀR modulators.[1][2][5][6]
Mechanism of Action
This compound enhances the activity of GABAᴀRs, which are ligand-gated chloride ion channels. In the airways, activation of these receptors on smooth muscle cells leads to relaxation and bronchodilation.[2][4][5] On immune cells, such as CD4+ T cells, this compound modulates their activity, leading to a reduction in the release of pro-inflammatory cytokines like IL-4, IL-17, and TNF-α.[2][5] This dual action addresses both the bronchoconstriction and the underlying inflammation characteristic of asthma.
Signaling Pathway
The signaling pathway for this compound's action in the lung involves its binding to specific GABAᴀR subunits on airway smooth muscle and immune cells. This binding potentiates the effect of endogenous GABA, leading to increased chloride influx and hyperpolarization of the cell membrane. This, in turn, results in smooth muscle relaxation and reduced inflammatory cell activation.
Caption: this compound signaling pathway in the airways.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of orally administered this compound in mice.
Table 1: Pharmacokinetic Profile of Oral this compound in Mice
| Parameter | Value | Conditions |
| Dose | 25 mg/kg | Single oral administration[2] |
| Serum Half-life (t½) | 13.9 hours | [2] |
| Lung Half-life (t½) | 3.9 - 6 hours | [2][4] |
| Brain Half-life (t½) | 4 - 6 hours | [4] |
| Serum AUC | 84.0 µM/h | [2] |
| Lung AUC | 56.0 µM/h | [2] |
| Brain Distribution | Very low | [4][5][6] |
| Primary Metabolite | This compound glucuronide | Following oral administration[4] |
Table 2: Efficacy in Murine Asthma Models (Oral Administration)
| Mouse Model | Dose Regimen | Key Findings |
| Ovalbumin-sensitized/challenged (ova s/c) BALB/c | 20, 50, 100 mg/kg b.i.d. for 5 days | Significant reduction in AHR at 50 and 100 mg/kg.[5][7] |
| Ovalbumin-sensitized/challenged (ova s/c) BALB/c | 20 mg/kg b.i.d. for 5 days | Significant reduction in lung CD4+ T cell numbers.[5] |
| Ovalbumin-sensitized/challenged (ova s/c) BALB/c | 100 mg/kg b.i.d. for 5 days | Significant reduction in total inflammatory cells, eosinophils, and macrophages in BALF.[5] |
| LPS and IFN-γ induced steroid-resistant | 200 mg/kg/day for 5 days | Significantly reduced AHR.[1] |
| A/J mice (methacholine-induced) | 100 mg/kg/day for 3 days | Sufficient to reduce AHR.[8] |
Table 3: Safety and Toxicology Profile (Oral Administration)
| Study Duration | Dose Regimen | Key Findings |
| Acute | Up to 1000 mg/kg | No observable CNS or adverse sensorimotor effects.[6] |
| 28-day Repeat Dose | 100 mg/kg b.i.d. | No signs of general toxicity (no changes in body/organ weight or hematology).[2][9] |
| 28-day Repeat Dose | 100 mg/kg b.i.d. | No immunosuppressive effects; did not alter IgG antibody response to DNP-KLH immunization.[2][9] |
| 28-day Repeat Dose | 200 mg/kg/day | No observed systemic adverse effects.[1] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound
This protocol details the preparation of this compound for oral administration in mice.
Materials:
-
This compound
-
Vehicle components:
-
2% Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
2.5% Polyethylene (B3416737) glycol (PEG)
-
-
Mortar and pestle
-
Distilled water or saline
-
20G gavage needles
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare a 2% HPMC and 2.5% PEG solution in distilled water or saline.
-
This compound Suspension:
-
Weigh the required amount of this compound based on the desired dose and number of animals.
-
Grind the this compound powder with a small amount of polyethylene glycol in a mortar and pestle to create a fine suspension.[5]
-
Gradually add the 2% HPMC solution in small portions while continuously grinding to ensure a homogenous suspension.[5]
-
-
Dose Calculation: Calculate the volume of suspension to be administered to each mouse based on its body weight and the final concentration of the suspension. A typical administration volume is 0.2 mL.[2]
-
Oral Gavage:
-
Gently restrain the mouse.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the 20G gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the mouse briefly after administration to ensure no adverse reactions.
-
Note: For longer-term studies (e.g., 28 days), an alternative method is to mix this compound with peanut butter at a dose of 100 mg/kg, which the mice consume voluntarily.[2][9][10]
Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol describes a common model for inducing allergic airway inflammation to test the efficacy of this compound.
Caption: Experimental workflow for the OVA-induced asthma model.
Procedure:
-
Sensitization: On days 0 and 14, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (Alum).
-
Challenge: From day 21 to 27, challenge the sensitized mice daily with an intranasal (i.n.) administration of OVA.
-
Treatment: During the challenge period, administer this compound or vehicle via oral gavage. A typical effective regimen is 50-100 mg/kg administered twice daily (b.i.d.) for 5 days.[5]
-
Assessment of Airway Hyperresponsiveness (AHR): On day 28, measure AHR in conscious, spontaneously breathing mice using a whole-body plethysmograph. This involves exposing the mice to increasing concentrations of nebulized methacholine (B1211447) and measuring the specific airway resistance (sRaw).[5][7]
-
Inflammatory Analysis: On day 29, sacrifice the mice.
Conclusion
This compound is a promising oral therapeutic candidate for asthma, demonstrating both bronchodilatory and anti-inflammatory effects in murine models. Its favorable pharmacokinetic profile, including low brain penetration, and excellent safety record in preclinical studies highlight its potential as a novel treatment. The protocols provided here offer a framework for researchers to investigate the effects of this compound in relevant disease models.
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nebulized MIDD0301 in Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIDD0301 is a novel, first-in-class positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A R) designed for the treatment of inflammatory respiratory diseases such as asthma.[1] Unlike many existing therapies, this compound targets GABA-A receptors located in the lungs, offering a unique mechanism of action to reduce both bronchoconstriction and airway inflammation.[1][2] This document provides detailed application notes and protocols for the use of nebulized this compound in preclinical respiratory research, based on established murine models of asthma.
Mechanism of Action
This compound is an imidazodiazepine that selectively targets GABA-A receptors in the lung.[1] GABA-A receptors are ligand-gated ion channels that, upon activation, increase chloride ion conductance, leading to hyperpolarization of the cell membrane. In the airways, these receptors are expressed on various cell types, including airway smooth muscle and inflammatory cells.[2] By potentiating the effect of GABA on these receptors, this compound leads to airway smooth muscle relaxation and a reduction in the activity of inflammatory cells, thereby addressing two key components of asthma pathophysiology.[2][3] Preclinical studies have demonstrated its efficacy in reducing airway hyperresponsiveness (AHR) and inflammation in various mouse models of asthma.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving nebulized this compound.
Table 1: Efficacy of Nebulized this compound in Murine Asthma Models
| Asthma Model | Animal Strain | This compound Dose | Comparator(s) | Key Findings | Reference |
| Methacholine-induced AHR (Normal) | Swiss Webster | 1 mg/kg | Albuterol (7.2 mg/kg) | This compound was more potent than albuterol in reducing specific airway resistance (sRaw).[1] | [1] |
| Ovalbumin (OVA)-induced Allergic Asthma | BALB/c | Not specified | Albuterol, Montelukast | Comparable or better therapeutic potency than nebulized albuterol and oral montelukast.[1][5] | [1][5] |
| House Dust Mite (HDM)-induced Allergic Asthma | Not specified | Not specified | Albuterol, Montelukast | Reduced subsequent methacholine-induced bronchoconstriction.[1][5] | [1][5] |
| Steroid-Resistant Asthma (LPS + IFN-γ) | BALB/c | 1 mg/kg (repeated dose) | Albuterol, Fluticasone (B1203827), Dexamethasone (B1670325) | Prophylactic nebulization was comparable to albuterol and fluticasone in reducing bronchoconstriction; oral dexamethasone was ineffective.[1][5] A repeated 1 mg/kg dose was not sufficient to improve inflammation.[6] | [1][5][6] |
Table 2: Pharmacokinetic Profile of Nebulized this compound in Mice
| Parameter | Value | Experimental Conditions | Reference |
| Lung Deposition | ~0.06% of nebulized dose | Whole-body plethysmography in mice.[1][5] | [1][5] |
| Therapeutic Lung Concentration | Sustained for at least 25 minutes | Following nebulization in a whole-body plethysmograph.[1][5] | [1][5] |
| Brain Exposure | Minimal | High doses of nebulized this compound were administered.[1][5] | [1][5] |
| Half-life (Oral Administration) | ~13.9 hours (serum), ~3.9 hours (lung) | Following a 25 mg/kg oral dose.[2] | [2] |
Table 3: Safety Profile of this compound
| Administration Route | Dose | Findings | Reference |
| Nebulized | High doses (up to 150 mg/kg) | No observable adverse sensorimotor or respiratory depression effects.[1] | [1] |
| Intraperitoneal (i.p.) | 100 mg/kg | No adverse cardiovascular effects were observed.[1][5] | [1][5] |
| Oral | 200 mg/kg daily for 28 days | No observed systemic adverse effects.[1] | [1] |
Experimental Protocols
Protocol 1: Prophylactic Nebulization of this compound to Reduce Methacholine-Induced Airway Hyperresponsiveness in Mice
Objective: To assess the efficacy of nebulized this compound in preventing bronchoconstriction induced by a methacholine (B1211447) challenge.
Materials:
-
This compound
-
Vehicle (e.g., saline or appropriate buffer)
-
Albuterol (as a positive control)
-
Methacholine solution (40 mg/mL)
-
Whole-body plethysmograph
-
Nebulizer compatible with the plethysmograph
-
Experimental animals (e.g., Swiss Webster or BALB/c mice)
Procedure:
-
Acclimatize the mice to the whole-body plethysmograph chamber.
-
Prepare the this compound solution for nebulization at the desired concentration (e.g., to deliver a dose of 1-10 mg/kg).
-
Nebulize the vehicle or this compound solution into the chamber for a fixed period (e.g., 3 minutes) and record the specific airway resistance (sRaw).
-
Allow for a 1-minute acclimatization period.
-
Nebulize methacholine (e.g., 20 µL of 40 mg/mL solution) into the chamber.
-
Record sRaw for 3 minutes following the methacholine challenge.
-
Allow for a 1-minute acclimatization period.
-
Repeat the methacholine challenge and data acquisition for a total of five times.
-
Analyze the average sRaw for each treatment group to determine the effect of this compound on airway hyperresponsiveness.
Protocol 2: Therapeutic Nebulization of this compound to Reverse Bronchospasm in Mice
Objective: To evaluate the ability of nebulized this compound to reverse existing bronchoconstriction.
Materials:
-
Same as Protocol 1.
Procedure:
-
Acclimatize the mice to the whole-body plethysmograph chamber.
-
Induce bronchoconstriction by nebulizing methacholine.
-
Immediately following the methacholine challenge, nebulize the vehicle, this compound, or albuterol into the chamber.
-
Record sRaw continuously to measure the reversal of bronchospasm.
-
The onset of action is determined by the time taken to observe a significant reduction in sRaw. In preclinical studies, this compound demonstrated a rapid onset of action, relaxing constricted airways within 3 minutes.[1]
Visualizations
Caption: Signaling pathway of nebulized this compound in airway cells.
Caption: Experimental workflow for prophylactic nebulization of this compound.
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 5. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: A Validated LC-MS/MS Method for the Quantification of MIDD0301 in Murine Tissue
Audience: Researchers, scientists, and drug development professionals involved in preclinical and pharmacokinetic studies.
Introduction MIDD0301 is a novel, orally available drug candidate for the treatment of asthma.[1] It functions by targeting gamma-aminobutyric acid type A (GABA-A) receptors located on airway smooth muscle and immune cells, which leads to airway relaxation and a reduction in lung inflammation.[1][2] To support preclinical development, a robust and reliable bioanalytical method is essential for characterizing the pharmacokinetic profile and tissue distribution of this compound. This document details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in various tissue matrices, such as lung, brain, and blood.[1][3]
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (purity >98%)[4]
-
Internal Standard (IS): 4,5-diphenylimidazole (B189430) or another suitable analog.[1]
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (LC-MS grade).
-
Reagents: Formic acid (FA), Ammonium formate.
-
Biological Matrix: Blank murine tissue (e.g., lung, brain) from untreated animals for calibration standards and quality controls.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system, such as a Shimadzu 8040 or equivalent.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and QC Sample Preparation
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Working Solutions: Serially dilute the primary stock solutions with 50:50 methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
CC and QC Preparation: Spike the appropriate working solutions into blank tissue homogenate to prepare CC standards at a minimum of six concentration levels and QC samples at low, medium, and high concentrations.
Tissue Sample Preparation Protocol
-
Homogenization: Accurately weigh approximately 50-100 mg of tissue. Add homogenization buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio and homogenize the tissue until a uniform consistency is achieved.
-
Protein Precipitation: To a 50 µL aliquot of tissue homogenate, add 100-150 µL of cold methanol containing the internal standard (e.g., 10 µM 4,5-diphenylimidazole).[1]
-
Extraction: Vortex the mixture vigorously for 1 minute, followed by sonication for 10 seconds.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[1][4]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm filter (e.g., spin filter) prior to analysis.[1][4]
-
Injection: Inject the filtered sample into the LC-MS/MS system. For high concentration samples, a 20-fold dilution with water may be necessary before analysis.[1]
Caption: Experimental workflow for this compound quantification in tissue.
Data Presentation
LC-MS/MS Method Parameters
The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 416 → 372 (Quantifier), m/z 416 → 331 (Qualifier)[1] |
| MRM Transition (IS) | Analyte-specific; to be optimized |
| Collision Energy (CE) | To be optimized for specific instrument |
| Source Temperature | 400°C |
Method Validation and Performance
The method should be validated according to regulatory guidelines. Table 3 summarizes typical acceptance criteria for a bioanalytical method validation.
Table 3: Representative Method Validation Summary
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent, precise, and reproducible |
Pharmacokinetic Data
Pharmacokinetic studies in mice have been conducted to determine the distribution and half-life of this compound in various tissues.[1]
Table 4: Summary of In Vivo Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Tissue | Half-life (t½) | AUC (Area Under the Curve) | Reference |
|---|---|---|---|---|
| Oral (25 mg/kg) | Serum | 13.9 hr | 84.0 µM/h | [4] |
| Oral (25 mg/kg) | Lung | 3.9 hr | 56.0 µM/h | [4] |
| Oral | Blood, Lung, Brain | 4 - 6 hr | Not Reported | [1][3] |
| Intravenous (IV) | Blood, Lung, Brain | 1 - 2 hr | Not Reported | [1][3] |
| Intraperitoneal (IP) | Blood, Lung, Brain | 4 - 6 hr | Not Reported |[1][3] |
Mechanism of Action
This compound exerts its therapeutic effect by binding to GABA-A receptors, which are expressed on key cells involved in asthma pathophysiology.[1] This interaction leads to downstream effects that alleviate asthma symptoms.
Caption: Simplified signaling pathway of this compound.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and robust protocol for the quantification of this compound in various preclinical tissue samples. The simple protein precipitation extraction procedure allows for high-throughput analysis, making it suitable for comprehensive pharmacokinetic, toxicokinetic, and drug distribution studies essential for the continued development of this promising asthma drug candidate.
References
- 1. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MIDD0301 in an Ovalbumin-Induced Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIDD0301 is a novel, first-in-class, orally available and nebulized small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A receptor).[1][2] It represents a promising therapeutic candidate for asthma by targeting GABA-A receptors present on airway smooth muscle and inflammatory cells.[1][3] This unique mechanism of action allows this compound to concurrently induce bronchodilation and exert anti-inflammatory effects, addressing two key components of asthma pathophysiology.[2][4] Preclinical studies in ovalbumin (OVA)-induced murine models of allergic asthma have demonstrated its efficacy in reducing airway hyperresponsiveness (AHR), inflammatory cell infiltration, and pro-inflammatory cytokine production.[4][5] Unlike corticosteroids, this compound does not appear to cause systemic immune suppression, offering a potentially safer alternative for long-term asthma management.[1][6]
These application notes provide detailed protocols for utilizing this compound in an OVA-induced asthma model, along with a summary of expected quantitative outcomes and a visualization of its proposed mechanism of action.
Data Presentation
Table 1: Effect of Oral this compound Administration on Airway Hyperresponsiveness (AHR) in OVA-Sensitized/Challenged Mice
| Treatment Group | Dose (mg/kg, b.i.d., 5 days) | Methacholine (B1211447) Challenge (mg/mL) | Specific Airway Resistance (sRaw) | Significance vs. Vehicle |
| Control (Non-asthmatic) | - | 12.5 | Baseline | - |
| OVA + Vehicle | - | 12.5 | Increased sRaw | - |
| OVA + this compound | 20 | 12.5 | No significant reduction | Not Significant |
| OVA + this compound | 50 | 12.5 | Significantly reduced sRaw | p < 0.05 |
| OVA + this compound | 100 | 12.5 | Significantly reduced sRaw | p < 0.05 |
Data synthesized from studies demonstrating a dose-dependent reduction in AHR with oral this compound treatment.[4]
Table 2: Effect of Oral this compound Administration on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) of OVA-Sensitized/Challenged Mice
| Treatment Group | Dose (mg/kg, b.i.d., 5 days) | Total Inflammatory Cells (CD45+) | CD4+ T Cells | Eosinophils/Alveolar Macrophages (Siglec F+) | Macrophages (F4/80+) | Significance vs. Vehicle |
| OVA + Vehicle | - | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | - |
| OVA + this compound | 20 | Not significantly reduced | Significantly reduced | Not significantly reduced | Not significantly reduced | * (for CD4+ T cells) |
| OVA + this compound | 50 | Not significantly reduced | Significantly reduced | Not significantly reduced | Not significantly reduced | * (for CD4+ T cells) |
| OVA + this compound | 100 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | *** (for all cell types) |
| OVA + Salmeterol | 1 | No significant change | Reduced | No significant change | No significant change | - |
*Significance levels: *p < 0.05, **p < 0.001. Data compiled from flow cytometry analysis of BALF.[4][7]
Table 3: Effect of Oral this compound Administration on Lung Cytokine Levels in OVA-Sensitized/Challenged Mice
| Cytokine | OVA + Vehicle | OVA + this compound (dosage not specified) | Significance vs. Vehicle |
| IL-4 | Significantly Increased | Significantly Reduced | p < 0.05 |
| IL-17A | Significantly Increased | Significantly Reduced | p < 0.05 |
| TNF-α | Significantly Increased | Significantly Reduced | p < 0.05 |
| IL-10 | Significantly Increased | No significant change | Not Significant |
Cytokine levels were measured in lung homogenates.[4][7]
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Mice
This protocol describes a standard method for inducing an allergic asthma phenotype in mice using ovalbumin.[8][9][10]
Materials:
-
BALB/c or C57BL/6J mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Methacholine
-
Nebulizer
-
Whole-body plethysmograph for AHR measurement
Procedure:
-
Sensitization:
-
Airway Challenge:
-
From days 28 to 30 (or for a specified period), challenge the mice by exposing them to an aerosol of 1-2% OVA in sterile PBS for 20-30 minutes using a nebulizer.[9]
-
Control mice are challenged with a PBS aerosol.
-
-
Confirmation of Asthmatic Phenotype:
-
24-48 hours after the final OVA challenge, confirm the development of the asthmatic phenotype by measuring airway hyperresponsiveness to methacholine and by analyzing inflammatory cell infiltration in the BALF.
-
Protocol 2: Administration of this compound
This compound can be administered orally or via nebulization.
Oral Administration:
-
Vehicle: Prepare a vehicle solution, for example, 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol.[1]
-
Dosing: Administer this compound via oral gavage at doses ranging from 20 to 100 mg/kg, typically twice daily (b.i.d.) for a period of 5 days, starting before the first OVA challenge or concurrently with the challenge period.[4]
Nebulized Administration:
-
Preparation: Dissolve this compound in a suitable vehicle for nebulization.
-
Dosing: Administer nebulized this compound at concentrations ranging from 1 to 10 mg/kg prior to methacholine challenge.[2][11]
Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is assessed by measuring the bronchoconstrictive response to a provoking agent like methacholine.[2]
Procedure:
-
Place the mouse in a whole-body plethysmograph and allow it to acclimatize.
-
Record baseline readings.
-
Expose the mouse to nebulized PBS (vehicle control) followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Measure specific airway resistance (sRaw) or other relevant lung function parameters after each methacholine concentration.
-
Plot the dose-response curve to methacholine to determine the severity of AHR.
Protocol 4: Collection and Analysis of Bronchoalveolar Lavage Fluid (BALF)
BALF analysis is used to quantify the type and number of inflammatory cells in the airways.
Procedure:
-
Euthanize the mouse.
-
Expose the trachea and cannulate it.
-
Instill and aspirate a known volume of cold PBS (e.g., 0.5 - 1 mL) into the lungs three times.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer or an automated cell counter.
-
For differential cell counts, prepare cytospin slides and stain with a Romanowsky-Giemsa stain.
-
Alternatively, use flow cytometry with specific antibodies (e.g., anti-CD45, anti-CD4, anti-Siglec F, anti-F4/80) to identify and quantify different inflammatory cell populations.[7]
Protocol 5: Cytokine Analysis
Procedure:
-
Homogenize lung tissue samples.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure the concentration of cytokines (e.g., IL-4, IL-17A, TNF-α, IL-10) in the lung homogenate supernatant or in the BALF supernatant using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[4]
Visualizations
Signaling Pathway of this compound in Asthma
Experimental Workflow for Evaluating this compound in an OVA-Induced Asthma Model
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwmrf.org [uwmrf.org]
- 4. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Airway Hyperresponsiveness Following MIDD0301 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIDD0301 is a novel, first-in-class therapeutic agent being investigated for the treatment of asthma and other inflammatory respiratory diseases. It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, a target expressed on airway smooth muscle and immune cells.[1][2] Activation of GABAA receptors by this compound leads to relaxation of constricted airway smooth muscle and a reduction in lung inflammation, thereby mitigating airway hyperresponsiveness (AHR), a key feature of asthma.[2][3]
These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical murine models of asthma by measuring its impact on AHR. The described methods, whole-body plethysmography and the forced oscillation technique, are standard and validated approaches for quantifying airway responsiveness.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on airway hyperresponsiveness from preclinical studies.
Table 1: Effect of Nebulized this compound on Specific Airway Resistance (sRaw) in Mice
| Animal Model | Treatment | Methacholine (B1211447) Challenge | Outcome | Reference |
| C57BL/6J-129S6 mice | Nebulized this compound (3 mg/kg) | 4th and 5th challenges | Significant reduction in sRaw compared to vehicle | [1][4] |
| C57BL/6J-129S6 mice | Nebulized this compound (1 mg/kg) vs. Albuterol (7.2 mg/kg) | 5th methacholine challenge | Similar efficacy in reducing sRaw | [1][4] |
| HDM-challenged C57BL/6J mice | Nebulized this compound (1.5 mg/kg) | 12.5, 25, and 50 mg/mL | Reduced airway resistance | [1][4] |
Table 2: Effect of Orally Administered this compound on Airway Hyperresponsiveness
| Animal Model | Treatment | Methacholine Challenge | Outcome | Reference |
| Ovalbumin-sensitized/challenged BALB/c mice | This compound (50 mg/kg, p.o., b.i.d. for 5 days) | 12.5 mg/kg nebulized methacholine | Sufficient to overcome induced AHR | [3] |
| Ovalbumin-sensitized/challenged BALB/c mice | This compound (100 mg/kg, p.o., b.i.d. for 5 days) | Increasing doses of methacholine | Significant reduction in sRaw | [5] |
Signaling Pathway of this compound in the Airways
The therapeutic effects of this compound in the airways are primarily mediated through its interaction with GABAA receptors expressed on airway smooth muscle cells and various immune cells.
References
- 1. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique [jove.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MIDD0301 Dose-Response Studies in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
MIDD0301 is a novel, first-in-class, orally available and nebulized small molecule modulator of the γ-aminobutyric acid type A (GABA-A) receptor, demonstrating significant potential in the treatment of asthma.[1][2][3][4] It exerts its therapeutic effects by targeting GABA-A receptors on airway smooth muscle and inflammatory cells, leading to both bronchodilation and anti-inflammatory effects.[1][2] Preclinical studies in murine models of allergic asthma have shown that this compound effectively reduces airway hyperresponsiveness (AHR) and lung inflammation. This document provides detailed protocols for conducting dose-response studies of this compound in a preclinical setting, along with a summary of key quantitative data from published studies.
Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated chloride ion channel.[1] In the airways, activation of GABA-A receptors on smooth muscle cells leads to chloride influx, hyperpolarization, and subsequent relaxation, counteracting bronchoconstriction.[1][4] On inflammatory cells, such as T-lymphocytes and eosinophils, this compound modulates their function, leading to a reduction in the release of pro-inflammatory cytokines and decreased cellular infiltration into the lungs.[1][2]
Data Presentation: Summary of Quantitative Dose-Response Data
The following tables summarize the effective doses of this compound from preclinical studies in murine models of asthma.
Table 1: Oral Administration of this compound in Ovalbumin-Sensitized Mice
| Dose (mg/kg/day, p.o.) | Model | Key Findings | Reference |
| 20 | Ovalbumin-sensitized mice | Reduced CD4+ T cell numbers in the lung. | [2] |
| 200 (for 28 days) | Healthy mice | No observed systemic adverse effects. | [1] |
| 200 | LPS and IFNγ-induced severe lung inflammation | Significantly reduced airway hyperresponsiveness. | [3] |
Table 2: Nebulized Administration of this compound in Murine Asthma Models
| Dose (mg/kg, nebulized) | Model | Key Findings | Reference |
| 3 (repeated doses) | Ovalbumin & house dust mite allergic asthma | Reduced airway hyperresponsiveness. | [5] |
| 7.2 | Methacholine-induced bronchoconstriction | Reduced airway hyperresponsiveness, similar to albuterol. | [1][5] |
| 100 & 150 | Healthy mice | No sensorimotor impairment observed. | [3] |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound in a murine model of allergic asthma.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol describes the induction of an allergic asthma phenotype in mice through sensitization and challenge with ovalbumin.[6]
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
Nebulizer and exposure chamber
Procedure:
-
Sensitization (Day 0 and 14):
-
Airway Challenge (Days 28, 29, and 30):
-
On days 28, 29, and 30, challenge the sensitized mice with an aerosol of 2% OVA in sterile saline for 20 minutes using a nebulizer.[2]
-
A control group of sensitized mice should be challenged with saline aerosol only.
-
Protocol 2: Assessment of Airway Hyperresponsiveness (AHR) via Whole-Body Plethysmography
This protocol measures AHR in response to a methacholine (B1211447) challenge in conscious, unrestrained mice.[7][8][9]
Materials:
-
Whole-body plethysmography system (e.g., Buxco)
-
Methacholine chloride (Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS)
-
Nebulizer
Procedure:
-
Acclimatization:
-
Place each mouse in a plethysmography chamber and allow it to acclimate for at least 30 minutes.[8]
-
-
Baseline Measurement:
-
Record baseline respiratory parameters for 5 minutes.[8]
-
-
Methacholine Challenge:
-
Nebulize the chamber with PBS for 2 minutes and record the response for 5 minutes.[8]
-
Subsequently, nebulize with increasing concentrations of methacholine in PBS (e.g., 12.5, 25, 50 mg/mL) for 2 minutes each.[8]
-
Record the respiratory response for 5 minutes after each methacholine concentration.
-
The primary readout is the enhanced pause (Penh), a dimensionless value that correlates with airway resistance.[9][10]
-
Protocol 3: Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol is for the collection of BAL fluid to analyze inflammatory cell infiltration in the lungs.[11][12][13]
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Tracheal cannula (20-22 gauge)
-
1 mL syringe
-
Ice-cold sterile PBS
-
Hemocytometer or automated cell counter
-
Cytospin and Diff-Quik stain
Procedure:
-
Animal Euthanasia and Tracheal Cannulation:
-
Terminally anesthetize the mouse.
-
Expose the trachea and insert a cannula.
-
-
Lavage:
-
Instill 0.8 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate.[11] Repeat this process three times with fresh PBS.
-
Pool the recovered BAL fluid on ice.
-
-
Cell Counting and Differentiation:
-
Centrifuge the BAL fluid (e.g., 300 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.[14][15]
-
Prepare slides by cytocentrifugation and stain with Diff-Quik.
-
Perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.[15]
-
Safety and Toxicology
Repeated daily oral administration of this compound at doses up to 100 mg/kg for 28 days in mice did not show signs of general toxicity, as determined by animal weight, organ weight, or hematology.[1][11][16] Importantly, this compound did not cause systemic immune suppression.[1][11][16] Pharmacokinetic studies have demonstrated that this compound has very low brain penetration, and as a result, no adverse central nervous system effects have been observed even at high doses.[4]
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 6. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 8. web.mousephenotype.org [web.mousephenotype.org]
- 9. atsjournals.org [atsjournals.org]
- 10. atsjournals.org [atsjournals.org]
- 11. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 13. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 14. Comparison of cell counting methods in rodent pulmonary toxicity studies: automated and manual protocols and considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. This compound - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for MIDD0301 Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
MIDD0301 is a first-in-class, orally available and nebulized drug candidate for the treatment of inflammatory respiratory diseases such as asthma.[1][2] It functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, targeting these receptors in the lung to reduce airway smooth muscle constriction and inflammation.[1][3][4] Unlike many existing asthma therapies, this compound's novel mechanism of action on GABA-A receptors expressed on airway smooth muscle and inflammatory cells offers a therapeutic alternative with a potentially wider safety and efficacy profile.[1][3][5] Preclinical studies in murine models of asthma have demonstrated its ability to attenuate airway hyperresponsiveness, reduce the influx of inflammatory cells such as eosinophils and macrophages into the airways, and decrease the expression of pro-inflammatory cytokines.[3][4]
This document provides detailed application notes and protocols for the analytical standards required for this compound research, aimed at guiding researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | Tissue | t½ (hours) | AUC (µM/h) | Reference |
| Oral | 25 mg/kg | Serum | 13.9 | 84.0 | [3] |
| Oral | 25 mg/kg | Lung | 3.9 | 56.0 | [3] |
| Intravenous (IV) | 1 mg/kg | Blood, Lung, Brain | 1-2 | Not Reported | [5][6] |
| Intraperitoneal (IP) | 25 mg/kg | Blood, Lung, Brain | 4-6 | Not Reported | [5][6] |
| Nebulized | 7.5 mM (20 µL) | Lung | >25 min (therapeutic levels) | Not Reported | [1] |
Table 2: Efficacy of this compound in Ovalbumin-Induced Murine Asthma Model
| Administration Route | Dose | Effect on Airway Hyperresponsiveness (AHR) | Effect on Inflammatory Cells in BALF | Reference |
| Oral | 20 mg/kg (b.i.d. for 5 days) | Attenuated AHR | Reduced CD4+ T cell numbers | [4] |
| Oral | 50 mg/kg (b.i.d. for 5 days) | Attenuated AHR | Not Reported | [7] |
| Oral | 100 mg/kg (b.i.d. for 5 days) | Attenuated AHR | Reduced eosinophils and macrophages | [4] |
Table 3: Effect of this compound on Pro-Inflammatory Cytokines in the Lung
| Cytokine | Effect of this compound Treatment | Reference |
| IL-17A | Reduced | [3][4] |
| IL-4 | Reduced | [3][4] |
| TNF-α | Reduced | [3][4] |
| IL-10 (anti-inflammatory) | No change | [4] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
Objective: To quantify the concentration of this compound in plasma, urine, feces, and tissue homogenates.
Materials:
-
This compound analytical standard (>98% purity)[3]
-
Internal Standard (e.g., Compound 2, 4,5-diphenyl imidazole, SH-053-2F′-R-acid, or XHE-III-74A)[1][3][5]
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for mobile phase)
-
0.22 µm nylon centrifugal filter units
-
Centrifuge
-
Speed-Vac or equivalent evaporator
-
LC-MS/MS system (e.g., Shimadzu 8040)[5]
Sample Preparation:
-
Urine:
-
Combine 100 µL of urine with 400 µL of methanol containing the internal standard.[3]
-
Vortex and centrifuge at 10,000 x g for 10 minutes.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness.[3]
-
Reconstitute the solid in 400 µL of methanol containing a second internal standard (if necessary).[3]
-
Filter through a 0.22 µm nylon centrifugal filter unit before injection.[3]
-
-
Feces:
-
Blood/Plasma:
-
Thaw blood or plasma samples.
-
Perform protein precipitation by adding a 3-4 fold excess of cold methanol containing the internal standard.
-
Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant, evaporate, reconstitute in methanol, and filter as described for urine.[1]
-
-
Lung Tissue:
LC-MS/MS Conditions (Example):
-
LC System: Shimadzu or equivalent
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of water and methanol (with or without formic acid)
-
MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu 8040)[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Analysis: Construct a standard curve using the analytical standard of this compound. Calculate the concentration of this compound in the samples by linear regression analysis based on the peak area ratio of the analyte to the internal standard.[5]
Protocol 2: Ovalbumin-Induced Murine Model of Allergic Asthma
Objective: To induce an asthma-like phenotype in mice to evaluate the efficacy of this compound.
Materials:
-
BALB/c mice (or other suitable strain)
-
Ovalbumin (Ova)
-
Alum (Imject Alum)
-
Saline (sterile)
-
Isoflurane (B1672236) for anesthesia
-
This compound formulation (e.g., in 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol for oral gavage)[3]
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, administer an intraperitoneal (i.p.) injection of 20 µg of Ova mixed in 2 mg of alum.[4]
-
-
Challenge:
-
Drug Treatment:
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Assess airway hyperresponsiveness (see Protocol 3).
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell quantification.
-
Harvest lung tissue for histopathological analysis and cytokine expression studies.
-
Protocol 3: Assessment of Airway Hyperresponsiveness (AHR)
Objective: To measure the effect of this compound on methacholine-induced bronchoconstriction.
Materials:
-
Methacholine (B1211447) solution
-
Nebulizer
Procedure:
-
Acclimatize the mice to the plethysmography chambers.[2]
-
Place the conscious, unrestrained mouse in the main chamber of the plethysmograph.
-
Record baseline respiratory parameters.
-
Nebulize increasing concentrations of methacholine into the chamber.
-
Record respiratory parameters, such as specific airway resistance (sRaw), for 3 minutes after each methacholine dose.[1][2]
-
Analyze the data to determine the dose-response curve to methacholine. A reduction in the increase of sRaw in this compound-treated mice compared to vehicle-treated mice indicates attenuation of AHR.
Protocol 4: Ex Vivo Guinea Pig Tracheal Ring Relaxation Assay
Objective: To assess the direct relaxant effect of this compound on airway smooth muscle.
Materials:
-
Guinea pig tracheas
-
Krebs-Henseleit buffer
-
Substance P (or other contractile agent)
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Isolate guinea pig tracheas and prepare tracheal rings.
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension.
-
Induce contraction of the airway smooth muscle with a contractile agent such as Substance P.[4]
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in muscle tension. Relaxation is measured as the percentage reversal of the induced contraction.[7]
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 7. uwmrf.org [uwmrf.org]
Troubleshooting & Optimization
Technical Support Center: MIDD0301 In Vivo Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and formulation of MIDD0301 for in vivo experiments.
Troubleshooting Guide
Researchers may encounter issues with this compound precipitation or achieving the desired concentration for in vivo studies. This guide provides a systematic approach to resolving these common problems.
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Observation: The prepared this compound solution appears cloudy or contains visible solid particles.
-
Cause: While this compound possesses a carboxylic acid group that confers high aqueous solubility at neutral pH, precipitation can still occur due to factors like incorrect pH, low temperature, or high concentration.[1]
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your vehicle is at or near neutral (pH 7.2-7.4). The solubility of this compound is pH-dependent.
-
Gentle Heating and Sonication: To aid dissolution, gentle heating and/or sonication can be employed.[2] Be cautious to avoid degradation of the compound.
-
Co-solvents: If aqueous solubility remains an issue, consider the use of co-solvents. A combination of a co-solvent and a surfactant at lower individual concentrations can be effective in preventing precipitation.[3]
-
Formulation Adjustment: Re-evaluate your formulation based on the detailed protocols provided in the "Experimental Protocols" section below.
-
Issue 2: Inconsistent Results or Low Bioavailability in Oral Dosing Studies
-
Observation: High variability in experimental outcomes or lower than expected therapeutic effects are observed after oral administration.
-
Cause: This could be due to poor absorption stemming from suboptimal formulation, leading to low bioavailability.
-
Troubleshooting Steps:
-
Review Formulation Strategy: For oral administration, this compound has been successfully formulated as a suspension in a vehicle containing polyethylene (B3416737) glycol (PEG) and hydroxypropyl methylcellulose (B11928114) (HPMC).[4][5]
-
Consider Lipid-Based Formulations: For compounds with solubility challenges, lipid-based drug delivery systems can improve solubilization in the gastrointestinal tract and enhance absorption.[6][7]
-
Particle Size Reduction: While this compound has good aqueous solubility, ensuring a small and uniform particle size in suspensions can improve dissolution rate and absorption.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for administering this compound in vivo?
A1: The choice of vehicle depends on the route of administration. Published studies have successfully used the following formulations:
-
Oral Gavage: A 2% hydroxypropylmethylcellulose (B13716658) (HPMC) solution with 2.5% polyethylene glycol (PEG).[10]
-
Intraperitoneal Injection: A solution of 50% propylene (B89431) glycol and 50% phosphate-buffered saline (PBS) at pH 7.2.[1]
-
Nebulization: A 3 mg/mL solution in PBS, with the pH adjusted to 7.2 with NaOH.[4][5]
Q2: My experiment requires a higher concentration of this compound than what is readily dissolving. What can I do?
A2: Achieving higher concentrations may require formulation optimization. Consider the following approaches:
-
Co-solvent Systems: A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to achieve a concentration of 2.5 mg/mL.[2]
-
Cyclodextrins: The use of cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with the drug, enhancing its solubility.[2][7] A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has achieved a 2.5 mg/mL concentration.[2]
Q3: Are there any known stability issues with this compound in solution?
A3: this compound is metabolized in vivo primarily through conjugation, with no significant phase I oxidation observed.[1] For long-term studies, it is advisable to prepare fresh solutions. If using a co-solvent system for continuous dosing over an extended period (e.g., more than half a month), the formulation should be chosen carefully to ensure stability.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a first-in-class anti-inflammatory asthma drug that acts as an allosteric agonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[10] It targets GABA-A receptors on airway smooth muscle and inflammatory cells, leading to bronchodilation and a reduction in airway inflammation.[4][10]
Data Presentation
Table 1: Summary of Published this compound Formulations for In Vivo Experiments
| Route of Administration | Vehicle Composition | Achieved Concentration | Reference |
| Oral Gavage | 2% Hydroxypropylmethylcellulose, 2.5% Polyethylene Glycol | Not specified | [10] |
| Oral Administration | Peanut Butter | 100 mg/kg dose | [10] |
| Intraperitoneal Injection | 50% Propylene Glycol, 50% Phosphate-Buffered Saline (pH 7.2) | 3.25 mg/mL | [1] |
| Nebulization | Phosphate-Buffered Saline (pH 7.2) | 3 mg/mL | [4][5] |
| Co-solvent System 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | [2] |
| Co-solvent System 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Prepare a 2% aqueous solution of hydroxypropyl methylcellulose (HPMC).
-
Add polyethylene glycol (PEG) to the HPMC solution to a final concentration of 2.5%.
-
Suspend the desired amount of this compound in the HPMC/PEG vehicle.
-
Administer 0.2 mL of the suspension to mice via oral gavage using a 20G gavage needle.[10]
Protocol 2: Preparation of this compound for Intraperitoneal Injection
-
Prepare a vehicle consisting of 50% propylene glycol and 50% phosphate-buffered saline (PBS).
-
Adjust the pH of the vehicle to 7.2.
-
Dissolve this compound in the vehicle to a final concentration of 3.25 mg/mL.[1]
-
Administer the desired volume via intraperitoneal injection.
Protocol 3: Preparation of this compound for Nebulization
-
Dissolve this compound in phosphate-buffered saline (PBS) or water to a concentration of 3 mg/mL.
-
Adjust the pH of the solution to 7.2 using NaOH.
-
For lower concentrations, dilute the stock solution with water.[4][5]
-
Administer via a nebulizer.
Visualizations
Caption: this compound Signaling Pathway in Asthma.
Caption: General Experimental Workflow for this compound.
References
- 1. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
MIDD0301 Vehicle Preparation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and preparing MIDD0301 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation critical?
A1: this compound is a first-in-class, orally available anti-inflammatory drug candidate for asthma that functions as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors.[1][2][3] Proper vehicle preparation is crucial because, like many small molecule drug candidates, its solubility and stability in a dosing vehicle can directly impact its bioavailability, the consistency of experimental results, and the accuracy of pharmacodynamic and pharmacokinetic studies.[4][5]
Q2: I am starting my first in vivo experiment with this compound. What is a standard, published vehicle formulation for oral administration?
A2: A commonly used and published vehicle for administering this compound by oral gavage consists of a suspension with 2% hydroxypropylmethylcellulose (B13716658) (HPMC) and 2.5% polyethylene (B3416737) glycol (PEG).[1][6][7] Another described variation is 2% PEG in a 2% aqueous HPMC solution.[8] These components help to create a stable suspension for dosing.
Q3: My this compound is precipitating out of the vehicle. What are the common causes and solutions?
A3: Precipitation is a common issue for poorly soluble compounds. Key causes include:
-
Solvent Capacity Exceeded: The concentration of this compound may be too high for the chosen vehicle.
-
pH Shift: The compound's solubility may be dependent on pH; changes upon storage or dilution can cause it to fall out of solution.[9]
-
Temperature Changes: Cooling a saturated solution can decrease solubility.
-
Improper Mixing: The compound may not have been fully dissolved or suspended initially.
Solutions include using co-solvents, surfactants, reducing the concentration, or employing sonication to aid dissolution.[9][10]
Q4: Can I use DMSO to dissolve this compound for in vivo studies?
A4: While DMSO is a powerful solvent, its use in animal studies should be minimized due to potential toxicity. If used, the final concentration of DMSO in the administered formulation should be kept as low as possible, ideally below 2%.[10] Formulations combining DMSO with other excipients like PEG300, Tween-80, or cyclodextrins can achieve solubility while minimizing DMSO exposure.[10]
Q5: How should I prepare this compound if I need a clear solution instead of a suspension?
A5: To achieve a clear solution, especially for intravenous administration, you will need to use solubilizing excipients. A commercial supplier suggests several protocols to achieve a 2.5 mg/mL clear solution, which involve multi-component systems with co-solvents and surfactants.[10] One such example is a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] Ultrasonic treatment may be required to fully dissolve the compound.[10]
Troubleshooting Guides
Issue 1: this compound Precipitates During Preparation or Storage
This guide helps you diagnose and solve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Efficacy in Animal Models
Inconsistent results can often be traced back to vehicle preparation and administration.
-
Verify Formulation Homogeneity:
-
For Suspensions: Ensure the suspension is uniformly mixed using a vortex before drawing each dose. The active compound can settle over time, leading to inconsistent dosing.
-
For Solutions: Visually inspect for any signs of precipitation before administration.
-
-
Prepare Formulations Freshly:
-
To minimize chemical and physical instability, it is best practice to prepare formulations freshly before use.[11] If storage is necessary, perform stability tests to ensure the compound remains dissolved or uniformly suspended over the storage period.
-
-
Standardize Administration Technique:
-
Evaluate Vehicle Effects:
-
The vehicle itself can have biological effects. Always include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the excipients.[1]
-
Data and Protocols
Quantitative Data Summary
Table 1: Published & Example Vehicle Formulations for this compound
| Route | Formulation Components | Achieved Concentration | Notes | Source(s) |
|---|---|---|---|---|
| Oral Gavage | 2% Hydroxypropylmethylcellulose (HPMC), 2.5% Polyethylene Glycol (PEG) | Not specified (Suspension) | A standard formulation used in multiple preclinical studies. | [1][6][7] |
| Oral Gavage | 2% PEG, 98% of a 2% aqueous HPMC solution | 7.5 mg/mL (Suspension) | Used for metabolism and excretion studies. | [8] |
| Oral | Formulated in 100 mg of peanut butter | 100 mg/kg dose | An alternative oral dosing method to reduce gavage stress. | [1][6] |
| Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (Clear Solution) | Requires sonication. Recommended for achieving a clear solution. | [10] |
| Solution | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (Clear Solution) | Utilizes a cyclodextrin (B1172386) to enhance solubility. |[10] |
Table 2: Common Excipients for Preclinical Formulations
| Excipient Class | Function | Examples |
|---|---|---|
| Suspending Agent | Increases viscosity to prevent particles from settling in a suspension. | Hydroxypropylmethylcellulose (HPMC), Carboxymethyl cellulose (B213188) (CMC)[11] |
| Co-solvent | Water-miscible organic solvent used to increase solubility. | Polyethylene Glycol (PEG300, PEG400), Propylene Glycol, Ethanol, DMSO[4][12] |
| Surfactant | Solubilizes compounds via micelle formation and improves wetting. | Polysorbate 80 (Tween-80), Cremophor EL[5][9] |
| Complexing Agent | Forms inclusion complexes to capture and solubilize compounds. | Sulfobutylether-β-cyclodextrin (SBE-β-CD)[5][11] |
Experimental Protocol: Preparation of this compound Suspension for Oral Gavage
Objective: To prepare a 10 mg/mL suspension of this compound in a 2% HPMC, 2.5% PEG vehicle.
Materials:
-
This compound powder
-
Hydroxypropylmethylcellulose (HPMC)
-
Polyethylene Glycol 300 or 400 (PEG300/400)
-
Sterile water for injection
-
Sterile conical tubes (50 mL)
-
Analytical balance and weigh boats
-
Magnetic stirrer and stir bar
-
Homogenizer or sonicator (optional, for particle size reduction)
Methodology:
-
Prepare the Vehicle:
-
In a sterile beaker, add 47.5 mL of sterile water.
-
While stirring with a magnetic stirrer, slowly add 1.0 g of HPMC to the vortex to avoid clumping.
-
Continue stirring until the HPMC is fully hydrated and the solution is clear and viscous. This may take several hours.
-
Add 1.25 g (approximately 1.1 mL) of PEG300/400 to the HPMC solution.
-
Stir until the solution is homogeneous. Bring the final volume to 50 mL with sterile water if necessary.
-
-
Prepare the this compound Suspension:
-
Accurately weigh 500 mg of this compound powder.
-
In a separate container, add the weighed this compound.
-
Slowly add a small amount of the prepared vehicle to the this compound powder to create a paste. This process, known as levigation, helps ensure the particles are adequately wetted.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the mixture to a sterile conical tube.
-
-
Homogenization and Storage:
-
Vortex the final suspension vigorously for 2-3 minutes to ensure uniform distribution.
-
For optimal results, especially if particle size is a concern, briefly sonicate or homogenize the suspension.
-
Crucially, prepare this formulation fresh before each experiment. If short-term storage is unavoidable, store at 2-8°C and protect from light. Re-vortex vigorously before each use.
-
Visual Guides
Vehicle Selection Strategy
This diagram outlines a decision-making process for selecting an appropriate formulation strategy for a compound like this compound.
Caption: Decision tree for this compound formulation strategy.
This compound Simplified Signaling Pathway
This diagram illustrates the basic mechanism of action of this compound.
Caption: Simplified mechanism of action for this compound.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwmrf.org [uwmrf.org]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. admescope.com [admescope.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MIDD0301 Dosing Regimens for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dosing regimens for the novel GABAA receptor modulator, MIDD0301, in chronic preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor.[1] It enhances the effect of GABA, the primary inhibitory neurotransmitter, leading to the relaxation of airway smooth muscle and a reduction in lung inflammation.[1] A key feature of this compound is its limited brain penetration, which minimizes the potential for central nervous system (CNS) side effects like sedation.
Q2: What are the recommended starting doses for chronic oral studies in mice?
A2: Based on published preclinical data, a therapeutic effect in mouse models of asthma has been observed in the range of 20-50 mg/kg administered orally twice daily (b.i.d.) for 5 days.[2] For longer-term studies, a dose of 100 mg/kg b.i.d. has been safely administered for 28 days without signs of general toxicity or immunotoxicity.[1] The selection of the initial dose should be based on the specific research question and the asthma model being used.
Q3: What are the suggested starting doses for chronic nebulization studies in mice?
A3: For prophylactic use in murine asthma models, nebulized this compound has been shown to be effective at doses of 1.5 mg/kg and 3 mg/kg.[3][4] The therapeutic levels in the lung were sustained for at least 25 minutes following nebulization.[5] The optimal dose may vary depending on the nebulizer system and the severity of the asthma model.
Q4: How should I formulate this compound for oral and nebulized administration?
A4:
-
Oral Gavage: this compound can be formulated as a suspension in a vehicle containing 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol.[1][2]
-
Oral Administration in Peanut Butter: For long-term studies and to minimize the stress of gavage, this compound has been successfully mixed with peanut butter at a dose of 100 mg/kg and administered twice daily.[1]
-
Nebulization: A 3 mg/mL solution of this compound can be prepared in phosphate-buffered saline (PBS) or water, with the pH adjusted to 7.2.[3][4]
Q5: How can I monitor for the potential development of tolerance to this compound in a chronic study?
A5: While no tolerance has been reported in studies up to 28 days, it is a critical parameter to monitor in longer-term experiments with GABAA receptor modulators. We recommend the following:
-
Pharmacodynamic Readouts: Periodically assess the primary efficacy endpoint (e.g., airway hyperresponsiveness) at a consistent time point after dosing to detect any reduction in the drug's effect over time.
-
Receptor Occupancy/Target Engagement: If technically feasible, periodically measure this compound levels in the lung tissue to ensure that drug exposure remains consistent.
-
Behavioral Assessments: Although this compound has limited CNS penetration, monitoring for any subtle behavioral changes over the course of the study is a good practice.
-
Control Groups: Including a positive control group with a compound known to induce tolerance (e.g., a classical benzodiazepine, if appropriate for the study design and ethically justified) can help in interpreting any observed changes.
Troubleshooting Guides
Oral Dosing (Gavage)
| Issue | Possible Cause | Recommended Action |
| Animal Distress (coughing, choking) During Dosing | Improper gavage technique; needle entering the trachea. | Immediately stop the procedure. Ensure proper restraint and that the gavage needle is correctly placed in the esophagus. Consider using a more flexible gavage needle. |
| Weight Loss or Reduced Food Intake | Stress from repeated gavage; unpalatability of the formulation. | Switch to administration in a palatable vehicle like peanut butter.[1] Monitor animal health and body weight daily. Ensure the vehicle itself is not causing adverse effects by including a vehicle-only control group. |
| Variable Efficacy Data | Inconsistent dosing volume or technique; improper formulation. | Ensure the formulation is a homogenous suspension before each dose. Calibrate pipettes and syringes regularly. Ensure all personnel are thoroughly trained in the gavage procedure. |
Nebulized Dosing
| Issue | Possible Cause | Recommended Action |
| Low or Variable Efficacy | Inefficient nebulization; incorrect nebulizer settings. | Characterize the particle size distribution of the aerosol generated by your nebulizer system. Ensure the nebulizer is functioning correctly and is appropriate for use with mice. |
| Signs of Respiratory Irritation | High concentration of the drug or vehicle components. | Reduce the concentration of this compound in the nebulization solution and adjust the duration of exposure accordingly. Ensure the pH of the solution is physiological (around 7.2-7.4).[3][4] |
| Inconsistent Drug Delivery | Animal movement or improper placement in the nebulization chamber. | Use a whole-body plethysmograph or a similar chamber that ensures consistent exposure of the animal to the nebulized drug. |
Data Presentation: Summary of Preclinical Dosing Regimens for this compound
Table 1: Oral Dosing Regimens in Mice
| Dose | Frequency | Duration | Vehicle | Key Findings | Reference |
| 20 mg/kg | b.i.d. | 5 days | 2% HPMC, 2.5% PEG | Reduced CD4+ T cell numbers in the lung. | [1][2] |
| 50 mg/kg | b.i.d. | 5 days | 2% HPMC, 2.5% PEG | Sufficient to overcome induced airway hyperresponsiveness (AHR). | [2] |
| 100 mg/kg | b.i.d. | 5 days | 2% HPMC, 2.5% PEG | Reduced eosinophils and macrophages in BALF. | [2] |
| 100 mg/kg | b.i.d. | 28 days | Peanut Butter | No signs of general toxicity or immunotoxicity. | [1] |
| 200 mg/kg | daily | 28 days | Not specified | No observed systemic adverse effects. | [3] |
| 1000 mg/kg | Single dose | N/A | Not specified | No CNS effects observed in sensorimotor studies. | [1] |
Table 2: Nebulized Dosing Regimens in Mice
| Dose | Frequency | Duration | Vehicle | Key Findings | Reference |
| 1.5 mg/kg | Single dose | N/A | PBS or Water (pH 7.2) | Reduced AHR in a house dust mite asthma model. | [3] |
| 3 mg/kg | Single dose | N/A | PBS or Water (pH 7.2) | Significantly reduced specific airway resistance. | [3][4] |
| 100 & 150 mg/kg | Single dose | N/A | PBS or Water (pH 7.2) | No sensorimotor impairment observed. | [3] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes a common method for inducing an allergic asthma phenotype in mice, which can then be used to evaluate the efficacy of this compound.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound formulation
-
Vehicle control
Procedure:
-
Sensitization:
-
Challenge:
-
Treatment:
-
Administer this compound or vehicle control at the desired dose and route (oral or nebulized) at a specified time before each OVA challenge.
-
-
Endpoint Measurement:
-
Within 24-48 hours after the final challenge, perform endpoint measurements such as airway hyperresponsiveness (AHR) assessment, bronchoalveolar lavage (BAL) for cell counts and cytokine analysis, and lung histology.
-
Protocol 2: Measurement of Airway Hyperresponsiveness (AHR) in Anesthetized Mice
This protocol outlines the measurement of AHR using a forced oscillation technique in anesthetized and tracheotomized mice.
Materials:
-
Anesthetics (e.g., pentobarbital)
-
Tracheostomy tube
-
Small animal ventilator (e.g., FlexiVent)
-
Methacholine (B1211447) solution
-
Saline
Procedure:
-
Anesthesia and Tracheostomy:
-
Anesthetize the mouse with an appropriate anesthetic.
-
Perform a tracheostomy and insert a cannula into the trachea.
-
-
Ventilation and Baseline Measurement:
-
Connect the mouse to a small animal ventilator.
-
After a stabilization period, obtain baseline measurements of respiratory mechanics.
-
-
Methacholine Challenge:
-
Aerosolize increasing concentrations of methacholine into the ventilator circuit.
-
Measure respiratory mechanics (e.g., resistance and elastance) after each dose of methacholine.
-
-
Data Analysis:
-
Plot the respiratory mechanics parameters against the methacholine concentration to generate a dose-response curve.
-
Compare the dose-response curves between different treatment groups to assess the effect of this compound on AHR.
-
Visualizations
Caption: this compound signaling pathway in target cells.
Caption: Experimental workflow for a chronic this compound study.
Caption: Troubleshooting flowchart for this compound dosing issues.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
MIDD0301 Administration in Conscious Mice: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of MIDD0301 in conscious mice. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally available drug candidate for asthma treatment.[1][2] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A receptor).[3][4] Unlike traditional asthma therapies, this compound targets GABA-A receptors located on airway smooth muscle and inflammatory cells in the lungs.[5][6] This dual action leads to both bronchodilation (relaxation of constricted airways) and a reduction in lung inflammation.[1][5][7]
Q2: What are the recommended administration routes for this compound in conscious mice?
A2: this compound has been successfully administered in mice via several routes, including:
-
Oral gavage (p.o.): This is a common method for precise dose delivery.[1][5]
-
Nebulization (inhaled): This route targets the lungs directly and has shown high efficacy in reducing airway hyperresponsiveness.[3][4][8]
-
Intraperitoneal (i.p.) injection: This route has been used for safety and pharmacokinetic studies.[3][7]
-
Oral administration in food: To mitigate potential stress from repeated oral gavage, this compound can be mixed with a palatable vehicle like peanut butter.[5][6]
Q3: What are the appropriate vehicles for preparing this compound solutions?
A3: The choice of vehicle depends on the administration route:
-
Oral Gavage: A common vehicle is a suspension of 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol in water.[1][5]
-
Intraperitoneal Injection: A solution of 50% propylene (B89431) glycol and 50% phosphate-buffered saline (pH 7.2) has been used.[7]
-
Oral Administration in Food: Creamy peanut butter can be used as a vehicle for voluntary consumption.[5][6][9]
Q4: What are the reported efficacious dose ranges for this compound in mice?
A4: The effective dose of this compound varies with the administration route and the experimental model.
-
Oral Gavage: Doses between 20 mg/kg and 100 mg/kg, administered twice daily (b.i.d.) for 5 days, have been shown to reduce airway hyperresponsiveness and inflammation.[1]
-
Nebulization: Doses ranging from 1.5 mg/kg to 7.2 mg/kg have been effective in reducing methacholine-induced bronchoconstriction.[3]
-
Oral Administration (in peanut butter): A dose of 100 mg/kg twice daily for 28 days was well-tolerated and did not show signs of immunotoxicity.[5][6]
Q5: What is the pharmacokinetic profile of this compound in mice?
A5: Pharmacokinetic studies have revealed the following key parameters for orally administered this compound:
-
Half-life: The half-life in serum is approximately 13.9 hours, and in lung tissue, it is around 3.9 hours.[5]
-
Bioavailability: this compound is well-distributed in the body following oral administration.[1]
-
Brain Penetration: A key feature of this compound is its very low brain distribution, with only about 5% of the circulating amount found in the brain.[5] This minimizes the risk of central nervous system (CNS) side effects.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Weight loss in mice undergoing repeated oral gavage. | Stress from the gavage procedure. | Consider administering this compound mixed in a palatable food like peanut butter to reduce handling stress. A pilot study showed that mice gavaged with vehicle alone twice daily for seven days lost weight compared to non-treated animals.[9] |
| Signs of sedation, ataxia, or other CNS-related side effects. | Off-target effects or incorrect compound. | This compound is designed for low brain penetration and has not been observed to cause sensorimotor inhibition at high doses (up to 1000 mg/kg).[1][5] Verify the identity and purity of the compound. If using a different GABA-A receptor modulator, be aware of potential CNS effects. |
| Variability in airway hyperresponsiveness (AHR) measurements. | Inconsistent drug administration, timing of measurements, or methacholine (B1211447) challenge. | Ensure precise and consistent dosing for all animals. Standardize the time between the final this compound dose and the AHR measurement (e.g., 1 hour after the last administration).[3] Maintain a consistent protocol for the methacholine challenge, including concentration and duration of nebulization.[3] |
| Lack of therapeutic effect. | Insufficient dosage, incorrect administration route for the desired outcome, or drug degradation. | Review the dosage and administration route based on published effective ranges. For acute bronchospasm relief, nebulization may be more effective than oral administration.[3] Ensure proper storage and handling of this compound to prevent degradation. Confirm the purity of the compound. |
| No observed reduction in lung inflammation. | Inappropriate timing of sample collection or insufficient treatment duration. | For inflammatory endpoints, ensure the treatment duration is sufficient (e.g., 5 days of twice-daily oral dosing).[1] Collect bronchoalveolar lavage fluid (BALF) and lung tissue at a relevant time point post-challenge to assess inflammatory cell infiltration and cytokine levels. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, oral gavage)
| Parameter | Serum | Lung |
| Half-life (t1/2) | 13.9 hours[5] | 3.9 hours[5] |
| AUC (μM/h) | 84.0[5] | 56.0[5] |
Table 2: Efficacy of this compound in Reducing Airway Hyperresponsiveness (AHR) in Mice
| Administration Route | Dose | Mouse Model | Key Finding |
| Oral Gavage | 50-100 mg/kg b.i.d. for 5 days | Ovalbumin-induced asthma[1] | Significantly reduced AHR at a 12.5 mg/mL methacholine challenge.[1] |
| Nebulization | 3 mg/kg | Normal mice | More effective than 7.2 mg/kg albuterol in reducing specific airway resistance (sRaw) during methacholine challenges.[3] |
| Nebulization | 1.5 mg/kg | House dust mite-induced asthma | Reduced airway resistance at 12.5, 25, and 50 mg/mL methacholine doses.[3] |
| Nebulization | 7.2 mg/kg | Acute bronchospasm | Reversed methacholine-induced bronchospasm, comparable to albuterol.[3] |
Experimental Protocols
Oral Gavage Administration Protocol
This protocol is adapted from studies evaluating the anti-inflammatory and bronchodilatory effects of this compound in a murine model of asthma.[1]
-
Preparation of this compound Suspension:
-
Grind the required amount of this compound with polyethylene glycol using a mortar and pestle to create a fine powder.[1]
-
Gradually add a 2% solution of hydroxypropyl methylcellulose (B11928114) while continuously grinding to achieve a fine, homogenous suspension.[1] The final vehicle composition should be 2% hydroxypropylmethylcellulose and 2.5% polyethylene glycol.[5]
-
-
Dosing:
-
Administer the this compound suspension to conscious mice using a 20G gavage needle.[1]
-
For a 5-day treatment regimen in an ovalbumin-induced asthma model, administer the designated dose (e.g., 20, 50, or 100 mg/kg) twice daily (b.i.d.).[1]
-
On the day of airway hyperresponsiveness measurement, administer a single oral dose shortly before the assessment.[1]
-
-
Monitoring:
-
Monitor the mice daily for any adverse effects.[1]
-
Nebulization Administration Protocol for Airway Hyperresponsiveness
This protocol is based on studies assessing the prophylactic and therapeutic efficacy of nebulized this compound.[3]
-
Animal Acclimatization:
-
Place the conscious, spontaneously breathing mouse in a whole-body plethysmograph and allow it to acclimatize for at least 1 minute.[3]
-
-
Drug/Vehicle Administration:
-
Nebulize the vehicle or the desired dose of this compound (e.g., 1, 3, or 7.2 mg/kg) and record the specific airway resistance (sRaw) for 3 minutes.[3]
-
-
Bronchoconstriction Challenge:
-
Repeated Challenges:
-
Repeat the acclimatization and methacholine challenge cycle for a total of five times to assess the sustained effect of the treatment.[3]
-
Visualizations
Caption: Signaling pathway of this compound in lung cells.
Caption: Experimental workflow for AHR measurement.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: MIDD0301 Administration and CNS Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the administration of MIDD0301 and the avoidance of Central Nervous System (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, orally available, investigational drug candidate for the treatment of asthma.[1] Its primary mechanism of action is as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] Unlike traditional asthma therapies, this compound targets GABA-A receptors located on airway smooth muscle and inflammatory cells in the lung to produce its therapeutic effects, which include relaxation of constricted airway smooth muscle and reduction of airway inflammation.[1][3]
Q2: What are the potential CNS side effects associated with GABA-A receptor modulators, and how does this compound avoid them?
A2: GABA-A receptor modulators, such as benzodiazepines, are known to cause CNS side effects like sedation, ataxia (impaired coordination), and respiratory depression when they act on GABA-A receptors in the brain.[2][3] this compound was specifically designed to limit its distribution to the brain.[4] Its chemical structure restricts its ability to cross the blood-brain barrier (BBB).[4][5] Pharmacokinetic studies have confirmed that only a very small percentage of circulating this compound is found in the brain, minimizing the potential for CNS side effects.[1][3]
Q3: Has the lack of CNS side effects with this compound been demonstrated in preclinical studies?
A3: Yes, multiple preclinical studies have demonstrated the absence of adverse CNS effects with this compound administration in mice.[3][4] Sensorimotor coordination studies, such as the rotarod test, have shown no impairment in motor function even at high doses.[2][3] For instance, no CNS effects were observed at oral doses of 100 mg/kg and even up to 1000 mg/kg.[1][4] In contrast, diazepam, a known CNS-active GABA-A modulator, showed significant sensorimotor impairment at much lower doses.[2]
Q4: What is the pharmacokinetic profile of this compound, particularly concerning brain exposure?
A4: Pharmacokinetic studies in mice have shown that after oral administration, this compound is well-distributed to the lungs, where it exerts its therapeutic effect, but has very limited exposure in the brain.[3][4] The concentration of this compound in the brain has been reported to be approximately 5% of the concentration found in the blood.[6] The half-life of this compound in the lung is approximately 4 hours.[1]
Troubleshooting Guide
Issue: Unexpected sedative or ataxic behavior observed in experimental animals following this compound administration.
Possible Cause & Troubleshooting Steps:
-
Compound Purity and Identity:
-
Verify: Ensure the purity and identity of the this compound compound used. Impurities or incorrect compounds could lead to unexpected pharmacological effects. Purity of >99% should be confirmed by HPLC, and identity by 1H NMR, 13C NMR, and high-resolution mass spectrometry.[2]
-
Action: If purity is questionable, obtain a new, verified batch of the compound.
-
-
Formulation and Vehicle:
-
Verify: Check the formulation and vehicle used for administration. Ensure they are inert and do not cause behavioral changes. Common vehicles for oral administration include a suspension in polyethylene (B3416737) glycol and a 2% aqueous solution of hydroxypropyl methylcellulose.[2][7]
-
Action: Run a vehicle-only control group to rule out any effects of the formulation itself.
-
-
Dosing Accuracy:
-
Verify: Double-check all calculations for dose preparation to ensure the correct dose was administered.
-
Action: If a dosing error is suspected, repeat the experiment with correctly calculated doses.
-
-
Animal Strain and Health Status:
-
Verify: Certain animal strains may have different sensitivities. Ensure the health status of the animals, as underlying conditions could potentially alter drug metabolism and sensitivity.
-
Action: Review literature for any known strain-specific sensitivities and ensure use of healthy animals.
-
Data Presentation
Table 1: Summary of this compound Dosing and CNS Effects in Preclinical Studies
| Study Parameter | This compound | Diazepam (Positive Control) | Reference |
| Route of Administration | Oral gavage, Nebulization | Nebulization | [2][3] |
| Dose (Oral) | Up to 1000 mg/kg | N/A | [1] |
| Dose (Nebulized) | 100 and 150 mg/kg | 5 mg/kg | [2] |
| Observed CNS Effects | No sensorimotor impairment | Significant sensorimotor impairment | [2][3] |
| Brain Concentration | ~5% of blood concentration | N/A | [6] |
Experimental Protocols
Rotarod Test for Sensorimotor Coordination
This protocol is used to assess whether a substance causes neurological deficits such as ataxia or sedation in rodents.
-
Apparatus: An automated rotarod apparatus with a rotating rod.
-
Animals: Swiss Webster mice are commonly used.[2]
-
Procedure: a. Administer this compound (e.g., 100 mg/kg orally) or vehicle control to the mice.[3] b. At specified time points after administration (e.g., 10, 30, and 60 minutes), place the mice on the rotating rod.[2] c. The rod is set to rotate at a constant speed (e.g., 15 rpm).[2] d. Record the latency to fall from the rod for a predetermined period (e.g., 3 minutes).[2]
-
Interpretation: A significant decrease in the time spent on the rod in the drug-treated group compared to the vehicle-treated group indicates sensorimotor impairment.
Visualizations
Caption: Mechanism of this compound and avoidance of CNS side effects.
Caption: Experimental workflow for the Rotarod test.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 5. Mass Spectrometry Directed Pre-Clinical Studies of Asthma Candidate this compound and Its Analogs - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing MIDD0301 Asthma Model Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the consistency of results when working with the MIDD0301 asthma model.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in airway hyperresponsiveness (AHR) measurements in our ovalbumin (OVA)-induced asthma model. What are the potential causes and solutions?
A1: High variability in AHR is a common challenge. Several factors in the OVA-induced asthma model can contribute to this:
-
Inconsistent Sensitization: The initial intraperitoneal sensitization with OVA and alum is a critical step. Ensure precise and consistent administration for each animal.[1] Variability in the emulsification of OVA with alum can also lead to differing immune responses.
-
Variable Allergen Challenge: The method and duration of OVA challenge (nebulization or intratracheal) must be strictly controlled.[1] For nebulization, ensure the chamber is uniformly filled and that all animals have comparable exposure.
-
Animal Handling and Stress: Stress can influence the inflammatory response. Handle mice consistently and allow for an adequate acclimatization period before starting the protocol.[1]
Troubleshooting Tip: To improve consistency, consider using a standardized, commercially available OVA preparation and ensure your nebulizer generates particles of a consistent size. A pilot study to optimize the sensitization and challenge doses for your specific mouse strain (e.g., BALB/c or C57BL/6) can also reduce variability.[2]
Q2: Our in vitro experiments with this compound on airway smooth muscle (ASM) cells show inconsistent relaxation responses. What should we investigate?
A2: Inconsistent relaxation of ASM cells can stem from several sources:
-
Cell Culture Conditions: ASM cells can change their phenotype in culture.[3] It is crucial to use cells at a low passage number and to maintain a consistent culture environment. Characterize your cells to confirm the expression of smooth muscle markers.
-
Contractile Agent Concentration: The concentration of the contractile agonist (e.g., methacholine (B1211447), histamine) used to pre-contract the ASM cells must be precisely controlled. Prepare fresh solutions for each experiment.
-
This compound Preparation and Stability: Ensure that this compound is fully dissolved and that the vehicle control is appropriate and does not affect cell viability or contractility.
Troubleshooting Tip: Create a cumulative concentration-response curve for the contractile agonist to determine the EC50 and use a concentration that gives a stable, submaximal contraction (around EC80) before adding this compound. This will provide a more consistent baseline for measuring relaxation.
Q3: We are not observing the expected reduction in inflammatory cell infiltration in the bronchoalveolar lavage fluid (BALF) after this compound treatment in our house dust mite (HDM)-induced asthma model. Why might this be?
A3: The HDM model is considered more clinically relevant than the OVA model but also has its own sources of variability.[2][4]
-
HDM Extract Potency: The allergenic content of HDM extracts can vary between suppliers and even between lots from the same supplier.[5] This can lead to inconsistent levels of airway inflammation.
-
Timing and Route of Administration: The timing of this compound administration relative to the HDM challenge is critical. Ensure that the drug is administered to allow for sufficient time to reach therapeutic concentrations in the lungs before or during the inflammatory cascade.[4]
-
BALF Collection Technique: The technique for collecting BALF can significantly impact the cell count. Ensure a consistent volume of lavage fluid is instilled and recovered for each animal.
Troubleshooting Tip: Standardize your HDM extract by testing a new lot in a small cohort of animals before commencing a large study. Consider performing a dose-response and time-course study for this compound in your specific HDM protocol to determine the optimal treatment regimen.
Quantitative Data Summary
The following table summarizes key quantitative data related to the efficacy and pharmacokinetics of this compound from preclinical studies.
| Parameter | Value | Model System | Reference |
| Efficacy | |||
| This compound EC50 (CD4+ T cell transmembrane current) | 17 nM | Murine CD4+ T cells | [6] |
| Oral this compound dose reducing CD4+ T cell numbers | 20 mg/kg | Ovalbumin-induced murine asthma | [6] |
| Nebulized this compound effective dose (AHR reduction) | 3 mg/kg | Methacholine-challenged mice | [1] |
| Pharmacokinetics (Oral Administration) | |||
| Time to maximum concentration (Tmax) | 20 min | Mice (25 mg/kg oral gavage) | [4] |
| Half-life (t1/2) in blood | ~4-6 hours | Mice (oral administration) | [4] |
| Brain concentration relative to circulation | 5% | Mice | [6] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Murine Asthma Model
This protocol describes a common method for inducing an allergic asthma phenotype in mice using ovalbumin.[1]
-
Acclimatization: House male or female BALB/c or C57BL/6 mice (6-8 weeks old) for at least one week before the start of the experiment.[1]
-
Sensitization:
-
On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 0.2 ml of sterile phosphate-buffered saline (PBS) containing 2 mg of aluminum hydroxide (B78521).[1]
-
The control group receives an i.p. injection of aluminum hydroxide in PBS without OVA.[1]
-
-
Challenge:
-
On Days 14, 16, 18, and 20, challenge the mice.[1]
-
Anesthetize the mouse with an i.p. injection of ketamine (90 mg/kg) and xylazine (B1663881) (10 mg/kg).[1]
-
Deliver 0.1% OVA in sterile PBS via intratracheal administration. Alternatively, expose conscious mice to nebulized 1% OVA in PBS for 30 minutes.[1]
-
-
This compound Administration: Administer this compound (e.g., orally or via nebulization) at a predetermined time before the final OVA challenge.
-
Endpoint Analysis (24-48 hours after final challenge):
-
Measure airway hyperresponsiveness (AHR) to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrates (e.g., eosinophils, macrophages).
-
Collect lung tissue for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
-
Collect blood to measure serum IgE levels.
-
Protocol 2: In Vitro Airway Smooth Muscle (ASM) Cell Culture and Relaxation Assay
This protocol details the culture of human bronchial smooth muscle cells and a method to assess the relaxant properties of this compound.
-
Cell Culture:
-
Culture human bronchial smooth muscle cells (HBSMCs) in smooth muscle cell growth medium supplemented with growth factors, antibiotics, and 5% fetal bovine serum.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.[7]
-
Subculture the cells when they reach 70-90% confluency, and use cells from early passages (2-4) for experiments to maintain their phenotype.[8]
-
-
Relaxation Assay:
-
Seed HBSMCs in a suitable culture plate and grow to confluence.
-
Serum-starve the cells for 24-48 hours before the experiment to reduce proliferation and enhance contractility.
-
Induce contraction by adding a contractile agonist such as methacholine or histamine (B1213489) at a concentration that produces approximately 80% of the maximal response (EC80).
-
Once a stable contraction plateau is reached, add increasing concentrations of this compound.
-
Measure the relaxation response. This can be done using various techniques, such as measuring changes in cell shape, impedance, or using a collagen gel contraction assay.
-
Include a vehicle control to account for any effects of the solvent used to dissolve this compound.
-
Visualizations
Caption: this compound signaling pathway in target cells.
References
- 1. Murine Model of Allergen Induced Asthma [jove.com]
- 2. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 3. Airway smooth muscle cell culture: application to studies of airway wall remodelling and phenotype plasticity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 5. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promocell.com [promocell.com]
- 8. atsjournals.org [atsjournals.org]
MIDD0301 stability in different experimental solutions
Welcome to the technical support guide for MIDD0301. This resource provides researchers, scientists, and drug development professionals with detailed information on the stability, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: Proper preparation and storage of this compound solutions are critical for maintaining its stability and efficacy.
For preparing stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1] Due to the high aqueous solubility of this compound at neutral pH, sterile water or phosphate-buffered saline (PBS) can also be used, especially for preparing formulations for in vivo studies.[2][3] If precipitation occurs during preparation, gentle warming and/or sonication can help dissolve the compound.[1]
For storage, conditions vary based on whether the compound is in solid form or in solution. Adherence to these guidelines will ensure the long-term stability of the compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| | -20°C | 1 month |
Data sourced from MedChemExpress.[1]
Q2: How stable is this compound in common experimental solutions and biological matrices?
A2: this compound demonstrates considerable stability in various experimental settings.
-
In vitro Stability: this compound is stable in the presence of liver and kidney microsomes and S9 fractions for at least two hours without undergoing Phase I metabolism (enzymatic oxidation).[2][4][5] This resistance to metabolism by microsomal enzymes like CYP3A4 suggests a low potential for drug-drug interactions mediated by Phase I pathways.[2]
-
Metabolism: While stable against Phase I metabolism, this compound does undergo Phase II metabolism (conjugation).[2][5] In the presence of necessary cofactors, it is converted to glucuronide, glucoside, and taurine (B1682933) metabolites.[2][4][6]
-
Half-Life: The metabolic stability varies between species. In microsomal stability assays, the half-life of this compound is significantly longer in human liver microsomes (25.7 hours) compared to mouse liver microsomes (9.2 hours), indicating slower clearance in humans.[7]
Table 2: In Vitro and In Vivo Stability Data for this compound
| Parameter | Matrix / Tissue | Species | Value | Citation |
|---|---|---|---|---|
| Microsomal Stability | Liver/Kidney Microsomes | Multiple | Stable for >2 hours | [2],[4] |
| Half-Life (t½) | Human Liver Microsomes | Human | 25.7 hours | [7] |
| Mouse Liver Microsomes | Mouse | 9.2 hours | [7] | |
| Half-Life (t½) | Blood & Lung (Oral/IP) | Mouse | 4-6 hours | [2],[5] |
| Half-Life (t½) | Blood & Lung (IV) | Mouse | 1-2 hours | [2],[5] |
| Half-Life (t½) | Serum (Oral, 25 mg/kg) | Mouse | 13.9 hours | [7] |
| Half-Life (t½) | Lung Tissue (Oral, 25 mg/kg) | Mouse | 3.9 hours |[7] |
Q3: What are some tested formulations for in vivo animal studies?
A3: Several formulations have been successfully used for administering this compound to animals in preclinical studies. The choice of vehicle depends on the route of administration.
Table 3: Example Formulations for In Vivo Experiments
| Administration Route | Vehicle Composition | Animal Model | Citation |
|---|---|---|---|
| Oral Gavage | 2% Hydroxypropylmethylcellulose (B13716658) (HPMC) and 2.5% Polyethylene (B3416737) glycol (PEG) in aqueous solution. | Mouse | [7] |
| Oral Administration | Mixed into 100 mg of peanut butter. | Mouse | [8] |
| Nebulization (Inhalation) | 3 mg/mL solution in PBS (pH adjusted to 7.2 with NaOH), diluted with water as needed. | Mouse | [3],[6] |
| Intravenous (IV) | Aqueous solution. | Mouse | [2] |
| Intraperitoneal (IP) | 50:50 mixture of phosphate-buffered saline (PBS) and polypropylene (B1209903) glycol. | Mouse |[2] |
Q4: My this compound solution is precipitating. How can I troubleshoot this?
A4: Precipitation can occur due to issues with solubility, concentration, or storage. This compound has high aqueous solubility at a neutral pH, but issues can still arise.[2]
Here are some troubleshooting steps:
-
Check the Solvent: Ensure you are using a suitable solvent. While this compound is water-soluble, starting with a stock solution in DMSO is common practice.[1] For aqueous preparations, ensure the pH is neutral.
-
Use Co-solvents: For oral formulations, vehicles containing polyethylene glycol (PEG) and hydroxypropylmethylcellulose (HPMC) have been shown to be effective.[7] These co-solvents can help maintain solubility.[9]
-
Apply Gentle Heat/Sonication: If precipitation occurs during preparation, gently warming the solution or using an ultrasonic bath can aid dissolution.[1] Be cautious not to overheat the solution, which could lead to degradation.
-
Particle Size Reduction: While typically addressed during manufacturing, ensuring the compound is finely milled can improve dissolution rates.[9][10]
-
Prepare Fresh Solutions: Concentrated stock solutions are generally more stable.[11] Whenever possible, prepare fresh dilutions for your experiments from a concentrated stock to avoid stability issues in lower concentration working solutions.
Q5: What are the main metabolic pathways for this compound? Does it generate active metabolites?
A5: this compound does not undergo Phase I metabolism but is subject to moderate Phase II metabolism.[2][5] The metabolic pathway and resulting metabolites depend on the route of administration.
-
Oral Administration: The primary metabolite is this compound glucuronide, which is mainly excreted in the urine.[2][4]
-
IV and IP Administration: Following intravenous or intraperitoneal injection, the major metabolites are this compound glucoside and this compound taurine.[2][4][5] Glucosidation appears to occur exclusively in the kidney.[2]
Activity of Metabolites: Recent studies have shown that the this compound glucuronide and taurine metabolites can still bind to GABA-A receptors, although their affinity is about 10-fold weaker than the parent compound, this compound.[6][12] This suggests they may contribute to the overall pharmacological effect, albeit to a lesser extent.
Experimental Protocols & Workflows
Protocol: Phase I Microsomal Stability Assay
This protocol is used to assess the stability of this compound against Phase I metabolic enzymes (e.g., Cytochrome P450s) found in liver microsomes.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Liver microsomes (human, mouse, etc.)
-
0.5 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH Regenerating System (Solutions A and B)
-
Methanol (B129727) (cold, for quenching)
-
Internal Standard (IS) solution (e.g., 10 µM 4,5-diphenylimidazole (B189430) in methanol)
-
Water (HPLC-grade)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine 4 µL of 1 mM this compound stock, 282 µL of water, 80 µL of 0.5 M phosphate buffer, 20 µL of NADPH Regenerating System Solution A, and 4 µL of Solution B. This results in a final assay concentration of 10 µM this compound.[2]
-
Pre-incubation: Incubate the mixture for 5 minutes at 37°C in a shaking water bath.[2]
-
Time Zero (T0) Sample: Remove a 50 µL aliquot and add it to a separate tube containing 100 µL of cold methanol with the internal standard. This stops the reaction and serves as the T0 baseline.[2]
-
Initiate Reaction: Add liver microsomes to the remaining reaction mixture to achieve a final protein concentration of 0.5 mg/mL and start the timer.[2]
-
Time-Point Sampling: Collect 50 µL aliquots at subsequent time points (e.g., 10, 20, 30, 60, and 120 minutes).[2] Immediately quench each aliquot in 100 µL of cold methanol with IS.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.[13]
-
Analysis: Transfer the supernatant to an analysis vial and quantify the remaining this compound concentration using a validated LC-MS/MS method.[2][13][14] The rate of disappearance is used to calculate the compound's half-life and intrinsic clearance.[15]
Caption: Workflow for a typical in vitro microsomal stability assay.
Signaling Pathway
Mechanism of Action of this compound in Asthma
This compound is a positive allosteric modulator of the GABA-A receptor (GABAAR), which is a ligand-gated chloride ion channel.[7] In the context of asthma, these receptors are found on the surface of airway smooth muscle (ASM) cells and key inflammatory cells like CD4+ T-cells.[7][16]
-
Binding and Channel Modulation: this compound binds to the GABAAR and enhances the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions (Cl-) into the cell.[7]
-
Airway Smooth Muscle Relaxation: The influx of Cl- hyperpolarizes the ASM cell membrane, making it less excitable. This counteracts contractile signals and leads to the relaxation of constricted airways, providing bronchodilation.[3][16]
-
Anti-Inflammatory Effects: On inflammatory cells such as T-cells, the increased Cl- influx modulates their transmembrane potential.[16] This can interfere with intracellular calcium signaling, which is crucial for T-cell activation and the release of pro-inflammatory cytokines (e.g., IL-4, IL-17, TNFα).[4][7] By dampening this response, this compound reduces the overall inflammatory state in the lungs.[4][16]
Caption: Proposed signaling pathway for this compound in asthma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 5. Identification and Quantification of this compound Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in MIDD0301 Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in pharmacokinetic (PK) studies of MIDD0301. By adhering to best practices in experimental design and execution, researchers can enhance the quality and reproducibility of their data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally available small molecule being developed for the treatment of asthma.[1][2][3] It functions as an allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] Unlike traditional asthma therapies, this compound targets GABA-A receptors on airway smooth muscle and inflammatory cells in the lungs, leading to both bronchodilation and anti-inflammatory effects.[1][2]
Q2: What are the known pharmacokinetic properties of this compound in preclinical models?
A2: Pharmacokinetic studies in mice have shown that orally administered this compound has a high area under the curve (AUC) in serum and lung tissue.[1] The half-life in serum is approximately 13.9 hours, while in the lung tissue it is around 3.9 hours following a 25 mg/kg oral dose.[1] this compound exhibits low brain penetration.[1] The primary route of metabolism is through Phase II conjugation, with glucuronidation being a major pathway.[4][5]
Q3: What are the most significant sources of variability in preclinical oral pharmacokinetic studies?
A3: The primary sources of variability in preclinical oral PK studies include factors related to the drug formulation, the physiological state of the animal, the experimental procedures, and the bioanalytical method.[6][7][8] Specifically, for an orally administered drug like this compound, variability can be introduced by:
-
Formulation: Inconsistent preparation of the dosing solution or suspension can lead to variable drug dissolution and absorption.[9][10]
-
Animal Handling and Stress: Stress from handling and dosing procedures can alter gastrointestinal physiology and blood flow, impacting drug absorption.[11][12][13][14]
-
Food Effect: The presence or absence of food in the gastrointestinal tract can significantly alter the rate and extent of drug absorption.[15][16][17][18]
-
Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress to the animal.[4][5][19][20][21]
-
Sample Collection: The method, timing, and handling of blood sample collection can introduce variability.[22][23][24]
-
Bioanalysis: Issues with the analytical method, such as matrix effects or instrument variability, can lead to inaccurate quantification of the drug in plasma samples.[25][26][27]
Q4: How does the formulation of this compound impact its pharmacokinetics?
A4: The formulation of this compound is critical for ensuring consistent oral absorption. For preclinical studies, this compound has been formulated as a suspension in vehicles such as 2% hydroxypropylmethylcellulose (B13716658) (HPMC) and 2.5% polyethylene (B3416737) glycol (PEG) or mixed in peanut butter for repeat-dose studies.[1][28] The particle size and homogeneity of the suspension can affect the dissolution rate and subsequent absorption.[10] Inconsistent mixing or storage of the formulation can lead to dose variability between animals.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Animals
Question: I am observing a large coefficient of variation (%CV) in the plasma concentrations of this compound across different animals in the same dose group. What are the potential causes and how can I troubleshoot this?
Answer:
High inter-animal variability is a common challenge in preclinical PK studies.[6][7][8] The following table outlines potential causes and recommended solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Formulation | Ensure the dosing formulation is homogeneous. For suspensions, vortex thoroughly before each animal is dosed. Prepare fresh formulations regularly and store them under appropriate conditions to prevent degradation or precipitation. |
| Inaccurate Dosing | Verify the calibration of balances and pipettes. Ensure proper oral gavage technique is used to deliver the full intended dose. For viscous formulations, use a positive displacement pipette.[4][5][19][21] |
| Variable Food Intake | Standardize the fasting period before dosing. For non-fasted studies, provide all animals with the same diet and ensure equal access to food. Be aware that food can significantly impact the absorption of oral drugs.[15][16][17] |
| Animal Stress | Handle animals consistently and gently to minimize stress.[11][12][13][14] Acclimatize animals to the experimental procedures, including handling and restraint, before the study begins. |
| Physiological Differences | Ensure animals are of a similar age and weight. Use animals from the same source and house them under identical environmental conditions (light cycle, temperature, humidity). |
Issue 2: Unexpectedly Low Oral Bioavailability
Question: The calculated oral bioavailability of this compound in my study is much lower than expected from published data. What could be the reasons?
Answer:
Unexpectedly low bioavailability can stem from several factors, from formulation to bioanalytical issues. Consider the following:
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Drug Dissolution | If using a suspension, ensure the particle size is appropriate and the suspension is well-dispersed. Consider if the dosing vehicle is optimal for this compound's solubility. |
| Degradation in Formulation or GI Tract | Assess the stability of this compound in the dosing vehicle and under simulated gastric and intestinal conditions. |
| Issues with IV Formulation (for bioavailability calculation) | If the intravenous (IV) reference dose was not fully in solution or precipitated upon injection, the calculated bioavailability will be artificially low. Ensure the IV formulation is clear and stable. |
| Incomplete Sample Collection | During blood collection, ensure the full intended volume is collected at each time point. Inadequate sample volume can lead to inaccurate concentration measurements. |
| Sample Degradation | Ensure proper handling and storage of blood and plasma samples. This compound may be susceptible to degradation if samples are not stored at the correct temperature or undergo multiple freeze-thaw cycles.[29][30] |
| Bioanalytical Issues | Verify the accuracy and precision of the LC-MS/MS method. Investigate for potential matrix effects that could suppress the signal of this compound.[25][26][27] Re-run quality control (QC) samples to confirm method performance. |
Quantitative Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Mice
| Parameter | Value | Species | Dose & Route | Tissue | Reference |
| AUC | 84.0 µM/h | Mouse | 25 mg/kg, oral | Serum | [1] |
| AUC | 56.0 µM/h | Mouse | 25 mg/kg, oral | Lung | [1] |
| t1/2 | 13.9 h | Mouse | 25 mg/kg, oral | Serum | [1] |
| t1/2 | 3.9 h | Mouse | 25 mg/kg, oral | Lung | [1] |
| t1/2 | 4-6 h | Mouse | 25 mg/kg, oral & IP | Blood & Lung | [4][10] |
| t1/2 | 1-2 h | Mouse | 1 mg/kg, IV | Blood & Lung | [4][10] |
| Brain Penetration | ~5% of circulating amount | Mouse | Oral | Brain | [1] |
Experimental Protocols
Protocol 1: Oral Gavage in Mice
This protocol describes the standard procedure for administering a liquid formulation of this compound directly into the stomach of a mouse.
-
Preparation:
-
Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4][5]
-
Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball tip to prevent esophageal injury.[5]
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the gavage needle.[4][5]
-
Draw the this compound formulation into a syringe, ensuring there are no air bubbles.
-
-
Restraint:
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[5]
-
Allow the mouse to swallow the tip of the needle, then gently guide it down the esophagus to the pre-marked depth. Do not force the needle.[4][19]
-
Administer the formulation slowly and steadily.[19]
-
Withdraw the needle gently in the same path it was inserted.
-
-
Post-Procedure:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[5]
-
Protocol 2: Retro-orbital Blood Collection in Mice
This protocol details a method for serial blood sampling in mice. This procedure requires proper training and, in many institutions, must be performed under anesthesia.
-
Preparation:
-
Collection:
-
Gently restrain the mouse's head and apply slight pressure to cause the eye to protrude slightly.[1]
-
Insert a sterile capillary tube into the medial canthus of the eye at a 30-45 degree angle, aiming towards the back of the orbit.[3]
-
Gently rotate the capillary tube to puncture the retro-orbital sinus. Blood will begin to flow into the tube by capillary action.[2][3]
-
Collect the desired volume of blood. The maximum recommended single collection volume is 7.5% of the total blood volume.[1]
-
Withdraw the capillary tube and apply gentle pressure to the closed eyelid with a sterile gauze pad to ensure hemostasis.[31]
-
-
Post-Procedure:
Protocol 3: Plasma Preparation and Storage
-
Preparation:
-
Centrifugation:
-
Aliquoting and Storage:
Visualizations
Caption: Experimental workflow for a typical oral pharmacokinetic study of this compound in mice.
Caption: Troubleshooting guide for high inter-animal variability in this compound PK studies.
References
- 1. Retro-Orbital Blood Collection in Mice | Animals in Science [queensu.ca]
- 2. svhm.org.au [svhm.org.au]
- 3. research.vt.edu [research.vt.edu]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug, meal and formulation interactions influencing drug absorption after oral administration. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 12. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 14. content.protocols.io [content.protocols.io]
- 15. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. researchgate.net [researchgate.net]
- 23. Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 29. An effective and economical method for the storage of plasma samples using a novel freeze-drying device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. fda.gov [fda.gov]
- 31. uac.arizona.edu [uac.arizona.edu]
- 32. researchgate.net [researchgate.net]
- 33. Plasma Preparation [protocols.io]
- 34. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Enhancing MIDD0301 Efficacy in Steroid-Resistant Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing MIDD0301 in steroid-resistant experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the context of steroid-resistant asthma?
A1: this compound is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike corticosteroids, which can be ineffective in certain asthma phenotypes, this compound targets GABA-A receptors present on airway smooth muscle and inflammatory cells.[3] This interaction leads to relaxation of constricted airways and a reduction in airway inflammation, offering a therapeutic alternative for steroid-resistant conditions.[3][4]
Q2: Is this compound effective in animal models of steroid-resistant asthma?
A2: Yes, studies have shown that this compound is effective in murine models of steroid-resistant asthma.[1][5] For instance, in a model induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), nebulized this compound was shown to reduce airway hyperresponsiveness, whereas oral dexamethasone (B1670325) was ineffective.[1][2]
Q3: What are the recommended routes of administration for this compound in preclinical studies?
A3: this compound has been successfully administered both orally and via nebulization in murine models.[1][4] Nebulized delivery targets the lungs directly and has been shown to be as effective as albuterol in reversing bronchospasm.[1] Oral administration has also demonstrated efficacy in reducing airway hyperresponsiveness.[2][4]
Q4: What is the safety profile of this compound?
A4: Preclinical studies indicate a favorable safety profile for this compound. Due to its limited brain distribution, it does not appear to cause central nervous system side effects like sedation, which can be a concern with other GABA-A receptor modulators.[6][7] Studies have shown minimal brain exposure even at high doses, with no observable adverse sensorimotor or respiratory depression effects.[1][5] Furthermore, repeated daily administration in mice did not show signs of general toxicity or adverse immunotoxicological effects.[8][9]
Q5: How does the efficacy of this compound compare to standard asthma therapies in steroid-resistant models?
A5: In a steroid-resistant mouse model, nebulized this compound demonstrated comparable or better efficacy in reducing bronchoconstriction than nebulized albuterol and fluticasone.[1][8] Notably, oral dexamethasone was ineffective in this same model, highlighting the potential of this compound in steroid-resistant scenarios.[1][2]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Lack of Efficacy in Reducing Airway Hyperresponsiveness (AHR) | Inadequate dosage. | Increase the dose of this compound. For nebulized administration in mice, doses of 7.2 mg/kg and 10 mg/kg have been shown to be effective.[1] For oral administration, 200 mg/kg/day has shown significant reduction in AHR.[2] |
| Improper timing of administration. | For prophylactic effects, administer this compound before the methacholine (B1211447) challenge.[1] To assess rescue effects, administer after the methacholine challenge.[1] | |
| Insufficient drug delivery to the lungs (nebulization). | Ensure the nebulization setup is optimized for the animal model. Pharmacokinetic studies have shown that about 0.06% of nebulized this compound enters the mouse lung using a whole-body plethysmograph.[1][2] | |
| Variability in Experimental Results | Differences in the steroid-resistant model induction. | Standardize the protocol for inducing steroid resistance. The use of intratracheal lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) is a published method.[1] |
| Animal strain differences. | Be aware of potential strain-dependent responses to AHR induction and drug treatment. | |
| Unexpected Side Effects | Off-target effects (though preclinical data suggests a good safety profile). | While this compound has limited CNS penetration, monitor for any unusual behavior.[6] If observed, consider adjusting the dose or route of administration. |
Data Presentation
Table 1: Efficacy of Nebulized this compound in a Steroid-Resistant Murine Asthma Model
| Treatment Group | Dose | Effect on Specific Airway Resistance (sRaw) | Citation |
| Vehicle | - | No significant reduction | [1] |
| This compound | 3 mg/kg | Ineffective | [1] |
| This compound | 7.2 mg/kg | Significant reduction, comparable to albuterol | [1] |
| This compound | 10 mg/kg | Significant reduction | [1] |
| Albuterol | 7.2 mg/kg | Significant reduction | [1] |
| Dexamethasone (oral) | 1 mg/kg/day for 3 days | Ineffective | [1][2] |
Table 2: Effect of Oral this compound on Airway Hyperresponsiveness (AHR) in a Steroid-Resistant Model
| Treatment Group | Dose | Outcome | Citation |
| Vehicle | - | No reduction in methacholine-induced AHR | [2] |
| This compound | 200 mg/kg/day | Significantly lower sRaw values at the third and fourth methacholine challenge | [2] |
| Dexamethasone | 1 mg/kg/day for 3 days | Did not reduce methacholine-induced AHR | [2] |
Experimental Protocols
1. Induction of Steroid-Resistant Asthma Model in Mice
This protocol is based on the intratracheal installation of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a severe, acute lung inflammation that is less responsive to steroid treatment.[1]
-
Animals: Use appropriate mouse strain (e.g., BALB/c).
-
Procedure:
-
Anesthetize the mice.
-
Intratracheally administer a combination of LPS and IFN-γ.
-
Allow sufficient time for the inflammatory response to develop (e.g., 24 hours).
-
2. Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and can be measured using a whole-body plethysmograph to determine specific airway resistance (sRaw).[1]
-
Equipment: Whole-body plethysmograph.
-
Procedure:
-
Place the mouse in the plethysmograph chamber and allow it to acclimatize.
-
Record baseline sRaw.
-
Expose the mouse to nebulized methacholine at increasing concentrations.
-
Record sRaw after each methacholine challenge.
-
Administer vehicle, this compound, or control drug (e.g., albuterol) via nebulization or oral gavage prior to or after methacholine challenge, depending on the experimental design (prophylactic or rescue).[1]
-
3. Assessment of Airway Inflammation
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mouse.
-
Perform a tracheotomy and cannulate the trachea.
-
Instill and aspirate a fixed volume of phosphate-buffered saline (PBS) into the lungs.
-
Collect the BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform total and differential cell counts (e.g., neutrophils, eosinophils, macrophages) using a hemocytometer and cytospin preparations stained with a differential stain. This compound has been shown to reduce eosinophil and macrophage numbers in the lungs of asthmatic mice.[3]
-
-
Cytokine Analysis:
Visualizations
Caption: this compound signaling in steroid resistance.
Caption: Experimental workflow for this compound efficacy testing.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel GABAA receptor ligand this compound with limited blood-brain barrier penetration relaxes airway smooth muscle ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of MIDD0301 and Salmeterol in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel asthma drug candidate MIDD0301 and the established long-acting beta-2 agonist (LABA) salmeterol (B1361061). The information presented is based on available preclinical experimental data, focusing on their comparative efficacy in murine models of asthma.
Executive Summary
This compound is a first-in-class drug candidate that targets gamma-aminobutyric acid type A (GABAA) receptors in the lungs, offering a novel mechanism of action for the treatment of asthma.[1][2] Salmeterol is a well-established LABA that acts on beta-2 adrenergic receptors to induce bronchodilation.[3] Preclinical studies have demonstrated that orally administered this compound effectively reduces airway hyperresponsiveness (AHR) and inflammation in a murine model of asthma. In direct comparison, orally administered salmeterol did not exhibit a significant effect on AHR in the same model.[4][5] While salmeterol is primarily administered via inhalation for clinical use, direct comparative preclinical data for inhaled this compound and inhaled salmeterol is not yet available. This guide summarizes the existing comparative data for the oral route and presents the individual mechanisms of action.
Mechanism of Action
The fundamental difference in the therapeutic action of this compound and salmeterol lies in their distinct molecular targets and signaling pathways.
This compound: Acts as a positive allosteric modulator of GABAA receptors, which are ligand-gated ion channels. In the airways, activation of these receptors on smooth muscle and inflammatory cells is thought to lead to bronchodilation and a reduction in inflammation.[1][2]
Salmeterol: Functions as a selective agonist for beta-2 adrenergic receptors, which are G-protein coupled receptors.[3] Activation of these receptors in the airway smooth muscle leads to an increase in intracellular cyclic AMP (cAMP), resulting in smooth muscle relaxation and bronchodilation.[3]
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salmeterol attenuates the inflammatory response in asthma and decreases the pro-inflammatory cytokine secretion of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: MIDD0301 Versus Montelukast in Preclinical Models of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel asthma drug candidate, MIDD0301, and the established leukotriene receptor antagonist, montelukast (B128269), based on their performance in preclinical models of allergic asthma. The following sections detail their mechanisms of action, comparative efficacy in reducing airway hyperresponsiveness and inflammation, and the experimental protocols utilized in these studies.
Mechanisms of Action: A Tale of Two Pathways
This compound and montelukast mitigate asthma-related pathophysiology through distinct molecular targets. This compound acts as a positive allosteric modulator of the GABA-A receptor, a novel target for asthma therapy, while montelukast antagonizes the cysteinyl leukotriene receptor 1 (CysLT1).
This compound: This investigational drug enhances the activity of GABA-A receptors present on airway smooth muscle and inflammatory cells.[1] This potentiation of GABAergic signaling is believed to lead to bronchodilation and a reduction in the inflammatory response.[1]
Montelukast: As a selective antagonist of the CysLT1 receptor, montelukast blocks the effects of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent mediators of bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[2]
Comparative Efficacy in Murine Models of Allergic Asthma
Direct comparative studies have demonstrated that both this compound and montelukast are effective in mitigating key features of allergic asthma in murine models.
Airway Hyperresponsiveness (AHR)
A study directly comparing oral administration of this compound and montelukast in an ovalbumin (OVA)-sensitized BALB/c mouse model found that both compounds led to a similar significant reduction in specific airway resistance (sRaw) in response to methacholine (B1211447) challenge.[3] Another study reported that nebulized this compound exhibited comparable or better therapeutic potency compared to oral montelukast.[4]
Table 1: Effect of Oral this compound and Montelukast on Airway Hyperresponsiveness (AHR) in OVA-Sensitized BALB/c Mice
| Treatment Group | Dose | Route of Administration | Effect on AHR (sRaw) | Citation |
| Vehicle | - | Oral | Baseline increase in sRaw from 1.5 to 3.8 cmH₂O*s | [3] |
| This compound | 50 mg/kg/b.i.d. | Oral | Significant reduction in sRaw | [3] |
| Montelukast | 20 mg/kg/day | Oral | Significant reduction in sRaw | [3] |
Note: Specific numerical values for the reduction in sRaw were not detailed in the referenced abstract but were described as a "similar significant reduction."
Airway Inflammation
Both this compound and montelukast have demonstrated anti-inflammatory effects in allergic asthma models by reducing the influx of inflammatory cells into the airways.
Table 2: Effect of this compound and Montelukast on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of Asthmatic Mice
| Treatment | Animal Model | Key Findings | Citation |
| This compound | OVA-sensitized mice | Reduced numbers of eosinophils, macrophages, and CD4+ T cells. | [5] |
| Montelukast | OVA-sensitized mice | Significantly suppressed the increase in eosinophils. | [3] |
Cytokine Modulation
The inflammatory cascade in asthma is driven by a complex interplay of cytokines. Both this compound and montelukast have been shown to modulate the expression of key cytokines involved in the allergic response.
Table 3: Effect of this compound and Montelukast on Cytokine Levels in Allergic Asthma Models
| Treatment | Cytokine | Effect | Animal Model | Citation |
| This compound | IL-4, IL-17, TNF-α | Reduction | OVA-sensitized mice | [5] |
| Montelukast | IL-5 | Inhibition of mRNA expression | In vitro (PBMCs from asthmatic patients) | [6] |
| Montelukast | TNF-α | Reduction | Pediatric asthma patients | [7] |
Experimental Protocols
The following sections provide an overview of the experimental designs commonly employed in the evaluation of this compound and montelukast in murine models of allergic asthma.
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This is a widely used model to mimic the eosinophilic inflammation and airway hyperresponsiveness characteristic of allergic asthma.
Sensitization:
-
Mice are sensitized with intraperitoneal (i.p.) injections of ovalbumin (typically 20-100 µg) emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum). This is typically performed on days 0 and 7.
Challenge:
-
Following sensitization, mice are challenged with aerosolized OVA (typically 1-5%) for a set duration (e.g., 20-30 minutes) on multiple consecutive days (e.g., days 14-21).
Treatment:
-
This compound or montelukast is administered to the mice, typically starting before or during the challenge phase. The route of administration can be oral (gavage) or via nebulization.
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Measured using whole-body plethysmography to determine specific airway resistance (sRaw) in response to increasing concentrations of a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged to collect fluid, which is then analyzed for total and differential inflammatory cell counts (e.g., eosinophils, macrophages, lymphocytes, neutrophils).
-
Cytokine Analysis: Lung tissue homogenates or BALF are analyzed for the levels of various pro-inflammatory and anti-inflammatory cytokines using techniques such as ELISA or multiplex assays.
-
Histopathology: Lung tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation or Periodic acid-Schiff for mucus production) to assess airway remodeling and inflammation.
Summary and Future Directions
Both this compound and montelukast demonstrate significant efficacy in preclinical models of allergic asthma, albeit through different mechanisms of action. This compound, with its novel GABA-A receptor target, shows promise as a potential new therapeutic agent with both bronchodilatory and anti-inflammatory properties. Montelukast, a well-established CysLT1 receptor antagonist, effectively reduces key features of asthma.
The available data suggests that this compound has a comparable, and in some cases, potentially superior, efficacy profile to montelukast in these preclinical models. However, further head-to-head studies with comprehensive, quantitative comparisons of various doses and routes of administration are warranted to fully elucidate their comparative therapeutic potential. These studies will be crucial in guiding the clinical development of this compound and its potential positioning in the management of allergic asthma.
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Montelukast modulates lung CysLT(1) receptor expression and eosinophilic inflammation in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Montelukast inhibits interleukin-5 mRNA expression and cysteinyl leukotriene production in ragweed and mite-stimulated peripheral blood mononuclear cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of montelukast on soluble interleukin-2 receptor and tumor necrosis factor alpha in pediatric asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MIDD0301 and Fluticasone for Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel GABA-A Receptor Modulator and a Corticosteroid
In the landscape of therapeutic development for airway inflammation, particularly in asthma, the exploration of novel mechanisms of action beyond traditional corticosteroid pathways is a critical area of research. This guide provides a detailed comparison of MIDD0301, a first-in-class positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, and fluticasone (B1203827), a widely used inhaled corticosteroid. This comparison is based on preclinical data, focusing on their respective mechanisms, efficacy in animal models, and effects on inflammatory mediators.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between this compound and fluticasone lies in their molecular targets and subsequent signaling cascades.
This compound exerts its effects by targeting GABA-A receptors present on airway smooth muscle and various immune cells, including CD4+ T cells and alveolar macrophages.[1] As a positive allosteric modulator, it enhances the effect of GABA, the main inhibitory neurotransmitter, leading to the opening of chloride ion channels.[1] This action results in both bronchodilation (relaxation of airway smooth muscle) and a reduction in the activity and proliferation of inflammatory cells.[1][2]
Fluticasone , a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[3][4][5] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression.[5] The primary anti-inflammatory effects of fluticasone are achieved by inhibiting the transcription of pro-inflammatory genes (e.g., those encoding for cytokines, chemokines, and adhesion molecules) and upregulating anti-inflammatory genes.[5][6][7] This leads to a broad suppression of the inflammatory response, including the inhibition of inflammatory cell migration and activation.[5][8]
Comparative Efficacy in Preclinical Models
Direct and indirect comparisons in murine models of asthma highlight the distinct and overlapping therapeutic potential of this compound and fluticasone.
Effects on Airway Hyperresponsiveness (AHR)
A key study directly compared nebulized this compound and nebulized fluticasone in a steroid-resistant murine model of asthma induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). In this model, prophylactic nebulized this compound was shown to be effective in reducing bronchoconstriction, with a potency comparable to nebulized albuterol and fluticasone.[9] Notably, oral dexamethasone (B1670325) was ineffective in this model, underscoring the potential of this compound in steroid-resistant phenotypes.[9][10]
| Compound | Dose | Model | Effect on Airway Hyperresponsiveness (AHR) | Reference |
| Nebulized this compound | 3 mg/kg | Steroid-resistant (LPS/IFN-γ) murine model | Significantly reduced specific airway resistance (sRaw) at the fourth and fifth methacholine (B1211447) challenges. | [11] |
| Nebulized Fluticasone | 10 µg/kg | Steroid-resistant (LPS/IFN-γ) murine model | Did not reduce sRaw. | [11] |
| Nebulized Fluticasone | 50 µg/kg | Steroid-resistant (LPS/IFN-γ) murine model | Significantly reduced AHR at the third and fourth methacholine challenges. | [11] |
| Oral this compound | 200 mg/kg/day | Steroid-resistant (LPS/IFN-γ) murine model | Significantly reduced sRaw at the third and fourth methacholine challenges. | [9] |
| Oral Dexamethasone | 1 mg/kg/day | Steroid-resistant (LPS/IFN-γ) murine model | Did not reduce methacholine-induced AHR. | [9] |
Effects on Airway Inflammation
This compound has demonstrated significant anti-inflammatory properties in ovalbumin-induced murine models of asthma. Oral administration of this compound led to a reduction in key inflammatory cells and cytokines in the lungs.
| Parameter | This compound Treatment | Effect | Reference |
| Inflammatory Cells | |||
| Total Bronchoalveolar Lavage Fluid (BALF) Leukocytes | 100 mg/kg p.o. | Significant suppression. | [2] |
| BALF Eosinophils | 100 mg/kg p.o. | Significant reduction. | [2] |
| BALF Macrophages | 100 mg/kg p.o. | Significant reduction. | [2] |
| Lung CD4+ T cells | 20 mg/kg p.o. | Significant reduction. | [1][2] |
| Pro-inflammatory Cytokines | |||
| IL-17 | Not specified | Reduction observed. | [1] |
| IL-4 | Not specified | Reduction observed. | [1] |
| TNF-α | Not specified | Reduction observed. | [1] |
Fluticasone's anti-inflammatory effects are well-established. In a study on chronic obstructive pulmonary disease (COPD), inhaled fluticasone propionate (B1217596) (FP) demonstrated effects on specific T-cell populations and mast cells, although it did not significantly reduce the primary endpoints of CD8+, CD68+, or neutrophil counts compared to placebo.[8]
| Parameter | Fluticasone Propionate (FP) Treatment | Effect | Reference |
| CD8:CD4 ratio in epithelium | 500 µg twice daily (inhaled) | Reduction. | [8] |
| Subepithelial mast cells | 500 µg twice daily (inhaled) | Reduction. | [8] |
| CD4+ cells (subepithelium and epithelium) | 500 µg twice daily (inhaled) | No significant change (placebo group showed an increase). | [8] |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 6. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fluticasone: Mechanism of Action & Pharmacokinetics - Video | Study.com [study.com]
- 8. The effects of inhaled fluticasone on airway inflammation in chronic obstructive pulmonary disease: a double-blind, placebo-controlled biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of MIDD0301 and Dexamethasone in Preclinical Models of Severe Asthma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel asthma drug candidate MIDD0301 and the corticosteroid dexamethasone (B1670325). The following sections detail their mechanisms of action, comparative efficacy in severe asthma models, and the experimental protocols supporting these findings.
This compound is a first-in-class therapeutic agent that operates through a novel mechanism of action by targeting gamma-aminobutyric acid type A receptors (GABA-A-R) in the lungs.[1] This approach offers a distinct alternative to current asthma treatments. In contrast, dexamethasone is a well-established corticosteroid that exerts its potent anti-inflammatory and immunosuppressive effects by binding to intracellular glucocorticoid receptors.[2][3][4][5][6]
Mechanism of Action
The fundamental difference in the therapeutic targets of this compound and dexamethasone dictates their distinct signaling pathways and cellular effects.
This compound: As a positive allosteric modulator of GABA-A receptors, this compound enhances the effect of the neurotransmitter GABA on these receptors, which are present on airway smooth muscle and inflammatory cells.[7] This leads to bronchodilation by relaxing constricted airway smooth muscle and a reduction in lung inflammation by modulating the activity of immune cells such as CD4+ T cells, eosinophils, and macrophages.[7][8]
Dexamethasone: This synthetic glucocorticoid acts by binding to glucocorticoid receptors in the cytoplasm. The resulting complex translocates to the nucleus, where it regulates the expression of a wide array of genes.[3][6] This genomic action leads to the suppression of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes and inhibits the function of various immune cells, including T cells and macrophages.[2][3]
Comparative Efficacy in a Steroid-Resistant Severe Asthma Model
A key differentiator between this compound and dexamethasone emerges in steroid-resistant severe asthma models. In a murine model where severe lung inflammation was induced by lipopolysaccharide (LPS) and interferon-gamma (IFNγ), oral dexamethasone was found to be ineffective at reducing airway hyperresponsiveness (AHR).[1][9][10] In contrast, both nebulized and oral formulations of this compound demonstrated significant efficacy in this challenging model.[1][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study utilizing a steroid-resistant murine model of severe asthma.
Table 1: Effect of Oral Administration on Airway Hyperresponsiveness (AHR) in a Steroid-Resistant Model
| Treatment Group | Dose | Methacholine (B1211447) Challenge (mg/mL) | Specific Airway Resistance (sRaw) (cmH₂O*s) |
| Vehicle | - | 1.6 - 12.5 | 1.4 to 3.8 |
| Dexamethasone | 1 mg/kg/day for 3 days | 1.6 - 12.5 | No significant reduction in sRaw |
| This compound | 200 mg/kg/day | 1.6 - 12.5 | Significantly lower sRaw at the 3rd and 4th methacholine challenges |
Data sourced from studies on a steroid-resistant asthma model induced by LPS and INFγ in mice.[1][9]
Table 2: Effect of Nebulized Administration on AHR in a Steroid-Resistant Model
| Treatment Group | Dose | Outcome |
| Dexamethasone (oral) | 1 mg/kg/day for 3 days | Ineffective in reducing AHR |
| Fluticasone (nebulized) | 10 µg/kg | Did not reduce sRaw |
| This compound (nebulized) | 3 mg/kg | Demonstrated reduction of AHR |
| Albuterol (nebulized) | 7.2 mg/kg | Demonstrated reduction of AHR |
Data from a steroid-resistant asthma mouse model induced by intratracheal installation of lipopolysaccharide and interferon-gamma.[1][10]
Safety and Tolerability
Preclinical studies have highlighted a favorable safety profile for this compound, particularly concerning systemic side effects commonly associated with corticosteroids. Repeated oral dosing of this compound at 200 mg/kg for 28 days showed no systemic adverse effects.[1] In contrast, a 40-fold lower dose of prednisone, a related glucocorticoid, resulted in weight loss and reduced spleen and thymus size.[1] Furthermore, high doses of this compound resulted in minimal brain exposure, avoiding adverse sensorimotor or respiratory depression effects.[1]
Experimental Protocols
The following section details the methodology for a key comparative experiment in a steroid-resistant severe asthma model.
Steroid-Resistant Severe Asthma Murine Model
Objective: To compare the efficacy of orally administered this compound and dexamethasone in reducing airway hyperresponsiveness (AHR) in a model of severe, steroid-resistant asthma.
Animal Model: Female BALB/c mice were used for this study.[9]
Induction of Airway Inflammation:
-
On day 0, mice were sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum.
-
On day 14, mice were challenged with an intranasal instillation of OVA.
-
To induce a steroid-resistant phenotype, mice received an intratracheal administration of lipopolysaccharide (LPS) and interferon-gamma (IFNγ) on the second to last day of the drug administration period.[9]
Drug Administration:
-
Dexamethasone Group: Dexamethasone was administered orally at a dose of 1 mg/kg/day for three consecutive days.[9]
-
This compound Group: this compound was administered orally at a dose of 200 mg/kg/day for five consecutive days.[9]
-
Vehicle Group: A control group received the vehicle solution.
Measurement of Airway Hyperresponsiveness:
-
One hour after the final drug administration, AHR was assessed using a whole-body plethysmograph.[1]
-
Mice were exposed to nebulized phosphate-buffered saline (PBS) to establish a baseline reading.
-
Subsequently, mice were challenged with increasing concentrations of nebulized methacholine (from 1.6 mg/mL to 12.5 mg/mL).[9]
-
Specific airway resistance (sRaw) was measured at each methacholine concentration to quantify the level of bronchoconstriction.
Data Analysis:
-
The mean sRaw values ± SEM were calculated for each treatment group at each methacholine concentration.
-
Statistical significance between the vehicle- and drug-treated groups was determined using a two-way ANOVA, with a p-value < 0.05 considered significant.[9]
Conclusion
This compound represents a promising novel therapeutic candidate for asthma, particularly for severe, steroid-resistant phenotypes. Its unique mechanism of action, targeting GABA-A receptors in the lung, provides both bronchodilatory and anti-inflammatory effects. Preclinical data strongly suggest that this compound is effective in models where corticosteroids like dexamethasone fail, and it appears to have a more favorable safety profile, lacking the systemic immunosuppressive effects of glucocorticoids. These findings warrant further investigation of this compound as a potential new treatment paradigm for severe asthma.
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MIDD0301 and Prednisone for Inflammatory Airway Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel asthma drug candidate, MIDD0301, and the widely used corticosteroid, prednisone. The information presented is based on available preclinical data, focusing on their respective mechanisms of action, efficacy in murine models of asthma, and immunotoxicity profiles.
Executive Summary
Prednisone, a synthetic glucocorticoid, is a cornerstone in the management of asthma and other inflammatory diseases. Its broad anti-inflammatory and immunosuppressive effects are mediated through the glucocorticoid receptor. However, its clinical utility is often limited by a range of systemic side effects. This compound is a first-in-class investigational drug that targets GABA-A receptors (GABAᴀRs) in the lungs. It is designed to provide both bronchodilatory and anti-inflammatory effects with a potentially improved safety profile by avoiding the systemic effects associated with corticosteroids. Preclinical studies suggest that this compound offers comparable or, in some instances, superior efficacy to corticosteroids in animal models of asthma, particularly in steroid-resistant models, without causing systemic immune suppression.
Mechanism of Action
This compound: A Positive Allosteric Modulator of GABA-A Receptors
This compound is a positive allosteric modulator of the GABAᴀ receptor, a chloride ion channel.[1] In the airways, these receptors are expressed on smooth muscle and inflammatory cells.[1] By enhancing the effects of the endogenous neurotransmitter GABA, this compound is believed to induce bronchodilation and exert anti-inflammatory effects directly in the lungs.[1] A key feature of this compound is its limited distribution to the brain, which is intended to minimize the central nervous system side effects commonly associated with other GABAᴀR modulators like benzodiazepines.[2]
Prednisone: A Glucocorticoid Receptor Agonist
Prednisone is a prodrug that is converted in the liver to its active form, prednisolone.[3][4] Prednisolone, a corticosteroid, acts as an agonist for the glucocorticoid receptor (GR).[3][5] Upon binding, the prednisolone-GR complex translocates to the nucleus, where it modulates gene expression.[4][6] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] The widespread expression of GR throughout the body accounts for both prednisone's therapeutic efficacy and its significant side-effect profile.[3]
Signaling Pathway Diagrams
Caption: this compound signaling pathway.
Caption: Prednisone signaling pathway.
Head-to-Head Efficacy in Preclinical Asthma Models
This compound has been evaluated in murine models of allergic asthma, including those induced by ovalbumin (OVA) and house dust mite (HDM) allergens. These models mimic key features of human asthma, such as airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased cytokine production.
| Parameter | This compound | Prednisone/Dexamethasone | Model | Citation |
| Airway Hyperresponsiveness (AHR) | Reduced AHR at 20-50 mg/kg (oral) | Dexamethasone (oral) was ineffective in a steroid-resistant model | OVA-induced; Steroid-resistant (LPS/IFN-γ) | [8][9] |
| Airway Inflammation (Eosinophils & Macrophages) | Reduced numbers in BAL fluid | Effective at reducing inflammation | OVA-induced | [2][9] |
| CD4+ T Cells in Lung | Reduced numbers at 20 mg/kg (oral) | Reduces circulating lymphocyte numbers | OVA-induced | [1][9] |
| Pro-inflammatory Cytokines (IL-17, IL-4, TNF-α) | Reduced expression in the lung | Broadly suppresses pro-inflammatory cytokines | OVA-induced | [1][9] |
Immunotoxicity and Side Effect Profile
A 28-day repeat-dose immunotoxicity study in mice directly compared the effects of this compound and prednisone.
| Parameter | This compound (100 mg/kg, twice daily) | Prednisone (5 mg/kg, daily) | Citation |
| Body Weight | No significant change | Weight loss | [10][11][12] |
| Spleen Weight | No significant change | Significantly reduced | [10][11][12] |
| Thymus Weight | No significant change | Significantly reduced | [10][11][12] |
| Circulating Lymphocytes, Monocytes, Granulocytes | Unchanged | Reduced lymphocyte numbers | [10][11][12] |
| Systemic Humoral Immune Function (IgG response) | Not altered | Not reported in this study, but known to be immunosuppressive | [10][11][12] |
| CNS Effects | No observed sensorimotor impairment at high doses | Can cause mood changes, insomnia, and psychosis | [8][13] |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model
A widely used method to induce allergic airway inflammation in mice.
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA mixed with an aluminum hydroxide (B78521) adjuvant on specific days (e.g., day 0 and day 14).[14]
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for several consecutive days to induce an inflammatory response in the lungs.[14]
-
Drug Administration: this compound or a comparator is administered (e.g., orally or via nebulization) before or during the challenge phase.
-
Endpoint Analysis: 24 to 48 hours after the final challenge, assessments are made.
Measurement of Airway Hyperresponsiveness (AHR)
-
Mice are placed in a whole-body plethysmography chamber.[8]
-
Baseline airway resistance is measured.
-
Increasing concentrations of methacholine (B1211447), a bronchoconstrictor, are aerosolized into the chamber.[8][9]
-
Airway resistance is measured after each dose of methacholine to determine the level of airway hyperresponsiveness.
Analysis of Bronchoalveolar Lavage (BAL) Fluid
-
Following euthanasia, the lungs of the mice are lavaged with a saline solution via a tracheal cannula to collect cells from the airways.[12][13]
-
The collected BAL fluid is centrifuged to pellet the cells.
-
The total number of inflammatory cells is counted.
-
Differential cell counts (e.g., eosinophils, macrophages, lymphocytes, neutrophils) are determined by staining and microscopic examination or by flow cytometry.[13]
Cytokine Analysis in Lung Homogenates
-
Lung tissue is harvested and homogenized to release cellular contents.[15]
-
The homogenate is centrifuged, and the supernatant is collected.
-
The concentrations of specific cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) are quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.[15][16]
Experimental Workflow Diagram
Caption: General experimental workflow.
Conclusion
The preclinical data available to date presents this compound as a promising novel therapeutic candidate for asthma. Its distinct mechanism of action, targeting GABAᴀRs in the lung, offers the potential for both bronchodilatory and anti-inflammatory effects. Head-to-head comparisons in murine models suggest that this compound can achieve efficacy comparable to corticosteroids without the associated systemic side effects, such as weight loss and immunosuppression.[10][11][12] Notably, its effectiveness in a steroid-resistant model points to a potential therapeutic niche in severe or refractory asthma.[8] Further clinical investigation is required to determine the translational relevance of these findings in human subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. House Dust Mite Extract and Cytokine Instillation of Mouse Airways and Subsequent Cellular Analysis [en.bio-protocol.org]
- 5. House Dust Mite Extract and Cytokine Instillation of Mouse Airways and Subsequent Cellular Analysis [bio-protocol.org]
- 6. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]
- 7. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 8. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of cytokine protein expression in mouse lung homogenates using suspension bead array - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
MIDD0301: A Novel Approach to Asthma Treatment - An In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic effects of MIDD0301, a first-in-class asthma drug candidate, with established alternative treatments. The information is supported by experimental data from murine models of asthma.
This compound is an orally available, small molecule that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Unlike traditional asthma therapies, its novel mechanism of action targets GABA-A receptors present on airway smooth muscle and inflammatory cells, leading to both bronchodilation and anti-inflammatory effects.[1][3] This dual action offers a promising alternative to existing treatments, particularly in cases of steroid-resistant asthma.
Comparative Efficacy of this compound and Standard Asthma Therapies
In vivo studies in various murine models of asthma have demonstrated the potent therapeutic effects of this compound. Its efficacy in reducing airway hyperresponsiveness (AHR) and inflammation has been shown to be comparable, and in some instances superior, to commonly used asthma medications.
| Drug | Class | Dosing and Administration | Animal Model | Key Findings |
| This compound | GABA-A Receptor Modulator | 20-100 mg/kg, oral (p.o.), twice daily (b.i.d.) for 5 days | Ovalbumin-induced allergic asthma | Reduced AHR, eosinophils, macrophages, and CD4+ T cells in bronchoalveolar lavage fluid. Decreased levels of pro-inflammatory cytokines IL-4, IL-17, and TNFα.[1][4] |
| This compound | GABA-A Receptor Modulator | Nebulized | House dust mite (HDM)-induced asthma | Reduced AHR.[4] |
| This compound | GABA-A Receptor Modulator | Nebulized | Steroid-resistant asthma (LPS + IFNγ) | Effectively reduced bronchoconstriction, comparable to nebulized albuterol and fluticasone.[2][4][5] |
| Albuterol | Short-acting β2-agonist | Nebulized | Normal and allergic asthma models | Onset of action and reduction of bronchoconstriction were comparable to nebulized this compound.[2][6] |
| Fluticasone | Corticosteroid | Nebulized | Steroid-resistant asthma (LPS + IFNγ) | Comparable efficacy to nebulized this compound in reducing bronchoconstriction.[2][4][5] |
| Montelukast | Leukotriene Receptor Antagonist | Oral | Allergic asthma models | Nebulized this compound exhibited comparable or better therapeutic potency.[2][5] |
| Dexamethasone | Corticosteroid | Oral | Steroid-resistant asthma (LPS + IFNγ) | Ineffective in this model, whereas nebulized this compound was effective.[2][4][5] |
| Prednisone (B1679067) | Corticosteroid | 5 mg/kg/day, oral for 28 days | Immunotoxicity study in healthy mice | Caused weight loss, reduced spleen and thymus mass, and altered spleen morphology.[1] |
Safety and Pharmacokinetics
A key advantage of this compound is its favorable safety profile. Due to its chemical properties, it has limited penetration of the blood-brain barrier, resulting in a lack of central nervous system (CNS) side effects such as sedation, which can be a concern with other GABA-A receptor modulators.[1][3][7]
Pharmacokinetic studies have shown:
-
Oral Administration: Good oral availability with a half-life of approximately 4-6 hours in the lung and blood.[3][4]
-
Nebulized Administration: Therapeutic levels are maintained in the lung for at least 25 minutes with significantly lower systemic concentrations.[2][4][5]
-
Metabolism: this compound undergoes Phase II metabolism, with the primary metabolites being glucuronide and glucoside conjugates.[3][8][9]
-
Safety: No adverse immunotoxicological effects were observed in a 28-day repeat-dose study in mice at doses up to 100 mg/kg twice daily.[1][10] In contrast, prednisone treatment led to significant immunotoxicity.[1]
Experimental Protocols
Murine Models of Asthma
-
Ovalbumin (OVA)-Induced Allergic Asthma: Mice are sensitized with an intraperitoneal injection of OVA and alum, followed by a challenge with aerosolized OVA to induce an allergic airway inflammatory response.[1]
-
House Dust Mite (HDM)-Induced Asthma: Mice are intranasally challenged with HDM extract to induce an allergic response.[4]
-
Steroid-Resistant Asthma: This model is induced by the intratracheal installation of lipopolysaccharide (LPS) and interferon-gamma (IFNγ) to create a neutrophilic airway inflammation that is poorly responsive to corticosteroids.[2][4][5]
Measurement of Airway Hyperresponsiveness (AHR)
-
Whole-Body Plethysmography: This non-invasive technique is used in conscious, spontaneously breathing mice to measure changes in airway resistance in response to a bronchoconstrictor agent like methacholine.[2]
-
Forced Oscillation Technique: This method is used in anesthetized, mechanically ventilated mice to provide a more detailed assessment of lung mechanics.[2][7]
Assessment of Airway Inflammation
-
Bronchoalveolar Lavage (BAL): The lungs are washed with a saline solution to collect cells and fluid from the airways. The collected BAL fluid is then analyzed for the number and type of inflammatory cells (e.g., eosinophils, macrophages, lymphocytes).
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, IL-17, TNFα) in the BAL fluid or lung tissue homogenates are measured using techniques like ELISA.[1]
Visualizing the Mechanism and Workflow
To better understand the therapeutic action of this compound and the experimental process, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in airway cells.
Caption: General experimental workflow for in vivo validation.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 5. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel GABAA receptor ligand this compound with limited blood-brain barrier penetration relaxes airway smooth muscle ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Study Validation of MIDD0301's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of MIDD0301, a novel orally available asthma drug candidate, with other established anti-inflammatory agents. The data presented is collated from multiple preclinical studies, offering a cross-study validation of its therapeutic potential.
Executive Summary
This compound is a first-in-class, orally active small molecule that targets gamma-aminobutyric acid type A (GABAA) receptors in the lung.[1][2] This novel mechanism of action distinguishes it from conventional asthma therapies.[1] Preclinical studies in murine models of allergic asthma have consistently demonstrated its potent anti-inflammatory properties. This compound has been shown to significantly reduce key inflammatory cell infiltrates in the lungs, including eosinophils, macrophages, and CD4+ T-lymphocytes, and to decrease the levels of pro-inflammatory cytokines such as IL-4, IL-17A, and TNF-α.[3][4][5] Importantly, these effects are achieved without the systemic immune suppression often associated with corticosteroids like prednisone.[1][4][6] This guide presents a detailed analysis of the available data, comparing the efficacy of this compound with other agents and providing insight into its mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies, comparing the anti-inflammatory effects of this compound with other relevant drugs.
Table 1: Effect of this compound and Salmeterol (B1361061) on Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF) of Ovalbumin-Sensitized and Challenged Mice
| Treatment Group | Dose | Total Inflammatory Cells (CD45+) | Eosinophils/Alveolar Macrophages (Siglec F+) | Macrophages (F4/80+) | CD4+ T-cells |
| Vehicle | - | Increased | Increased | Increased | Increased |
| This compound | 20 mg/kg b.i.d., 5 days (oral) | Not significantly reduced | Not significantly reduced | Not significantly reduced | Significantly reduced [3] |
| This compound | 50 mg/kg b.i.d., 5 days (oral) | Not significantly reduced | Not significantly reduced | Not significantly reduced | Data not available |
| This compound | 100 mg/kg b.i.d., 5 days (oral) | Significantly suppressed [3] | Significantly reduced [3][5] | Significantly reduced [3][5] | Data not available |
| Salmeterol | 1 mg/kg b.i.d., 5 days (oral) | Not significantly changed[3] | Not significantly changed | Not significantly changed | Not significantly changed |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Expression in Lung Homogenates of Ovalbumin-Sensitized and Challenged Mice
| Treatment Group | Dose | IL-17A | IL-4 | TNF-α | IL-10 (Anti-inflammatory) |
| Vehicle | - | Increased | Increased | Increased | No change |
| This compound | 20, 50, or 100 mg/kg b.i.d., 5 days (oral) | Reduced [3][5] | Reduced [3][5] | Reduced [3][5] | No change[3] |
Table 3: Comparative Effects of this compound and Prednisone on Systemic Immunity and Toxicity in a 28-day Immunotoxicity Study in Mice
| Parameter | This compound (100 mg/kg twice daily, oral) | Prednisone (5 mg/kg/day, oral) |
| Body Weight | No significant change[1] | Significantly reduced [1][4] |
| Spleen and Thymus Weight | Unchanged[1][4] | Significantly reduced [1][4] |
| Spleen Histology | No differences from control[1][4] | Morphological changes observed[1][4] |
| Circulating Lymphocytes, Monocytes, Granulocytes | Unchanged[1][4] | Differential lymphocyte numbers reduced [1][4] |
| Humoral Immune Function (IgG response to DNP-KLH) | Not altered[1][4] | Not reported in these studies |
| Peyer's Patches | Unchanged[1][4] | Not reported in these studies |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model
This is the primary model used to evaluate the anti-inflammatory efficacy of this compound.
-
Sensitization: Male Balb/c mice (35-38 days old) are sensitized with intraperitoneal (i.p.) injections of 2 mg/kg/day ovalbumin (ova) mixed with 2 mg of alum adjuvant on days 0, 7, and 14.[3]
-
Challenge: Mice are anesthetized with isoflurane (B1672236) and challenged intranasally (i.n.) with 1 mg/kg/day ova for 5 consecutive days.[3] A control group receives saline challenge instead of ova.[3]
-
Drug Administration: this compound (20, 50, or 100 mg/kg), salmeterol (1 mg/kg), or vehicle is administered orally twice daily (b.i.d.) for the 5 days of the ova challenge period.[3]
-
Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, mice are euthanized, and BAL is performed by lavaging the lungs with phosphate-buffered saline (PBS).[2][7]
-
Cell Counting and Differentiation: Total inflammatory cells (CD45+) and specific cell populations (eosinophils/alveolar macrophages - Siglec F+; macrophages - F4/80+; T-cells - CD4+) in the BAL fluid (BALF) are quantified using flow cytometry.[3]
-
Cytokine Analysis: Lung homogenates are prepared, and the levels of pro-inflammatory cytokines (IL-17A, IL-4, TNF-α) and anti-inflammatory cytokines (IL-10) are measured, typically by ELISA or multiplex immunoassay.[3]
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)-Induced Severe Airway Inflammation Model
This model represents a steroid-resistant phenotype of asthma.
-
Induction: Mice receive an intratracheal instillation of LPS and IFNγ to induce severe, neutrophilic airway inflammation.[8]
-
Drug Administration: this compound, dexamethasone, or vehicle is administered, often for 3 days prior to assessment.[8]
-
Assessment: Airway hyperresponsiveness (AHR) to methacholine (B1211447) is the primary endpoint measured using whole-body plethysmography.[8]
Visualizations
This compound Anti-inflammatory Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Proposed Signaling Pathway for this compound's Anti-Inflammatory Action
Caption: this compound's proposed anti-inflammatory signaling pathway.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Murine Model of Allergen Induced Asthma [jove.com]
- 8. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for the Investigational Drug MIDD0301
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of MIDD0301.
This document provides procedural guidance for the proper disposal of the investigational drug this compound. As a novel, first-in-class anti-inflammatory asthma drug candidate, adherence to proper disposal protocols is essential to ensure laboratory safety, environmental protection, and regulatory compliance. This compound is an orally available, small molecule that functions as a gamma-aminobutyric acid type A receptor (GABA-A R) modulator.[1][2]
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, extensive research indicates that the compound has a favorable safety profile in preclinical studies and is not classified as a hazardous substance.[3] Therefore, the following disposal procedures are based on general guidelines for non-hazardous investigational drugs.[4][5][6]
Quantitative Data Summary
Due to the investigational nature of this compound, specific quantitative data regarding its environmental fate and disposal are limited. The following table summarizes available information and notes data that is not currently available.
| Parameter | Value | Source |
| Chemical Formula | C₁₉H₁₃N₃O₂ | [7] |
| Molecular Weight | 315.33 g/mol | [7] |
| Formulation | Solution or suspension in various vehicles (e.g., polyethylene (B3416737) glycol, hydroxypropyl methylcellulose) | [3][8][9][10] |
| RCRA Hazardous Waste Classification | Not Listed (Presumed Non-Hazardous) | N/A |
| DEA Controlled Substance | No | N/A |
| Primary Route of Excretion (in vivo) | Feces | [3] |
Disposal Protocol
The following step-by-step protocol should be followed for the disposal of unused, expired, or waste this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.
2. Waste Segregation:
-
Do not mix this compound waste with hazardous chemical waste (e.g., solvents, heavy metals) or biohazardous waste.
-
Segregate solid waste (e.g., contaminated labware, unused powder) from liquid waste (e.g., unused solutions).
3. Disposal of Solid this compound Waste:
-
For small quantities of solid this compound, it is recommended to render the drug unusable.
-
Mix the solid waste with an inert and undesirable substance, such as used coffee grounds or kitty litter. This makes the drug less appealing to children and pets and unrecognizable to individuals who might go through the trash.
-
Place the mixture in a sealed container (e.g., a sealable bag or a labeled, empty container) to prevent leakage.
-
Dispose of the sealed container in the regular trash, unless institutional policy requires incineration for all non-hazardous pharmaceutical waste.
4. Disposal of Liquid this compound Waste:
-
Do not pour liquid this compound waste down the drain unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.
-
For small volumes, absorb the liquid onto an inert material (e.g., vermiculite, sand, or kitty litter).
-
Place the absorbent material in a sealed container and dispose of it in the regular trash, following the same procedure as for solid waste.
5. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or water, depending on the formulation vehicle) if they are to be disposed of as non-hazardous waste. The rinsate should be collected and disposed of as liquid waste.
-
Alternatively, unrinsed empty containers can be disposed of in the same manner as the drug itself.
-
Before disposing of any container, ensure all labels are removed or fully defaced to protect proprietary information.
6. Institutional and Sponsor Guidelines:
-
Always consult and adhere to your institution's specific waste disposal guidelines and any disposal instructions provided by the drug sponsor.[5][6][11]
-
Contact your institution's EHS office for clarification on any disposal procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for non-hazardous this compound waste.
Disclaimer: This information is intended for guidance and is based on publicly available data for a non-hazardous investigational compound. Always prioritize your institution's specific EHS policies and any instructions provided by the drug sponsor.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashp.org [ashp.org]
Essential Safety and Logistical Information for Handling MIDD0301
Disclaimer: No specific Safety Data Sheet (SDS) for MIDD0301 is publicly available. The following guidance is based on general laboratory safety principles for handling solid, non-volatile research compounds with unknown specific toxicity, supplemented by data from preclinical research studies. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to facilitate safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following minimum personal protective equipment is recommended to prevent skin and eye contact.[1][2][3]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Must have side shields and meet ANSI Z87.1 standards.[1][4] |
| Chemical Splash Goggles | Recommended when handling solutions to protect against splashes.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Standard for handling most laboratory chemicals.[3] For prolonged contact or when handling concentrated solutions, consider double-gloving or using a more robust glove type after consulting a glove compatibility chart. |
| Body Protection | Laboratory Coat | Should be worn at all times in the laboratory.[2][4] |
| Closed-toe Shoes | Required for all laboratory work.[2][4] | |
| Respiratory Protection | Not generally required for handling small quantities of non-volatile solids. However, if there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood. |
Operational Plan: Handling this compound
A systematic approach is crucial for the safe handling of any research compound. The following workflow outlines the key steps for working with this compound.
Step-by-Step Guidance:
-
Preparation :
-
Before handling this compound, put on all required personal protective equipment.[1][2][3]
-
If there is a potential to generate dust or aerosols, conduct all manipulations within a certified chemical fume hood.
-
Gather all necessary equipment, such as spatulas, weigh boats, and solvent dispensers, and place them in the fume hood.
-
-
Handling :
-
When weighing the solid compound, do so carefully to avoid creating dust.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Cleanup and Disposal :
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Dispose of all waste, including empty containers and contaminated gloves, according to your institution's chemical waste guidelines.[5][6][7]
-
Remove your personal protective equipment, starting with gloves, then your lab coat, and finally your eye protection.
-
Wash your hands thoroughly with soap and water after removing your gloves.[3]
-
Disposal Plan
Based on available information, this compound is a research chemical that has not been classified as a hazardous substance. However, all chemical waste should be handled with care.
-
Solid Waste : Collect solid this compound waste, including contaminated weigh boats and paper, in a designated container for non-hazardous chemical waste.[6]
-
Liquid Waste : Unused solutions of this compound should be collected in a sealed, properly labeled waste container. Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS department.[6]
-
Empty Containers : Rinse empty containers with a suitable solvent three times before disposal in the regular trash. Collect the rinsate as chemical waste.[7]
-
Labeling : All waste containers must be clearly labeled with the contents.[7]
Always segregate waste streams to avoid accidental mixing of incompatible chemicals.[7][8] Consult your institution's waste disposal guidelines for specific instructions.
Summary of Preclinical Safety Data
The following table summarizes the dosages of this compound administered in preclinical studies, where no adverse effects were observed. It is important to note that this data pertains to in vivo effects and does not directly inform occupational handling risks of the pure compound.
| Animal Model | Dosage | Route of Administration | Duration | Observed Effects |
| Mice | Up to 100 mg/kg (twice daily) | Oral | 5 days | No adverse side effects observed. |
| Mice | 100 mg/kg (twice daily) | Oral (in peanut butter) | 28 days | No signs of general toxicity, no adverse immunotoxicological effects.[9] |
| Mice | Up to 1000 mg/kg | - | - | No CNS effects observed in sensorimotor studies. |
| Mice | 90 mg/kg (combined dose) | Nebulized | 48 minutes | Breathing frequencies did not change. |
| Mice | 100 mg/kg | - | - | Cardiovascular safety demonstrated; blood pressure not statistically different from vehicle controls. |
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
